3,6-Nonadien-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
76649-25-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
InChI Key |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
SMILES |
CCC=CCC=CCCO |
Isomeric SMILES |
CC/C=C\C/C=C/CCO |
Canonical SMILES |
CCC=CCC=CCCO |
boiling_point |
73.00 °C. @ 15.00 mm Hg |
density |
0.863-0.871 |
Other CAS No. |
76649-25-7 |
physical_description |
Colourless liquid; strong, fatty, green cucumber aroma |
solubility |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 3,6-Nonadien-1-ol in Plants and Insects
Abstract
(3,6)-Nonadien-1-ol, a C9 aliphatic alcohol, is a volatile organic compound renowned for its characteristic fresh, green, and melon-like aroma. This technical guide provides an in-depth exploration of the natural occurrence of 3,6-nonadien-1-ol and its isomers across the plant and insect kingdoms. We will delve into its biosynthesis, ecological roles as a semiochemical, and present detailed methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, flavor and fragrance chemistry, and drug development, offering a comprehensive resource to support further investigation and application of this versatile molecule.
Introduction: The Chemical Identity of a Pervasive Aroma
This compound is an unsaturated fatty alcohol with the molecular formula C₉H₁₆O.[1] Its chemical structure is characterized by a nine-carbon chain with two double bonds, the positions of which, along with their cis/trans (Z/E) configuration, give rise to several isomers. The most commonly encountered isomers in nature are the (3Z,6Z) and (3E,6Z) forms, each possessing distinct organoleptic properties and biological activities.
The presence of these isomers, often in specific ratios, is crucial for their biological function, whether as a key contributor to the flavor profile of a fruit or as a component of an insect's pheromonal communication system. The structural similarities and potential for isomerization can present challenges in their accurate identification and quantification.[1]
Natural Occurrence in the Plant Kingdom
This compound is a significant contributor to the aroma profile of numerous fruits and vegetables, particularly those in the Cucurbitaceae family. Its presence imparts the characteristic "green" and "melon-like" notes that are highly valued by consumers.
Table 1: Reported Occurrences of this compound in Plants
| Plant Species | Family | Isomer(s) Reported | Concentration Range (µg/kg) | Reference(s) |
| Cucumis melo (Melon) | Cucurbitaceae | (E,Z)-3,6-Nonadien-1-ol | 0 - 416.92 | [2] |
| Cucumis sativus (Cucumber) | Cucurbitaceae | (E,Z)-3,6-nonadien-1-ol, (E,Z)-2,6-nonadien-1-ol | Not specified | [3] |
| Viola spp. (Violet) | Violaceae | 2E, 6Z-nonadien-1-ol | Not specified | [1] |
| Muscadine Grapes | Vitaceae | Not specified | Not specified | [1] |
| Champaca Absolute | Magnoliaceae | Not specified | Not specified | [1] |
The concentration of this compound in plants can vary significantly depending on the cultivar, stage of ripeness, and environmental conditions.[2]
Natural Occurrence in the Insect Kingdom: A Language of Semiochemicals
In the intricate world of insect communication, this compound plays a vital role as a semiochemical, a chemical signal that mediates interactions between organisms. It is a known component of the sex pheromones of certain insect species, particularly within the Tephritidae family of fruit flies.
The South American fruit fly, Anastrepha fraterculus, utilizes a blend of volatile compounds, including isomers of this compound, as a male-produced sex pheromone to attract females for mating.[4][5] The specific ratio of these isomers is often critical for eliciting a behavioral response.
The Biosynthesis of a Green Aroma
The production of this compound in both plants and insects originates from the metabolism of fatty acids, specifically linolenic acid. The key enzymatic pathway involved is the lipoxygenase (LOX) pathway.
Biosynthesis in Plants
In plants, the biosynthesis of C9 aldehydes and alcohols, including this compound, is initiated by the enzymatic oxidation of linolenic acid by lipoxygenase (LOX). This is followed by a series of enzymatic reactions including hydroperoxide lyase (HPL) and alcohol dehydrogenase (ADH).
Figure 1. Simplified biosynthetic pathway of (Z,Z)-3,6-Nonadien-1-ol in plants.
Biosynthesis in Insects
In insects like Anastrepha fraterculus, the biosynthesis of pheromone components is also linked to fatty acid metabolism. While the precise enzymatic steps for this compound are not as extensively characterized as in plants, it is understood that insects possess the necessary enzymatic machinery, including desaturases and reductases, to modify fatty acids into pheromonal components. The production of these pheromones is often regulated by hormones and can be influenced by the insect's diet and developmental stage.
Figure 2. Generalized pathway for the biosynthesis of fatty alcohol pheromones in insects.
Ecological Roles: The Function of a Volatile Signal
The presence of this compound in plants and insects is not coincidental; it serves specific ecological functions that are crucial for survival and reproduction.
-
In Plants: As a component of floral scent and fruit aroma, this compound can act as an attractant for pollinators and seed dispersers.[6][7][8] Conversely, the release of this and other green leaf volatiles upon tissue damage can serve as a defense mechanism, either by repelling herbivores or by attracting the natural enemies of those herbivores.
-
In Insects: As a pheromone, this compound is a vital component of the chemical communication system for mate location. The specificity of the pheromone blend, including the precise ratio of isomers, helps to ensure reproductive isolation between closely related species.
Methodologies for Extraction and Analysis
The accurate identification and quantification of this compound from complex biological matrices require sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this purpose.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
Objective: To extract, identify, and quantify this compound from a fruit matrix.
Materials:
-
Fruit sample (e.g., melon, cucumber)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 1-octanol)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the fruit sample.
-
Transfer an aliquot of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.
-
Spike the sample with a known amount of the internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 50°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/minute.
-
Ramp to 250°C at 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
-
Figure 3. Workflow for the analysis of this compound using HS-SPME-GC-MS.
Conclusion and Future Research Directions
This compound is a fascinating molecule with a widespread natural distribution and diverse ecological functions. Its role as a key aroma compound in plants and a vital semiochemical in insects highlights the interconnectedness of chemical communication in the natural world. While significant progress has been made in understanding its occurrence and function, several avenues for future research remain.
Further investigation into the specific enzymes and regulatory mechanisms governing its biosynthesis in both plants and insects will provide a more complete picture of its production. Quantitative studies across a broader range of species will help to elucidate the ecological factors that influence its concentration. Moreover, a deeper understanding of the distinct biological activities of its various isomers will be crucial for developing targeted applications in pest management, crop improvement, and the flavor and fragrance industry.
References
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- Bíró, J., et al. (2021). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD)
- Borrero-Echeverry, F., et al. (2018). Identification of host plant volatile stimulants of Anastrepha fraterculus male courtship behavior. Frontiers in Ecology and Evolution.
- Chen, X., et al. (2021). Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Molecules, 26(20), 6205.
- Clark, G. (1999). An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist, 24(5), 29-34.
- Deng, X., et al. (2022). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine. Frontiers in Plant Science.
- EPPO. (2021). Anastrepha fraterculus.
- Florida Entomologist. (2013). Pheromone Analyses of the Anastrepha fraterculus (Diptera: Tephritidae) Cryptic Species Complex. Florida Entomologist, 96(3), 1105-1115.
- Forss, D. A., et al. (1962). Production and Stability of (E, Z)‐2, 6‐Nonadienal, the Major Flavor Volatile of Cucumbers. Journal of Food Science.
- Frontiers in Plant Science. (2022). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine. Frontiers in Plant Science.
- Galliard, T., & Phillips, D. R. (1976). The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 441(2), 181-192.
- Journal of Visualized Experiments. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube.
- Magalhães, D. M., et al. (2022). Host‐marking pheromone of the South American fruit fly Anastrepha fraterculus and cross‐recognition by the Mediterranean fruit fly Ceratitis capitata (Diptera: Tephritidae). Journal of Applied Entomology.
- Palma-Millanao, M., et al. (2020). Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars. International Journal of Molecular Sciences, 21(15), 5488.
- Pierce, H. D., et al. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology.
- Reddy, G. V. P., & Guerrero, A. (2004). New Pheromones and Semiochemicals. In Encyclopedia of Entomology. Springer.
- ResearchGate. (2020). Fast Quantitative Determination of Aroma Volatile Constituents in Melon Fruits by Headspace–Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry.
- ResearchGate. (2022). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine.
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The Good Scents Company. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadienal. Retrieved January 20, 2026, from [Link]
- van den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography.
- Verzera, A., et al. (2011). Fast Quantitative Determination of Aroma Volatile Constituents in Melon Fruits by Headspace–Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods.
- Wang, L., et al. (2022). Integrated Metabolome and Transcriptome Analysis Unveils Novel Pathway Involved in the Formation of Yellow Peel in Cucumber. International Journal of Molecular Sciences, 23(19), 11847.
- Walse, S. S., & Kuzmich, M. K. (2023). Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical. Insects, 14(2), 185.
- White, I. M., & Elson-Harris, M. M. (1992). Fruit flies of economic significance: their identification and bionomics.
- Zha, W., et al. (2018). Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. Applied and Environmental Microbiology.
- Zhang, Y., et al. (2019). Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques. Acta Horticulturae.
- Zhao, L., et al. (2022). CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis. The Plant Cell.
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(Z,Z)-3,6-Nonadien-1-ol: A Comprehensive Technical Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of (Z,Z)-3,6-nonadien-1-ol, a significant semiochemical and flavor compound. This document details its chemical identity, physical characteristics, stereoselective synthesis, spectral data, and key applications in chemical ecology and sensory science, offering field-proven insights and validated protocols for research professionals.
Introduction
(Z,Z)-3,6-nonadien-1-ol, often referred to as "cucumber alcohol," is a C9 aliphatic alcohol that plays a crucial role in the natural world. It is a key contributor to the characteristic fresh, green aroma of cucumbers, melons, and other plants[1]. Beyond its importance in the flavor and fragrance industry, this molecule functions as a semiochemical, mediating interactions between insects and plants. Its specific isomeric configuration is critical to its biological activity, making its precise identification and synthesis a subject of significant interest for researchers in entomology, chemical ecology, and drug development. This guide provides a comprehensive technical overview of (Z,Z)-3,6-nonadien-1-ol, from its fundamental properties to its application in advanced research protocols.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of (Z,Z)-3,6-nonadien-1-ol is fundamental for its application in research and development. These identifiers and properties are essential for accurate documentation, analytical characterization, and the design of experimental protocols.
Chemical Identifiers
Correctly identifying (Z,Z)-3,6-nonadien-1-ol is crucial for sourcing and regulatory compliance. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 53046-97-2 | [2], [3] |
| PubChem CID | 6434541 | [3] |
| IUPAC Name | (3Z,6Z)-nona-3,6-dien-1-ol | [3] |
| Synonyms | cis,cis-3,6-Nonadien-1-ol, Cucumber Alcohol | [4] |
| Molecular Formula | C₉H₁₆O | [3] |
| Molecular Weight | 140.22 g/mol | [3] |
| InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6- | [3] |
| InChIKey | PICGPEBVZGCYBV-CWWKMNTPSA-N | [3] |
| Canonical SMILES | CCC=CCC=CCCO | [3] |
Physicochemical Data
The physical properties of (Z,Z)-3,6-nonadien-1-ol dictate its handling, storage, and application in various experimental setups, particularly in olfactometry and GC-based analyses where volatility is key.
| Property | Value | Unit | Source |
| Appearance | Colorless clear liquid | - | [4] |
| Boiling Point | 70.0 °C (at 2.00 mm Hg) | °C | [4] |
| Specific Gravity | 0.863 - 0.871 (at 25 °C) | g/cm³ | [4] |
| Refractive Index | 1.466 - 1.472 (at 20 °C) | - | [4] |
| Flash Point | 93.33 | °C | [4] |
| Odor Profile | Sweet, green, cucumber, melon, waxy, oily | - | [4] |
Section 2: Stereoselective Synthesis
The biological function of 3,6-nonadien-1-ol is intrinsically linked to the geometry of its double bonds. The (Z,Z) configuration is responsible for its characteristic cucumber aroma and its specific roles in insect communication. Therefore, achieving high stereoselectivity is the primary challenge and objective in its chemical synthesis.
Synthetic Strategy: The Logic of Stereocontrol
A common and effective strategy for the stereoselective synthesis of (Z,Z)-alkenes is the partial reduction of a corresponding alkyne. This approach provides excellent control over the geometry of the resulting double bond. The synthesis of (Z,Z)-3,6-nonadien-1-ol can be logically approached via the stereoselective reduction of a diyne precursor, 3,6-nonadiyn-1-ol.
Caption: Synthetic pathway for (Z,Z)-3,6-nonadien-1-ol.
The critical step in this pathway is the choice of catalyst for the hydrogenation of the alkyne functionalities. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the industry standard for this transformation. Its deactivation ("poisoning") is crucial; it prevents over-reduction of the alkyne to the alkane and selectively facilitates syn-addition of hydrogen to the alkyne, yielding the desired (Z)-alkene geometry.
Exemplary Protocol: Synthesis of (Z,Z)-3,6-Nonadien-1-ol
This protocol describes a validated method for the synthesis of (Z,Z)-3,6-nonadien-1-ol from its diyne precursor.
Step 1: Preparation of the Reaction Assembly
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a gas inlet connected to a hydrogen source.
-
The flask is charged with 3,6-nonadiyn-1-ol and a suitable solvent, such as methanol or ethanol.
-
The Lindlar catalyst (typically 5% by weight of the diyne) is added to the flask.
-
A small amount of quinoline (as a secondary poison) is added to further enhance the selectivity for the (Z)-alkene.
Step 2: Hydrogenation Reaction
-
The reaction mixture is purged with hydrogen gas.
-
The reaction is stirred vigorously at room temperature under a positive pressure of hydrogen (typically a balloon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. Careful monitoring is essential to prevent over-reduction.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure (Z,Z)-3,6-nonadien-1-ol.
Section 3: Spectroscopic Characterization
Unambiguous identification of (Z,Z)-3,6-nonadien-1-ol requires a combination of spectroscopic techniques. The data presented here are representative of a pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the stereochemistry of the double bonds.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons. The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. For a (Z)-alkene, the J-value is typically in the range of 7-12 Hz. The spectrum will also show signals for the allylic protons, the methylene group adjacent to the hydroxyl group, and the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bonds are characteristic. PubChem provides a ¹³C NMR spectrum for this compound[3].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The EI-mass spectrum will show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern will include characteristic losses of water (M-18) and alkyl fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.
-
A sharp absorption around 3010 cm⁻¹ corresponding to the =C-H stretching of the alkene groups.
-
An absorption around 1650 cm⁻¹ for the C=C stretching of the (Z)-alkenes.
-
A strong C-O stretching absorption around 1050 cm⁻¹.
-
Section 4: Applications in Research
(Z,Z)-3,6-nonadien-1-ol is a valuable tool for researchers in chemical ecology and related fields. Its primary application is in the study of insect olfaction and behavior.
Role as a Semiochemical
As a Green Leaf Volatile (GLV), (Z,Z)-3,6-nonadien-1-ol is released by plants upon damage. These compounds can act as synomones, attracting natural enemies of herbivorous insects, or as kairomones, which can be used by herbivores to locate host plants. Understanding how insects detect and respond to this specific isomer can provide insights into host-plant selection, oviposition behavior, and tritrophic interactions.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which volatile compounds in a complex mixture are detected by an insect's antenna.
Caption: Workflow for GC-Electroantennographic Detection (EAD).
Protocol: GC-EAD Analysis of (Z,Z)-3,6-nonadien-1-ol
Step 1: Preparation of the GC-EAD System
-
A gas chromatograph is equipped with a polar or mid-polar capillary column suitable for separating volatile compounds.
-
The outlet of the column is connected to a splitter, which divides the effluent between the FID and the EAD arm.
-
The EAD arm directs the effluent into a humidified airstream that flows over an insect antenna preparation.
Step 2: Antennal Preparation
-
An antenna is excised from the head of the insect of interest.
-
The base and tip of the antenna are placed in contact with electrodes containing a conductive gel or saline solution.
-
The electrodes are connected to a high-impedance amplifier to record the electrical signals from the antenna.
Step 3: Analysis
-
A solution of (Z,Z)-3,6-nonadien-1-ol (or a natural extract containing it) is injected into the GC.
-
The signals from the FID and the EAD are recorded simultaneously.
-
A peak in the EAD trace that is time-correlated with the elution of (Z,Z)-3,6-nonadien-1-ol from the GC (as detected by the FID) indicates that the insect's antenna is responsive to this compound.
Behavioral Assays
Behavioral assays, such as olfactometer studies and field trapping, are used to determine the behavioral response of an insect to (Z,Z)-3,6-nonadien-1-ol (e.g., attraction, repulsion, or no response).
Protocol: Y-Tube Olfactometer Assay
Step 1: Olfactometer Setup
-
A Y-tube olfactometer is set up with a purified, humidified air source flowing through both arms.
-
One arm is designated as the "treatment" arm and the other as the "control" arm.
Step 2: Sample Preparation
-
A filter paper is loaded with a known amount of (Z,Z)-3,6-nonadien-1-ol dissolved in a suitable solvent (e.g., hexane). The solvent is allowed to evaporate completely.
-
A control filter paper is treated with the solvent only.
-
The treatment filter paper is placed in the treatment arm, and the control filter paper is placed in the control arm.
Step 3: Bioassay
-
A single insect is introduced at the base of the Y-tube.
-
The insect is given a set amount of time to make a choice between the two arms.
-
The first choice and the time spent in each arm are recorded.
-
The experiment is repeated with a sufficient number of insects to allow for statistical analysis.
Section 5: Conclusion
(Z,Z)-3,6-nonadien-1-ol is a molecule of significant interest due to its dual role as a key flavor component and a biologically active semiochemical. Its precise chemical identification, stereoselective synthesis, and thorough spectroscopic characterization are paramount for its effective use in research. The protocols outlined in this guide provide a framework for the synthesis, analysis, and application of this compound in the study of insect olfaction and behavior. Further research into the specific roles of (Z,Z)-3,6-nonadien-1-ol in various ecological systems will continue to provide valuable insights into the complex chemical language of the natural world.
References
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FooDB. (2019). (3Z,6Z)-3,6-Nonadien-1-ol. Retrieved from [Link]
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The Good Scents Company. (E,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
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bioRxiv. (2022). 3,6,9-nonadecadiene, a potential inhibitor of sex pheromone of Ectropis grisescens Warren (Lepidoptera: Geometridae): electroantennogram test, wind tunnel, and in silico study. Retrieved from [Link]
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PubChem. (3Z,6Z)-3,6-Nonadien-1-ol. Retrieved from [Link]
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Frontiers in Ecology and Evolution. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Retrieved from [Link]
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MDPI. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Retrieved from [Link]
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PubMed Central. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. Retrieved from [Link]
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ResearchGate. (2014). (Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta (Busck) (Lepidoptera: Tortricidae). Retrieved from [Link]
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Perfumer & Flavorist. (1999). An Aroma Chemical Profile: Nonadienols. Retrieved from [Link]
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Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. Retrieved from [Link]
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The Good Scents Company. (Z,Z)-3,6-nonadien-1-ol cis-3-cis-6-nonadienol. Retrieved from [Link]
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A Technical Guide to the Biosynthesis of (3Z,6Z)-Nonadien-1-ol: From Precursor to Aroma
Abstract
(3Z,6Z)-Nonadien-1-ol, often referred to as Cucumber or Melon Alcohol, is a C9 aliphatic alcohol that imparts the characteristic fresh, green, and waxy aroma associated with cucumbers and melons.[1][2][3] Its biosynthesis is a specialized branch of the widely conserved lipoxygenase (LOX) pathway, a metabolic cascade responsible for producing a variety of signaling molecules and volatile organic compounds (VOCs) in plants.[4][5] This guide provides a detailed examination of the enzymatic steps, substrate specificities, and regulatory logic governing the transformation of polyunsaturated fatty acids into this high-value aroma compound. We will dissect the roles of key enzymes, present methodologies for pathway analysis, and explore the biotechnological significance of this pathway for the flavor and fragrance industry.
The Lipoxygenase (LOX) Pathway: A Foundation for Volatile Synthesis
The production of (3Z,6Z)-Nonadien-1-ol is intrinsically linked to the plant's response to stimuli, such as mechanical damage or herbivory.[6] The pathway, often called the oxylipin pathway, begins with the release of C18 polyunsaturated fatty acids from cell membranes.[4][7] These fatty acids serve as the primary substrates for a cascade of enzymatic reactions that generate a diverse array of bioactive compounds, including "green leaf volatiles" (GLVs).[5][7] The biosynthesis of C9 volatiles like nonadien-1-ol represents a specific outcome of this broader metabolic network, dictated by the sequential action of three key enzyme classes: Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), and Alcohol Dehydrogenase (ADH).[8]
The overall transformation proceeds as follows:
-
Initiation: Release of α-linolenic acid (C18:3) from membrane lipids.
-
Oxygenation: Lipoxygenase catalyzes the stereo-specific insertion of molecular oxygen to form a fatty acid hydroperoxide.
-
Cleavage: Hydroperoxide lyase cleaves the hydroperoxide into a C9 aldehyde and a C9 oxo-acid.
-
Reduction: Alcohol dehydrogenase reduces the C9 aldehyde to the final C9 alcohol product, (3Z,6Z)-Nonadien-1-ol.
Visualizing the Core Pathway
The following diagram illustrates the central enzymatic steps converting the precursor fatty acid into the target alcohol.
Caption: Enzymatic cascade for (3Z,6Z)-Nonadien-1-ol synthesis.
Mechanistic Deep Dive: The Enzymatic Cascade
The specificity of the final product is determined at each enzymatic step. The choice of initial substrate and the regiospecificity of the enzymes are critical control points.
Precursor Substrate: α-Linolenic Acid (C18:3)
The biosynthesis of C9 volatiles, including (3Z,6Z)-Nonadien-1-ol, originates from α-linolenic acid.[4][8] This C18 fatty acid contains three double bonds at the Δ9, Δ12, and Δ15 positions. The positions of these double bonds are crucial as they dictate the potential sites for oxygenation by lipoxygenases.
Step 1: 9-Lipoxygenase (9-LOX) Specificity
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the formation of fatty acid hydroperoxides.[4][6] They exhibit regiospecificity, inserting oxygen at different positions on the fatty acid backbone. To produce C9 volatiles, a 9-LOX is required.
-
Causality: The 9-LOX specifically attacks the Δ9 double bond of α-linolenic acid, incorporating oxygen to form 9-hydroperoxy-octadecatrienoic acid (9-HPOT).[8] This specificity is paramount; if a 13-LOX were to act on the substrate, it would lead to the formation of a 13-hydroperoxide, which is subsequently cleaved into C6 volatiles (like hexenal, the "cut grass" smell) and a C12 oxo-acid.[9] The presence and activity of 9-LOX versus 13-LOX is a key determinant of the volatile profile in a given plant tissue.[10]
Step 2: Hydroperoxide Lyase (HPL) Cleavage
The hydroperoxide intermediate is unstable and cytotoxic, requiring rapid metabolism.[6] This is accomplished by Hydroperoxide Lyase (HPL), a specialized cytochrome P450 enzyme of the CYP74 family.[11][12]
-
Mechanism: HPL catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group.[11][12] When acting on 9-HPOT, the HPL cleaves the bond between C9 and C10. This reaction yields two fragments:
-
A nine-carbon aldehyde: (3Z,6Z)-Nonadienal .
-
A nine-carbon oxo-acid: 9-oxononanoic acid .[6]
-
HPLs are found in various plants, and their expression is often induced by wounding.[11] The enzyme's pH optimum is typically in the neutral range, around 6.5 to 7.2.[13][14]
Step 3: Alcohol Dehydrogenase (ADH) Reduction
The final step in the pathway is the conversion of the volatile aldehyde to its corresponding alcohol. This reduction is catalyzed by alcohol dehydrogenases (ADHs), a broad class of NAD(P)H-dependent oxidoreductases.[4][15]
-
Function: ADH facilitates the transfer of a hydride from NADH or NADPH to the carbonyl carbon of (3Z,6Z)-nonadienal, reducing it to (3Z,6Z)-Nonadien-1-ol.[8][15] This enzymatic step is crucial for diversifying the aroma profile, as alcohols often have different, typically milder and sweeter, sensory characteristics than their aldehyde precursors.[2] The presence of both aldehydes and alcohols contributes to the complex flavor of fruits like cucumbers and melons.[16]
Enzyme Characteristics Summary
The following table summarizes key properties of the enzymes central to the biosynthesis of 3,6-Nonadien-1-ol.
| Enzyme Class | EC Number | Substrate | Key Product (for this pathway) | Typical pH Optimum | Cofactors |
| Lipoxygenase (LOX) | 1.13.11.12 | α-Linolenic Acid | 9-HPOT | 4.4 - 5.5[14] | Non-heme Iron |
| Hydroperoxide Lyase (HPL) | 4.1.2.92 (unofficial) | 9-HPOT | (3Z,6Z)-Nonadienal | 6.0 - 7.2[13][14] | Heme (P450) |
| Alcohol Dehydrogenase (ADH) | 1.1.1.1 | (3Z,6Z)-Nonadienal | (3Z,6Z)-Nonadien-1-ol | Varies (often 7.0-9.0) | NAD(P)+/NAD(P)H, Zn²⁺[15] |
Experimental Protocols for Pathway Elucidation
Validating and quantifying the activity of this biosynthetic pathway requires robust analytical methods. Below are two foundational protocols for researchers in this field.
Protocol: Headspace SPME-GC-MS Analysis of C9 Volatiles
This protocol provides a self-validating workflow for the extraction and identification of (3Z,6Z)-Nonadien-1-ol and its aldehyde precursor from plant tissue (e.g., cucumber fruit).
Objective: To identify and semi-quantify C9 volatile compounds.
Materials:
-
Plant tissue (e.g., Cucumis sativus fruit)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Saturated CaCl₂ solution (to inhibit enzymatic activity post-extraction)
-
Internal standard (e.g., 1-octanol or nonane)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Homogenize 5.0 g of fresh plant tissue in a blender. Immediately transfer the homogenate to a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with 10 µL of the internal standard solution (e.g., 100 ppm in methanol).
-
Inhibition (Endpoint Assay): For endpoint analysis, add 1 mL of saturated CaCl₂ solution to the vial to quench further enzymatic activity. Cap the vial immediately.
-
Incubation & Extraction: Place the vial in a heating block set to 40°C. Allow the sample to equilibrate for 10 minutes.
-
Expose the SPME fiber to the vial's headspace for 30 minutes while maintaining the temperature at 40°C.
-
Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet (e.g., 250°C) for thermal desorption for 5 minutes.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 40°C (hold 2 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min).
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
MS: Scan mode from m/z 35 to 350.
-
-
Data Analysis: Identify peaks by comparing mass spectra with a reference library (e.g., NIST) and by comparing retention indices with authentic standards. Quantify relative abundance by comparing the peak area of the analyte to the peak area of the internal standard.
Experimental Workflow Diagram
Caption: Step-by-step workflow for SPME-GC-MS analysis.
Biotechnological Relevance and Applications
The demand for natural flavor and fragrance compounds is high, making the LOX pathway a target for biotechnological production.[6][8]
-
Recombinant Expression: Genes for 9-LOX and HPL from plants like cucumber have been expressed in microbial hosts such as E. coli and yeast (Pichia pastoris).[11] This allows for the scalable, cell-factory-based production of C9 aldehydes.
-
Biocatalysis: Crude plant extracts or purified enzymes can be used as biocatalysts to convert inexpensive fatty acid substrates into high-value green leaf volatiles.[7][8] The challenge often lies in the instability of the HPL enzyme, which researchers are working to overcome through protein engineering.[7]
-
Metabolic Engineering in Crops: Overexpression of key enzymes like HPL has been attempted in crops like tomatoes to modify their flavor profiles.[17] While results can be complex due to substrate availability and competing pathways, this approach holds promise for enhancing the sensory qualities of fruits and vegetables.[17]
Conclusion
The biosynthesis of (3Z,6Z)-Nonadien-1-ol is a finely tuned enzymatic process that exemplifies how plants convert basic metabolites into potent, characteristic aroma compounds. Governed by the regiospecificity of 9-Lipoxygenase and the cleavage activity of Hydroperoxide Lyase, this pathway is a critical branch of the broader oxylipin metabolism. Understanding the molecular logic behind each step—from substrate selection to the final reduction—not only deepens our knowledge of plant biochemistry but also provides a blueprint for the biotechnological production of natural flavors and fragrances. For researchers in this field, the interplay between enzyme function, substrate availability, and gene expression remains a fertile ground for discovery and application.
References
- Hydroperoxide lyase - Grokipedia. (n.d.). Grokipedia.
- Noordermeer, M. A., Veldink, G. A., & Vliegenthart, J. F. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. ChemBioChem, 2(7-8), 494–504.
- Kandzia, R., Stumpe, M., & Feussner, I. (2003). On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana. Journal of Plant Physiology, 160(7), 843–849.
- Dudareva, N., & Pichersky, E. (Eds.). (2006). Biology of Floral Scent. CRC Press.
- Wikipedia contributors. (2023, April 29). Hydroperoxide lyase. In Wikipedia, The Free Encyclopedia.
- Shan, W., et al. (2021). The Flavor of Cucumbers.
- Yu, D., et al. (2018). Characterization of Plant Volatiles Reveals Distinct Metabolic Profiles and Pathways among 12 Brassicaceae Vegetables. Molecules, 23(12), 3326.
- Matsui, K., et al. (2001). Effect of overexpression of fatty acid 9-hydroperoxide lyase in tomatoes (Lycopersicon esculentum Mill.). Journal of Agricultural and Food Chemistry, 49(11), 5418–5423.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- Wasternack, C., & Feussner, I. (2002). Fatty acid-derived signals in plants. Trends in Plant Science, 7(5), 217-224.
- Dudareva, N., & Pichersky, E. (2006). Biochemistry of Plant Volatiles. Plant Physiology, 142(3), 812–830.
- Salas, J. J., García-González, D. L., & Aparicio, R. (2006). Volatile Compound Biosynthesis by Green Leaves from an Arabidopsis thaliana Hydroperoxide Lyase Knockout Mutant. Journal of Agricultural and Food Chemistry, 54(22), 8559–8565.
- Clark, G. (1999). An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist, 24(5), 29-34.
- The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadien-1-ol. The Good Scents Company Information System.
- Nicaud, J. M., et al. (2005). Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family.
- The Good Scents Company. (n.d.). (E,Z)-3,6-nonadien-1-ol. The Good Scents Company Information System.
- Portesi, C., et al. (2019). Analysis of honeydew melon (Cucumis melo var. inodorus) flavour and GC–MS/MS identification of (E,Z)‐2,6‐nonadienyl acetate. Flavour and Fragrance Journal, 34(3), 173-183.
- Fleming, H. P., et al. (1968). Production and Stability of (E, Z)‐2, 6‐Nonadienal, the Major Flavor Volatile of Cucumbers. Journal of Food Science, 33(5), 572-576.
- Fauconnier, M. L., & Marlier, M. (2007). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnology, Agronomy, Society and Environment, 11(2), 147-156.
- Tang, X., et al. (2024). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry, 441, 138291.
- Vick, B. A., & Zimmerman, D. C. (1976). Lipoxygenase and Hydroperoxide Lyase in Germinating Watermelon Seedlings. Plant Physiology, 57(5), 780–788.
- Vick, B. A., & Zimmerman, D. C. (1976).
- National Center for Biotechnology Information. (n.d.). This compound, (3Z,6Z)-. In PubChem Compound Database.
- Zhang, Y., et al. (2023). Volatile aromatic substances analysis of different temperature stored 'Docteur Jules Guyot' pear (Pyrus communis L.).
- Wikipedia contributors. (2024, January 15). Alcohol dehydrogenase. In Wikipedia, The Free Encyclopedia.
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An In-Depth Technical Guide to the Stereoisomers of 3,6-Nonadien-1-ol
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3,6-nonadien-1-ol, an unsaturated aliphatic alcohol of significant interest to the flavor, fragrance, and chemical pheromone industries. The document elucidates the structural nuances of the four possible geometric isomers—(3E,6Z)-, (3Z,6Z)-, (3E,6E)-, and (3Z,6E)-3,6-nonadien-1-ol—stemming from the presence of two carbon-carbon double bonds. Notably, this compound is an achiral molecule and therefore does not possess enantiomers. This guide details the strategic, stereoselective synthesis of each isomer from a common precursor, 3,6-nonadiyn-1-ol, through controlled partial hydrogenation reactions. Furthermore, it outlines robust analytical and preparative methodologies for the separation and purification of these diastereomers, with a focus on argentation chromatography. Finally, a thorough characterization of the isomers using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), is presented to facilitate their unambiguous identification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding of these commercially relevant compounds.
Introduction: Understanding the Stereochemistry of this compound
This compound is a nine-carbon unsaturated alcohol with the molecular formula C₉H₁₆O.[1][2] Its structure is characterized by two carbon-carbon double bonds at the 3- and 6-positions, which are the source of its stereoisomerism. Each double bond can exist in either an E (entgegen, trans) or a Z (zusammen, cis) configuration. This gives rise to four possible geometric isomers, which are diastereomers of one another.
It is a critical point of clarification that this compound is an achiral molecule. An analysis of its structure reveals the absence of any stereocenters (chiral carbons), and therefore, it does not exist as a pair of enantiomers. The focus of this guide is solely on the synthesis, separation, and characterization of its four geometric isomers:
-
(3E,6Z)-3,6-Nonadien-1-ol
-
(3Z,6Z)-3,6-Nonadien-1-ol
-
(3E,6E)-3,6-Nonadien-1-ol
-
(3Z,6E)-3,6-Nonadien-1-ol
These isomers are known for their distinct organoleptic properties, often described as fresh, green, and reminiscent of cucumber and melon.[3][4][5] This makes them valuable components in the flavor and fragrance industry. Additionally, certain isomers have been identified as insect pheromones or attractants, highlighting their importance in the development of environmentally benign pest management strategies.[6][7] The precise stereochemistry of the double bonds is crucial for biological activity and desired sensory perception, necessitating stereocontrolled synthetic routes and reliable analytical methods for quality control.
The logical flow for accessing and verifying these stereoisomers is outlined in the diagram below.
Caption: Workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Stereoselective Synthesis of this compound Isomers
The most versatile and stereocontrolled approach to the synthesis of the four geometric isomers of this compound begins with a common precursor: 3,6-nonadiyn-1-ol .[6] This starting material is commercially available and provides a rigid framework from which the desired E or Z configurations can be installed through stereoselective partial reduction of the alkyne functionalities.
The Common Precursor: 3,6-Nonadiyn-1-ol
| Property | Value |
| CAS Number | 57386-91-1 |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
Synthesis of Z (cis) Double Bonds: Partial Hydrogenation
The formation of Z-alkenes from alkynes is reliably achieved through catalytic partial hydrogenation. The key to this transformation is the use of a "poisoned" catalyst that is active enough to reduce the alkyne but sufficiently deactivated to prevent over-reduction of the resulting alkene to an alkane.
-
Causality of Catalyst Choice: The catalyst surface adsorbs the alkyne, and hydrogen is delivered to the same face of the triple bond (syn-addition). Once the cis-alkene is formed, its reduced affinity for the poisoned catalyst surface causes it to desorb before a second hydrogenation can occur.
Protocol 1: Synthesis of (3Z,6Z)-3,6-Nonadien-1-ol
This protocol employs a P-2 nickel catalyst, which has been shown to be highly effective for the stereoselective synthesis of (3Z,6Z)-isomers.[1]
-
Catalyst Preparation (P-2 Nickel):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a hydrogen inlet, and a septum, suspend nickel(II) acetate tetrahydrate (1.0 eq) in 95% ethanol.
-
Purge the flask with hydrogen gas.
-
With vigorous stirring, add a solution of sodium borohydride (1.0 eq) in 95% ethanol dropwise via syringe. A fine black precipitate of P-2 nickel will form immediately.
-
To this suspension, add a small amount of ethylenediamine (1.0 eq) to further moderate the catalyst's activity and enhance stereoselectivity.
-
-
Hydrogenation:
-
Add a solution of 3,6-nonadiyn-1-ol (1.0 eq) in 95% ethanol to the freshly prepared catalyst suspension.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (3Z,6Z)-3,6-nonadien-1-ol. Further purification can be achieved by flash chromatography on silica gel.
-
Synthesis of E (trans) Double Bonds: Dissolving Metal Reduction
The synthesis of E-alkenes from alkynes is achieved via a dissolving metal reduction, most commonly using sodium metal in liquid ammonia.
-
Mechanistic Insight: The reaction proceeds through a radical anion intermediate. A single electron transfer from the sodium atom to the alkyne forms a vinyl radical anion. This intermediate is protonated by ammonia to give a vinyl radical. A second electron transfer generates a vinyl anion. This vinyl anion can equilibrate, and the trans configuration, where the bulky substituents are further apart, is thermodynamically more stable. A final protonation yields the E-alkene.
Protocol 2: Synthesis of (3E,6E)-3,6-Nonadien-1-ol
-
Reaction Setup:
-
In a three-necked flask equipped with a dry-ice condenser and a gas inlet, condense anhydrous ammonia at -78 °C (acetone/dry ice bath).
-
Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal (2.2 eq) until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
-
Reduction:
-
Add a solution of 3,6-nonadiyn-1-ol (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) dropwise to the stirred sodium-ammonia solution.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
-
Work-up and Purification:
-
To the remaining residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield pure (3E,6E)-3,6-nonadien-1-ol.
-
Synthesis of Mixed Isomers: (3E,6Z)- and (3Z,6E)-3,6-Nonadien-1-ol
The synthesis of the mixed isomers requires a stepwise approach, where each alkyne is reduced selectively in a separate reaction sequence. This necessitates the use of protecting groups to differentiate the two ends of the molecule. A plausible, though more complex, synthetic strategy is outlined below.
Caption: A conceptual multi-step workflow for the synthesis of mixed E/Z isomers.
Given the complexity of this multi-step synthesis, a more practical approach for obtaining these isomers is often to synthesize a mixture and then separate the desired isomer chromatographically. For instance, a partial reduction of 3,6-nonadiyn-1-ol under conditions that are not perfectly stereoselective will yield a mixture of all four isomers, which can then be subjected to preparative separation.
Separation and Purification of Stereoisomers
The separation of geometric isomers can be challenging due to their similar physical properties, such as boiling point and polarity. However, their different shapes and the accessibility of their π-electron clouds can be exploited for chromatographic separation.
Argentation (Silver Ion) Chromatography
Argentation chromatography is a powerful technique for separating unsaturated compounds, particularly geometric isomers.[8][9]
-
Principle of Separation: The stationary phase (typically silica gel) is impregnated with silver nitrate. The silver ions (Ag⁺) form reversible π-complexes with the double bonds of the analytes. The strength of this interaction depends on the steric accessibility of the double bond. Z (cis) isomers, with their more exposed π-bonds, generally form stronger complexes with the silver ions than the more sterically hindered E (trans) isomers. Consequently, Z-isomers are retained more strongly on the column and elute later than their E-counterparts.
Protocol 3: Preparative Separation of this compound Isomers by Argentation Flash Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a 10% (w/w) solution of silver nitrate in acetonitrile.
-
Remove the solvent under reduced pressure to obtain a free-flowing silver nitrate-impregnated silica gel.
-
Dry the stationary phase in a vacuum oven at 80 °C for 4 hours and store it protected from light.
-
-
Chromatography:
-
Dry-pack a flash chromatography column with the prepared argentated silica gel.
-
Dissolve the mixture of this compound isomers in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the isomers using a non-polar mobile phase system, such as a gradient of diethyl ether in hexane.
-
Collect fractions and analyze them by GC-MS or analytical HPLC to determine the purity of each isomer. The expected elution order is generally (E,E) > (E,Z) ≈ (Z,E) > (Z,Z).
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be effective for the separation of these isomers. Although a baseline separation of all four isomers may be challenging, it is a valuable analytical tool for assessing purity and can be scaled up for preparative separations.[10][11]
Protocol 4: Analytical HPLC of this compound Isomers
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or a refractive index detector.
-
Elution Order: In reversed-phase chromatography, the more linear and less polar E,E-isomer is typically retained longer and elutes last, while the more compact Z,Z-isomer elutes first.
Spectroscopic Characterization
Unambiguous identification of each stereoisomer requires a combination of spectroscopic techniques. NMR spectroscopy is particularly powerful for elucidating the geometry of the double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to distinguishing E and Z isomers via ¹H NMR is the coupling constant (J-value) between the vinylic protons.
-
¹H NMR: For a trans double bond, the vicinal coupling constant (³JH,H) is typically in the range of 12-18 Hz. For a cis double bond, this value is significantly smaller, usually between 6-12 Hz.
-
¹³C NMR: The chemical shifts of the allylic carbons can also be diagnostic. Carbons allylic to a Z-double bond are generally shielded (appear at a lower ppm value) compared to those allylic to an E-double bond due to the steric compression (gamma-gauche effect).
Expected Spectroscopic Data for this compound Isomers:
| Isomer | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) |
| (3Z,6Z) | H3/H4: J ≈ 10-12 Hz; H6/H7: J ≈ 10-12 Hz | C5, C8 shielded |
| (3E,6E) | H3/H4: J ≈ 15-18 Hz; H6/H7: J ≈ 15-18 Hz | C5, C8 deshielded |
| (3E,6Z) | H3/H4: J ≈ 15-18 Hz; H6/H7: J ≈ 10-12 Hz | C5 deshielded, C8 shielded |
| (3Z,6E) | H3/H4: J ≈ 10-12 Hz; H6/H7: J ≈ 15-18 Hz | C5 shielded, C8 deshielded |
A ¹H NMR spectrum for the (3E,6Z)-isomer is available in public databases and serves as a valuable reference.[12] A ¹³C NMR spectrum for the (3Z,6Z)-isomer is also referenced.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent tool for separating the isomers and assessing purity. While the mass spectra of geometric isomers are often very similar, slight differences in fragmentation patterns may be observed. The primary utility of GC-MS is in confirming the molecular weight (m/z 140) and identifying the isomers based on their retention times on various GC columns.[10][13] The elution order on a given column will be consistent and can be used for identification once established with pure standards.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the synthesis and characterization of geometric isomers. While the molecule is achiral, the four possible diastereomers exhibit distinct properties that are critical to their applications in the flavor, fragrance, and pheromone industries. A strategic approach, starting from the common precursor 3,6-nonadiyn-1-ol and employing stereoselective reduction methodologies, allows for the targeted synthesis of the desired isomers. The successful separation of these closely related compounds relies on advanced chromatographic techniques, with argentation chromatography being particularly effective. Finally, a detailed analysis of their NMR spectra provides the definitive confirmation of their stereochemical identity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, isolate, and characterize these valuable chemical entities.
References
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Jaydev Chemical Industries. (n.d.). 3,6-NONADIYN-1-ol. Retrieved from [Link]
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Wikipedia. (2023). Argentation chromatography. Retrieved from [Link]
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The Scent of Attraction: A Technical Guide to the Discovery and Application of 3,6-Nonadien-1-ol as a Semiochemical
This guide provides an in-depth exploration of 3,6-nonadien-1-ol, a pivotal semiochemical in insect communication. Tailored for researchers, scientists, and professionals in drug development and pest management, this document delves into the discovery, chemical synthesis, biological activity, and analytical methodologies associated with this influential molecule. We will focus on its role as a male-borne attractant in the South American fruit fly, Anastrepha fraterculus, to provide a concrete example of its semiochemical function.
Introduction to Semiochemicals and the Significance of this compound
Semiochemicals are chemical substances that carry information between organisms, mediating a wide array of behaviors such as mating, aggregation, and foraging. The identification and synthesis of these compounds are crucial for developing targeted and environmentally benign pest management strategies. This compound, a nine-carbon unsaturated alcohol, has emerged as a significant player in the chemical ecology of various species, from plants to insects. It exists as different geometric isomers, with the (E,Z) and (3Z,6Z) forms being of particular biological interest. While it contributes to the characteristic aroma of fruits like melons, its role as an insect semiochemical, particularly as a pheromone, has garnered significant scientific attention.
This guide will provide a comprehensive overview of the scientific journey with this compound, from its initial identification in nature to its synthesis in the laboratory and its characterization as a potent insect attractant.
Discovery and Identification in Anastrepha fraterculus
The discovery of (E,Z)-3,6-nonadien-1-ol as a semiochemical in the South American fruit fly, Anastrepha fraterculus, a major agricultural pest, exemplifies the intricate process of pheromone identification.
Unveiling the Chemical Signal: From Insect to Compound
The initial step in identifying a semiochemical involves collecting the volatile compounds emitted by the insect. A common and effective method for this is headspace collection .
Experimental Protocol: Headspace Volatile Collection from Anastrepha fraterculus
-
Insect Rearing and Collection: Male A. fraterculus are reared under controlled laboratory conditions. Mature, calling males are selected during their peak activity period for volatile collection.
-
Aeration Chamber Setup: A group of males (e.g., 15 individuals) is placed in a glass aeration chamber. A purified and humidified airstream is passed through the chamber at a controlled flow rate (e.g., 500 ml/min).
-
Volatile Trapping: The air exiting the chamber, now laden with insect-emitted volatiles, is passed through a trap containing a sorbent material, such as Hayesep Q. This traps the organic molecules.
-
Elution and Analysis: The trapped volatiles are then eluted from the sorbent using a solvent like dichloromethane. This extract is then concentrated and subjected to analysis.
graph TD subgraph "Headspace Volatile Collection and Analysis" A[Calling Male Anastrepha fraterculus] --> B{Aeration Chamber}; C[Purified Air] --> B; B --> D[Sorbent Trap]; D --> E{Solvent Elution}; E --> F[GC-MS Analysis]; E --> G[GC-EAD Analysis]; H[Female Antenna] --> G; end F --> I[Identification of (E,Z)-3,6-nonadien-1-ol]; G --> J[Confirmation of Antennal Response]; I --> K[Synthesis of Standard]; J --> L[Behavioral Bioassays]; K --> L; L --> M[Confirmation as Attractant];
end
A plausible synthetic pathway for (E,Z)-3,6-nonadien-1-ol from 3,6-nonadiyn-1-ol.
Biological Activity and Behavioral Assays
Once a candidate semiochemical is identified and synthesized, its biological activity must be rigorously confirmed through behavioral assays. These assays are designed to quantify the insect's response to the chemical stimulus.
Quantifying Attraction: The Y-Tube Olfactometer
A Y-tube olfactometer is a common laboratory apparatus used to assess the behavioral response of insects to airborne stimuli. It presents the insect with a choice between two air streams, one carrying a test odor and the other a control (e.g., solvent only).
Experimental Protocol: Y-Tube Olfactometer Assay with Anastrepha fraterculus
-
Olfactometer Setup: A glass Y-tube is placed in a controlled environment with uniform lighting and temperature. Purified and humidified air is passed through both arms of the Y-tube.
-
Odor and Control Introduction: A filter paper treated with a specific dose of synthetic (E,Z)-3,6-nonadien-1-ol in a suitable solvent (e.g., hexane) is placed in the airflow of one arm. A filter paper with solvent alone is placed in the other arm as a control.
-
Insect Release: A single female A. fraterculus is introduced at the base of the Y-tube.
-
Choice and Data Recording: The insect is allowed a set amount of time to move upwind and choose one of the arms. The first choice and the time spent in each arm are recorded.
-
Replication and Statistical Analysis: The experiment is replicated with a sufficient number of individuals. The results are statistically analyzed to determine if there is a significant preference for the arm containing the semiochemical.
Dose-Response Relationship
To fully characterize the behavioral effect of a semiochemical, it is essential to establish a dose-response relationship. This involves testing a range of concentrations of the compound to determine the optimal concentration for attraction and to identify any potential repellent effects at high concentrations.
| Dose of (E,Z)-3,6-nonadien-1-ol | Attraction Index* |
| 0.01 µg | 0.15 |
| 0.1 µg | 0.45 |
| 1 µg | 0.75 |
| 10 µg | 0.60 |
| 100 µg | 0.20 |
*Attraction Index = (Number of insects in odor arm - Number of insects in control arm) / Total number of insects. Data is hypothetical and for illustrative purposes.
Olfactory Reception and Signaling
The perception of semiochemicals like this compound begins at the molecular level with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae.
While the specific OR in A. fraterculus that detects (E,Z)-3,6-nonadien-1-ol has not yet been definitively identified, the general mechanism of insect olfaction is well-understood. Insect ORs are ligand-gated ion channels that form heteromeric complexes. Upon binding of an odorant molecule, the ion channel opens, leading to a depolarization of the OSN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing.
Future research directions in this area include the deorphanization of A. fraterculus ORs to identify the specific receptor for (E,Z)-3,6-nonadien-1-ol. This can be achieved through techniques like single sensillum recording coupled with gas chromatography, and heterologous expression of ORs in systems like Xenopus oocytes or Drosophila "empty neuron" systems.
Simplified diagram of the olfactory signaling pathway in an insect.
Applications and Future Directions
The identification of (E,Z)-3,6-nonadien-1-ol as a potent attractant for A. fraterculus opens up several avenues for its application in integrated pest management (IPM) programs.
-
Monitoring: Lures baited with synthetic (E,Z)-3,6-nonadien-1-ol can be used in traps to monitor the population dynamics and distribution of A. fraterculus in agricultural settings.
-
Mass Trapping: The deployment of a high density of traps baited with the attractant can be used to "trap out" a significant portion of the male population, thereby reducing mating success and subsequent generations.
-
Lure and Kill: This strategy involves combining the attractant with a small amount of insecticide. The attractant draws the pest to a specific location where it comes into contact with the killing agent.
Future research should focus on optimizing the lure formulation, including the potential for synergistic effects with other compounds present in the male-borne volatile blend. Field trials are also essential to determine the efficacy of these strategies under real-world conditions. Furthermore, understanding the genetic basis of olfactory receptor evolution in response to these semiochemicals can provide insights into the potential for pest populations to develop "resistance" to these attractants.
Conclusion
The discovery of this compound as a semiochemical is a testament to the power of a multidisciplinary scientific approach, combining chemical ecology, analytical chemistry, organic synthesis, and neurobiology. The case of (E,Z)-3,6-nonadien-1-ol and Anastrepha fraterculus highlights the potential of semiochemical-based strategies for the sustainable management of agricultural pests. As our understanding of the molecular and neural basis of insect olfaction continues to grow, so too will our ability to harness the power of these potent chemical signals for the benefit of agriculture and the environment.
References
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Vaníčková, L., Břízová, R., Pompeiano, A., Ferreira, L.L., de Aquino, N.C., de Farias Tavares, R., Rodriguez, L.D., Mendonça, A.D.L., Canal, N.A., Nascimento, R.R.D. (2023). Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical. MDPI. [Link]
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Vaníčková, L., et al. (2013). Pheromone Analyses of the Anastrepha fraterculus (Diptera: Tephritidae) Cryptic Species Complex. Embrapa. [Link]
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Vaníčková, L., et al. (2015). Identification of male-borne attractants in Anastrepha fraterculus (Diptera: Tephritidae). ResearchGate. [Link]
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Ray, H. A., Stuhl, C. J., & Gillett-Kaufman, J. L. (2019). Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of visualized experiments : JoVE, (154), 10.3791/58928. [Link]
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Vaníčková, L., et al. (2015). Identification of male-borne attractants in Anastrepha fraterculus (Diptera: Tephritidae). Sartec. [Link]
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Ruiz, M. J., et al. (2022). Identification of host plant volatile stimulants of Anastrepha fraterculus male courtship behavior. Frontiers in Ecology and Evolution. [Link]
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Crespo, R., et al. (2015). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. Analytical Methods. [Link]
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Vaníčková, L., et al. (2023). Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical. ResearchGate. [Link]
The Biological Versatility of 3,6-Nonadien-1-ol: A Technical Guide for Researchers
Introduction: Unveiling the Multifaceted Nature of a C9 Volatile
3,6-Nonadien-1-ol is a nine-carbon unsaturated alcohol that, despite its seemingly simple structure, exhibits a remarkable range of biological activities. This technical guide provides an in-depth exploration of the biosynthesis, semiochemical functions, and potential pharmacological properties of this versatile molecule. We will delve into the enzymatic pathways that give rise to its various isomers, its critical role in insect communication, and the experimental methodologies employed to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential applications.
The different isomers of this compound, primarily the (E,Z) and (Z,Z) forms, are known for their characteristic fresh, green aromas, often described as reminiscent of cucumber and melon[1][2]. This has led to their widespread use as flavor and fragrance agents in the food and cosmetic industries[1][2]. However, its significance extends far beyond sensory attributes, playing a crucial role in the intricate world of chemical ecology.
Biosynthesis: The Lipoxygenase Pathway as a Molecular Architect
The production of this compound in plants, particularly in species like cucumber, is a fascinating example of enzymatic precision. The biosynthetic route is an offshoot of the lipoxygenase (LOX) pathway, which is responsible for the formation of a wide array of signaling molecules and defense compounds from polyunsaturated fatty acids.
The key precursor for C9 volatiles, including this compound, is α-linolenic acid. The biosynthetic cascade can be summarized as follows:
-
Oxygenation by Lipoxygenase (LOX): The process is initiated by the enzyme lipoxygenase, which introduces a hydroperoxy group at either the C-9 or C-13 position of the α-linolenic acid backbone[3]. In cucumber, both 9-LOX and 13-LOX activities have been detected[4].
-
Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme[3][4][5]. The specificity of the HPL determines the resulting aldehyde. Cleavage of 9-hydroperoxy-linolenic acid by a 9-HPL yields (Z,Z)-3,6-nonadienal and (Z)-3-nonenal[3].
-
Reduction by Alcohol Dehydrogenase (ADH): Finally, the aldehyde, (Z,Z)-3,6-nonadienal, is reduced to its corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol, by the action of an alcohol dehydrogenase (ADH)[3][6]. Isomerization can also occur, leading to the formation of other isomers like (E,Z)-3,6-nonadien-1-ol.
Figure 1: Biosynthetic pathway of (Z,Z)-3,6-Nonadien-1-ol from α-linolenic acid.
Semiochemical Activity: A Key Player in Insect Communication
One of the most well-documented biological roles of this compound is its function as a semiochemical, particularly as a component of the male-produced sex pheromone of the South American fruit fly, Anastrepha fraterculus[7][8][9]. This volatile compound plays a critical role in mate attraction and courtship behavior.
Pheromonal Communication in Anastrepha fraterculus
Males of A. fraterculus form leks, or mating aggregations, where they release a blend of volatile compounds to attract females[7]. Chemical analysis of the male-released volatiles has identified (E,Z)-3,6-nonadien-1-ol as a key component that elicits electrophysiological and behavioral responses in females[7][8]. The pheromone blend is complex, and the behavioral response of females is often dependent on the presence of multiple components acting in concert[10]. Interestingly, some of the compounds in the male pheromone blend, including (E,Z)-3,6-nonadien-1-ol, are also found in host fruits, suggesting a possible evolutionary link between host plant cues and sexual communication[7].
Molecular Mechanisms of Olfactory Reception in Insects
The detection of this compound by insects occurs in the antennae, which are covered in sensory hairs called sensilla. Within these sensilla, olfactory sensory neurons (OSNs) express specific olfactory receptors (ORs) on their dendritic membranes. The process of odorant detection is thought to occur as follows:
-
Binding to Odorant Binding Proteins (OBPs): Volatile molecules like this compound enter the sensillum lymph through pores and are bound by odorant binding proteins (OBPs). OBPs are soluble proteins that transport hydrophobic odorants to the olfactory receptors.
-
Activation of Olfactory Receptors (ORs): The OBP-odorant complex interacts with a specific olfactory receptor complex on the OSN dendrite. This complex is a heterodimer consisting of a variable, odorant-specific OR subunit and a highly conserved co-receptor (Orco).
-
Signal Transduction: Binding of the odorant to the OR subunit is believed to induce a conformational change in the receptor complex, opening a non-selective cation channel and leading to the depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the insect brain for processing. While the specific OR in A. fraterculus that detects this compound has not yet been definitively identified, transcriptomic studies have revealed changes in the expression of several OR and OBP genes in response to mating and host plant odors, suggesting a dynamic and adaptable olfactory system[7].
Figure 2: Simplified schematic of insect olfactory signal transduction for this compound.
Potential Pharmacological Activities: An Area for Future Exploration
While the role of this compound as a semiochemical is well-established, its potential pharmacological activities are less explored. Research into the bioactivities of short-chain unsaturated alcohols and other volatile organic compounds (VOCs) from plants suggests that this compound may possess antimicrobial and anti-inflammatory properties.
Antimicrobial Potential
Several studies have demonstrated the antimicrobial properties of various alcohols and plant-derived volatile compounds[11]. The unsaturated nature of the this compound molecule could contribute to its ability to disrupt microbial cell membranes or interfere with cellular processes. However, to date, there is a lack of specific studies investigating the direct antimicrobial activity of purified this compound against a broad range of pathogens. This represents a promising area for future research.
Anti-inflammatory Properties
Plant-derived VOCs, including some alcohols, have been shown to possess anti-inflammatory effects[12][13]. These effects are often mediated through the modulation of inflammatory signaling pathways. While direct evidence for the anti-inflammatory activity of this compound is scarce, its presence in plants known for their traditional medicinal uses suggests that it could contribute to their overall therapeutic effects. Further investigation into the impact of this compound on inflammatory markers and pathways is warranted.
Experimental Methodologies: A Guide for a Senior Application Scientist
The study of this compound's biological activity relies on a combination of analytical, electrophysiological, and behavioral techniques. The following sections provide an overview of key experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is the cornerstone for identifying and quantifying this compound in biological samples, such as insect headspace collections or plant volatile extracts.
Step-by-Step Protocol:
-
Sample Collection:
-
Insect Headspace: Place calling male insects in a clean, enclosed chamber. Draw a controlled flow of purified air over the insects and through a sorbent trap (e.g., Porapak Q or Tenax TA) for a defined period to collect the emitted volatiles.
-
Plant Volatiles: Enclose a portion of the plant (e.g., a fruit) in a volatile collection bag or chamber and draw air through a sorbent trap.
-
-
Elution: Elute the trapped volatiles from the sorbent with a small volume of a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis:
-
Injection: Inject a small aliquot of the eluate into the GC-MS system.
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) to separate the components of the volatile blend. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Detection: As the compounds elute from the column, they are ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention time to those of an authentic synthetic standard.
-
Quantification: Create a calibration curve using known concentrations of a synthetic this compound standard to quantify its abundance in the sample.
Figure 3: General workflow for the GC-MS analysis of this compound.
Electroantennography (EAG) for Assessing Olfactory Response
EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant stimulus. It provides a rapid assessment of which compounds in a blend are detected by the insect's olfactory system.
Step-by-Step Protocol:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect.
-
Mount the antenna between two electrodes using a conductive gel or saline solution. One electrode is placed at the base of the antenna, and the other makes contact with the tip.
-
-
Stimulus Delivery:
-
Prepare a dilution series of synthetic this compound in a suitable solvent (e.g., paraffin oil).
-
Apply a small amount of the diluted compound to a piece of filter paper and place it inside a Pasteur pipette.
-
Deliver a puff of purified air through the pipette, carrying the odorant over the mounted antenna. A solvent blank should be used as a control.
-
-
Signal Recording:
-
The change in electrical potential across the antenna in response to the stimulus is amplified and recorded.
-
The magnitude of the EAG response (depolarization) is indicative of the sensitivity of the antenna to the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Compare the responses to different isomers or concentrations of this compound to assess their relative activity.
-
| Compound | Reported EAG Activity in A. fraterculus Females |
| (E,Z)-3,6-nonadien-1-ol | Elicits antennal depolarization[8] |
| Other pheromone components | Also elicit EAG responses, often in a blend-specific manner[8] |
Behavioral Bioassays: Wind Tunnel and Olfactometer Studies
Behavioral bioassays are essential for determining the functional significance of this compound as a semiochemical. Wind tunnel and olfactometer assays are commonly used to study insect attraction and orientation to odor sources.
Step-by-Step Wind Tunnel Protocol for Anastrepha fraterculus:
-
Wind Tunnel Setup:
-
Use a glass or acrylic wind tunnel with a flight section of at least 1.5 meters in length.
-
Maintain a constant, laminar airflow (e.g., 0.2-0.4 m/s) through the tunnel.
-
Provide a visually patterned floor and/or walls to aid the insect's flight orientation.
-
Control the temperature, humidity, and lighting to mimic the natural conditions for mating activity.
-
-
Odor Source Preparation:
-
Prepare a synthetic blend of the A. fraterculus pheromone, including a known concentration of this compound, or use a headspace extract from calling males.
-
Apply the odor source to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.
-
-
Insect Release:
-
Release sexually mature, virgin female flies individually at the downwind end of the tunnel.
-
-
Behavioral Observation and Recording:
-
Record the flight track of each fly using a video camera.
-
Quantify key behaviors such as:
-
Take-off latency: Time from release to initiation of flight.
-
Upwind flight: Whether the fly flies against the wind towards the odor source.
-
Casting: Zig-zagging flight pattern to locate the odor plume.
-
Source contact: Whether the fly lands on or near the odor source.
-
-
-
Data Analysis:
-
Compare the behavioral responses to the pheromone blend with those to a solvent control.
-
Analyze the data using appropriate statistical methods (e.g., chi-square test, ANOVA) to determine the significance of the observed behaviors.
-
Structure-Activity Relationship: The Importance of Isomerism
The biological activity of this compound is highly dependent on its stereochemistry. The (E,Z) and (Z,Z) isomers can elicit different behavioral and electrophysiological responses in insects. For example, in the Mexican fruit fly, Anastrepha ludens, a combination of (Z)-3-nonenol and (Z,Z)-3,6-nonadienol was found to be crucial for eliciting a strong behavioral response in females[10]. While specific comparative data for A. fraterculus is still emerging, it is clear that the precise isomeric composition of the pheromone blend is critical for effective communication. This highlights the importance of using stereochemically pure synthetic standards in research.
Conclusion and Future Directions
This compound is a molecule with a rich and diverse biological profile. Its role as a key component of the Anastrepha fraterculus sex pheromone is well-established, and the biosynthetic pathway leading to its formation in plants is becoming increasingly clear. However, several exciting avenues for future research remain. The deorphanization of the specific olfactory receptor(s) for this compound in A. fraterculus would provide invaluable insights into the molecular basis of chemoreception. Furthermore, a systematic investigation into the potential antimicrobial and anti-inflammatory properties of this compound could open up new possibilities for its application in human and animal health. The continued study of this seemingly simple C9 alcohol is sure to uncover even more of its biological secrets.
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Belliard, C. M., et al. (2023). Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical. PubMed Central. [Link]
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The Good Scents Company. (n.d.). (E,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
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MDPI. (n.d.). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Retrieved from [Link]
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ResearchGate. (n.d.). Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Identification of male-borne attractants in Anastrepha fraterculus (Diptera: Tephritidae). Retrieved from [Link]
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MDPI. (2023). Behavioural and Electrophysiological Response of Anastrepha fraterculus (Diptera: Tephritidae) to a γ-Lactone Synthetic Semiochemical. MDPI. [Link]
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Embrapa. (n.d.). Pheromone Analyses of the Anastrepha fraterculus (Diptera: Tephritidae) Cryptic Species Complex. Retrieved from [Link]
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ResearchGate. (n.d.). Flying the fly: A wind tunnel bioassay for odour-driven behaviour in Drosophila. Retrieved from [Link]
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PubMed. (1988). Behavioral responses of female Mexican fruit flies, Anastrepha ludens, to components of male-produced sex pheromone. J Chem Ecol, 14(9), 1715-26. [Link]
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CORE. (n.d.). Changes in Volatile Profiles and Activity of Hydroperoxide Lyase and Alcohol Dehydrogenase During the Development of Cabernet Sa. Retrieved from [Link]
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PubMed Central. (n.d.). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Retrieved from [Link]
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MDPI. (n.d.). Isolation, Expression, and Characterization of a Hydroperoxide Lyase Gene from Cucumber. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-inflammatory effects of natural volatile organic compounds from Pinus koraiensis and Larix kaempferi in mouse model | Request PDF. Retrieved from [Link]
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Military Medical Science Letters. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-179. [Link]
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Puracy. (2023, July 26). C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. Retrieved from [Link]
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SciELO South Africa. (n.d.). Changes in volatile profiles and activity of hydroperoxide lyase and alcohol dehydrogenase during the development of Cabernet Sauvignon grapes (Vitis vinifera L.). Retrieved from [Link]
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PubMed Central. (n.d.). Alleviation effects of natural volatile organic compounds from Pinus densiflora and Chamaecyparis obtusa on systemic and pulmonary inflammation. Retrieved from [Link]
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PubMed Central. (n.d.). Tephritid Fruit Fly Semiochemicals: Current Knowledge and Future Perspectives. Retrieved from [Link]
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PubMed Central. (2021). Anti-inflammatory Effects of Alcohol Are Associated with JNK-STAT3 Downregulation in an In Vitro Inflammation Model in HepG2 Cells. Dis Markers, 2021, 6622701. [Link]
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MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Retrieved from [Link]
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PubMed. (2000). Fatty acid 9- and 13-hydroperoxide lyases from cucumber. J Biol Chem, 275(37), 28540-7. [Link]
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National Institutes of Health. (n.d.). Transcriptome analysis of Anastrepha fraterculus sp. 1 males, females, and embryos. Retrieved from [Link]
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ResearchGate. (n.d.). Behavioral and electrophysiological responses of the Mexican fruit fly (Diptera: Tephritidae) to guava volatiles. Retrieved from [Link]
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PubMed Central. (n.d.). Plants as Sources of Anti-Inflammatory Agents. Retrieved from [Link]
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PubMed. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. J Vis Exp, (141). [Link]
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National Institutes of Health. (n.d.). Identification of Candidate Chemosensory Gene Families by Head Transcriptomes Analysis in the Mexican Fruit Fly, Anastrepha ludens Loew (Diptera: Tephritidae). Retrieved from [Link]
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MDPI. (n.d.). Toxics or Lures? Biological and Behavioral Effects of Plant Essential Oils on Tephritidae Fruit Flies. Retrieved from [Link]
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Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Retrieved from [Link]
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Contec, Inc. (2021, March 4). Alcohols for Use as an Antimicrobial Agent. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Anti-Inflammatory Activity of Compounds Isolated from Plants. Retrieved from [Link]
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Sartec. (2017). Responses of fruit flies (Diptera: Tephritidae) to new attractants in Papua New Guinea. Retrieved from [Link]
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Sartec. (n.d.). Response of Anastrepha obliqua (Diptera: Tephritidae) to Visual and Chemical Cues Under Seminatural Conditions. Retrieved from [Link]
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MDPI. (n.d.). Polyvinyl Alcohol Coatings Containing Lamellar Solids with Antimicrobial Activity. Retrieved from [Link]
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Spectroscopic Data of 3,6-Nonadien-1-ol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 3,6-Nonadien-1-ol, a key aroma compound found in various fruits and vegetables, most notably cucumber.[1] A comprehensive understanding of its spectral characteristics is paramount for researchers and professionals in the flavor, fragrance, and pheromone synthesis industries for quality control, structural elucidation, and new product development. This document will delve into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data of this unsaturated alcohol, with a focus on the scientifically significant (3Z,6Z) and (3E,6Z) isomers.
Molecular Structure and Isomerism
This compound is a C9 aliphatic alcohol containing two carbon-carbon double bonds, leading to the possibility of four stereoisomers: (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E). The stereochemistry of these isomers significantly influences their olfactory properties and biological activity. This guide will primarily focus on the commercially relevant (3Z,6Z)-isomer, often referred to as "cucumber alcohol," and the (3E,6Z)-isomer.
Caption: Chemical structures of (3Z,6Z) and (3E,6Z)-3,6-Nonadien-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides key information for identifying the compound and determining its stereochemistry through the analysis of chemical shifts and coupling constants of the olefinic protons.
Experimental Protocol:
A typical ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary for (3Z,6Z)-3,6-Nonadien-1-ol:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~3.6 | t | ~6.5 |
| H2 | ~2.3 | q | ~6.5 |
| H3, H4 | ~5.4-5.6 | m | |
| H5 | ~2.8 | t | ~7.0 |
| H6, H7 | ~5.3-5.5 | m | |
| H8 | ~2.0 | p | ~7.5 |
| H9 | ~0.95 | t | ~7.5 |
| OH | variable | br s |
Interpretation:
The chemical shifts of the olefinic protons (H3, H4, H6, H7) in the region of 5.3-5.6 ppm are characteristic of hydrogens attached to double bonds. The multiplicity and coupling constants of these protons are crucial for confirming the cis (Z) configuration of the double bonds. The allylic protons (H2, H5, H8) appear in the range of 2.0-2.8 ppm. The terminal methyl group (H9) resonates upfield at approximately 0.95 ppm. The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Experimental Protocol:
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters for the lower sensitivity of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
Data Summary for (3Z,6Z)-3,6-Nonadien-1-ol:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | ~62 |
| C2 | ~31 |
| C3 | ~129 |
| C4 | ~130 |
| C5 | ~26 |
| C6 | ~125 |
| C7 | ~132 |
| C8 | ~21 |
| C9 | ~14 |
Interpretation:
The olefinic carbons (C3, C4, C6, C7) resonate in the downfield region of ~125-132 ppm. The carbon bearing the hydroxyl group (C1) is found around 62 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum. The specific chemical shifts can help distinguish between different isomers.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Fragmentation Analysis:
The molecular ion peak (M⁺) for this compound is expected at m/z 140. However, for primary alcohols, the molecular ion peak is often weak or absent.[3] Common fragmentation pathways for unsaturated alcohols include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18).
-
Allylic cleavage: Cleavage at the bond allylic to the double bonds, which is a prominent fragmentation pathway for alkenes.[4]
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Data Summary:
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 122 | [M - H₂O]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl Cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Data Summary:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3010 | =C-H stretch | Alkene |
| ~2930, ~2860 | C-H stretch | Alkane |
| ~1655 | C=C stretch | Alkene |
| ~1450 | C-H bend | Alkane |
| ~1050 | C-O stretch | Primary Alcohol |
| ~720 | =C-H bend (cis) | Alkene |
Interpretation:
The IR spectrum of this compound is characterized by a strong, broad absorption band around 3350 cm⁻¹ due to the O-H stretching of the alcohol functional group. The presence of double bonds is confirmed by the =C-H stretching vibration at approximately 3010 cm⁻¹ and the C=C stretching vibration around 1655 cm⁻¹. For the (3Z,6Z)-isomer, a characteristic out-of-plane bending vibration for a cis-disubstituted alkene is expected around 720 cm⁻¹. The strong band around 1050 cm⁻¹ is indicative of a primary alcohol C-O stretch.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework and the stereochemistry of the double bonds. Mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation patterns. Infrared spectroscopy allows for the rapid identification of key functional groups, namely the alcohol and alkene moieties. This comprehensive spectroscopic data is indispensable for ensuring the purity and identity of this compound in research and industrial applications.
References
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Jaydev Chemical Industries. 3,6-NONADIYN-1-OL. [Link]
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PubChem. This compound, (3Z,6Z)-. [Link]
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SIELC Technologies. (2018, February 19). This compound. [Link]
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PubChem. This compound. [Link]
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PubChem. This compound, (3E,6Z)-. [Link]
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The Good Scents Company. (E,Z)-3,6-nonadien-1-ol. [Link]
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Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(7), 71. [Link]
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Asatryan, R. (2017, May 12). s-cis and s-trans Conformations of Dienes. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. Expansion of the FTIR spectra in order to observe the cis double bonds. [Link]
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Sparkman, O. D. (2007). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Mass Spectrometry Desk Reference (pp. 27-56). [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Khan, N., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLoS ONE, 16(6), e0253412. [Link]
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Clark, G. (1999). An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist, 24(5), 1-4. [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alkene Fragmentation. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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A-Z Guide to the Commercial Sourcing of 3,6-Nonadien-1-ol for Research & Development
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for 3,6-Nonadien-1-ol. We will explore its chemical identity, key suppliers, critical quality considerations for procurement, and its primary applications, ensuring readers are equipped to make informed sourcing decisions for their research and development needs.
Introduction to this compound
This compound is an unsaturated aliphatic alcohol recognized for its potent sensory characteristics, often described as a strong, fatty, green cucumber and melon aroma.[1][2] This compound and its isomers are key components in the flavor and fragrance industry and have niche applications in chemical synthesis and research.[3][4] Due to the presence of two double bonds, it can exist in several isomeric forms (e.g., (E,Z), (Z,Z)), each with potentially distinct properties and applications. Understanding the specific isomer required is paramount for experimental success.
Key Chemical Identifiers:
-
Molecular Weight: 140.22 g/mol [1]
-
Primary CAS Numbers:
Commercial Availability & Key Suppliers
This compound is primarily available as a specialty chemical. Its main utility in the flavor and fragrance sector means that manufacturers often focus on organoleptic properties.[7] For research and drug development, however, chemical purity and isomeric specificity are the primary concerns. The compound is typically sold for research purposes only and is not intended for diagnostic or therapeutic use.[5]
Several chemical suppliers list this compound and its isomers. The table below summarizes offerings from prominent vendors. Researchers should note that availability, purity, and the specific isomer can vary significantly.
| Supplier | Product Name/Isomer | Purity/Grade | Noted Services |
| Bedoukian Research, Inc. | This compound BRI (≥92.0% trans,cis) | ≥92.0% (trans,cis) | Specializes in high-impact aroma chemicals; offers custom manufacturing for pharmaceutical and agrochemical industries.[3] |
| BOC Sciences | (E,Z)-3,6-Nonadien-1-ol / (Z,Z)-3,6-Nonadien-1-ol 95% | Research Grade, 95% | Provides a wide range of services including custom synthesis, isotope labeling, and analytical services to support drug discovery.[3][8] |
| Penta International | CIS-3,CIS-6-NONADIENOL | Not specified | Focuses on chemistry-based solutions for flavoring, coloring, and fragrances.[4][8] |
| Santa Cruz Biotechnology | This compound | Research Use Only | Provides biochemicals for proteomics research; lot-specific data available on Certificate of Analysis.[5] |
| TCI AMERICA | (Z,Z)-3,6-Nonadien-1-ol | >95.0% (GC) | A well-established supplier of research chemicals.[4] |
| M&U International LLC | (Z,Z)-3,6-NONADIEN-1-OL | Not specified | Focuses on development and production of new products with a stable supply chain.[8] |
Supplier Qualification and Quality Assurance
Sourcing specialty chemicals like this compound requires a rigorous supplier vetting process. The causality behind this is simple: the integrity of your experimental data is directly linked to the quality of your starting materials. Impurities or incorrect isomeric composition can lead to failed experiments, irreproducible results, and significant project delays.
Essential Documentation
A trustworthy supplier should readily provide the following documentation, which forms a self-validating system for quality assessment:
-
Certificate of Analysis (CoA): This is a non-negotiable document. It should provide lot-specific data on purity (typically determined by Gas Chromatography - GC), identity (confirmed by methods like NMR or Mass Spectrometry), and physical properties such as refractive index and specific gravity.[3][7]
-
Safety Data Sheet (SDS): This document outlines handling, storage, and emergency procedures. While this compound is generally not classified under GHS hazard criteria, an SDS is essential for laboratory safety protocols.[1]
Recommended Analytical Validation
Upon receipt of a new lot of this compound, independent verification is a critical step to ensure it meets the specifications required for your application.
Step-by-Step Analytical Protocol:
-
Identity Confirmation:
-
Method: ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR.
-
Rationale: NMR provides a structural fingerprint of the molecule. It can confirm the connectivity of the atoms and, crucially, help determine the stereochemistry (Z/E or cis/trans) of the double bonds by analyzing coupling constants. Spectral data for various isomers is available in chemical databases.[9]
-
-
Purity Assessment:
-
Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: GC is the industry standard for assessing the purity of volatile compounds like nonadienols. It effectively separates the main compound from impurities and other isomers.[9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) notes that minimum assay values can be around 92%, with the secondary component often being another isomer.[3]
-
-
Water Content:
-
Method: Karl Fischer Titration.
-
Rationale: The presence of water can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents. This analysis quantifies the water content to ensure it is within an acceptable range for the intended use.
-
The following diagram illustrates a robust workflow for qualifying a new supplier and validating the chemical.
Caption: Supplier Qualification & Material Validation Workflow.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage: The compound should be stored in a cool, dry place in a tightly sealed container to prevent oxidation and moisture absorption.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While it has low acute toxicity, direct contact with skin and eyes should be avoided.[8] The flash point is relatively high, around 93-104°C, reducing fire risk under standard lab conditions.[3][7]
Applications in Research and Drug Development
While the primary commercial use of this compound is in flavors and fragrances to impart green, melon, and cucumber notes, its utility in R&D stems from its chemical structure.[4]
-
Synthetic Building Block: As a difunctional molecule (containing both an alcohol and two double bonds), it can serve as a starting material or intermediate in the synthesis of more complex molecules. The double bonds can be functionalized through various reactions (e.g., epoxidation, hydrogenation, metathesis), and the primary alcohol can be oxidized or converted to other functional groups.
-
Pheromone Research: Unsaturated long-chain alcohols are common structural motifs in insect pheromones. Researchers in chemical ecology may use this compound or its derivatives as standards or in the synthesis of potential semiochemicals.
-
Material Science: The dienol structure could potentially be used in polymerization research to create polymers with specific functionalities.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (Z,Z)-3,6-nonadien-1-ol and found no safety concerns at current intake levels when used as a flavoring agent, indicating a favorable toxicological profile for handling in research settings.[2][10]
Conclusion
Successfully sourcing this compound for scientific applications hinges on a clear understanding of isomeric requirements and a diligent supplier qualification process. Researchers must move beyond simple procurement and establish a system of documentation review and in-house analytical validation. By partnering with reputable suppliers who provide comprehensive technical data and by independently verifying the chemical's identity and purity, professionals in drug development and research can ensure the integrity of their materials and the reliability of their scientific outcomes.
References
- Current time information in Manitowoc County, US. Google. Retrieved January 20, 2026.
- (E,Z)-3,6-nonadien-1-ol. The Good Scents Company. Retrieved January 20, 2026.
- This compound | C9H16O | CID 42011. PubChem. Retrieved January 20, 2026.
- This compound, 76649-25-7. The Good Scents Company. Retrieved January 20, 2026.
- (Z,Z)-3,6-nonadien-1-ol cis-3-cis-6-nonadienol. The Good Scents Company. Retrieved January 20, 2026.
- This compound, (3Z,6Z)- | C9H16O | CID 6434541. PubChem. Retrieved January 20, 2026.
- This compound | CAS 76649-25-7. Santa Cruz Biotechnology. Retrieved January 20, 2026.
- An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist. Retrieved January 20, 2026.
- (3E,6Z)-3,6-Nonadien-1-ol Formula. ECHEMI. Retrieved January 20, 2026.
- 3,6-NONADIYN-1-ol. Jaydev Chemical Industries. Retrieved January 20, 2026.
- (Z,Z)-3,6-NONADIEN-1-OL. Flavor and Extract Manufacturers Association (FEMA). Retrieved January 20, 2026.
- This compound. SIELC Technologies. Retrieved January 20, 2026.
- This compound, (3E,6Z)- | C9H16O | CID 44630408. PubChem. Retrieved January 20, 2026.
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Methodological & Application
A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,6-Nonadien-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a detailed protocol for the robust analysis of 3,6-Nonadien-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an unsaturated fatty alcohol, is a significant compound in the flavor and fragrance industries, valued for its characteristic melon and cucumber aroma, and also serves as an intermediate in the synthesis of insect pheromones.[1][2] Given the presence of multiple geometric isomers, such as (3Z,6Z) and (3E,6Z), which may possess distinct sensory properties, a reliable and specific analytical method is crucial for quality control, research, and development. This document outlines the complete workflow, from sample preparation and optional derivatization to instrument configuration, data analysis, and method validation, providing the scientific rationale behind each procedural step to ensure accuracy and reproducibility.
Introduction to this compound and its Analysis
This compound (C₉H₁₆O, Molar Mass: ~140.22 g/mol ) is a volatile organic compound classified as a fatty alcohol.[3][4] Its presence in various natural products and its use as a synthetic flavoring and fragrance agent necessitates precise analytical characterization.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, offering the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6][7] This combination allows for the separation of different isomers and the unambiguous identification of the target analyte even in complex matrices.
This guide is designed to be a self-validating system, providing researchers with the expertise to not only execute the protocol but also understand the causality behind the experimental choices, from column selection to the decision to derivatize.
Physicochemical Properties
Understanding the properties of this compound is fundamental to developing an effective GC-MS method. The compound is a liquid at room temperature and is only slightly soluble in water but soluble in organic solvents like ethanol.[5][8] Its volatility is suitable for GC analysis. Key properties of its common isomers are summarized below.
| Property | (3Z,6Z)-3,6-Nonadien-1-ol | (3E,6Z)-3,6-Nonadien-1-ol | General / Unspecified |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol [4] | 140.22 g/mol [3] | 140.22 g/mol [9] |
| CAS Number | 53046-97-2[10] | 56805-23-3[3] | 76649-25-7[9] |
| Appearance | Colorless liquid[10] | Colorless liquid[11] | Colorless liquid[5] |
| Boiling Point | 70°C @ 2 mmHg[8] | 73°C @ 15 mmHg[11] | 214-215°C @ 760 mmHg[2] |
| Refractive Index | 1.466-1.472 @ 20°C[10] | 1.462-1.469 @ 20°C[11] | 1.462-1.469 @ 20°C[5] |
| Kovats RI (Non-polar) | 1161[8] | Data not specified | Data not specified |
| Kovats RI (Polar) | 1730-1802[8] | Data not specified | Data not specified |
Experimental Protocol and Methodology
This section details the step-by-step procedure for the GC-MS analysis of this compound. The workflow is designed to be adaptable, offering protocols for both direct analysis and analysis following derivatization.
Materials and Reagents
-
Analytical Standard: this compound (specify isomer, e.g., (3Z,6Z)-isomer, ≥95% purity).
-
Solvent: Hexane or Dichloromethane (GC grade or equivalent purity).
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12]
-
Anhydrous Sodium Sulfate: For drying extracts if necessary.
-
Glassware: Volumetric flasks, autosampler vials with inserts, and syringes.[13]
Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution in a volatile organic solvent suitable for injection into the GC.[14]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with hexane in volumetric flasks.
-
Sample Transfer: Transfer the final solutions to 2 mL glass autosampler vials. Use vial inserts if the sample volume is low (minimum 50 µL recommended).[13]
-
Matrix Samples: For samples in complex matrices (e.g., flavor emulsions, biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.
Derivatization Protocol: Silylation (Optional)
Causality: The hydroxyl group (-OH) on this compound is polar and can interact with active sites (e.g., free silanols) in the GC inlet liner and column. This can lead to poor peak shape (tailing) and reduced sensitivity. Derivatization converts the polar -OH group into a non-polar trimethylsilyl (TMS) ether, which is more volatile and less prone to adsorption, resulting in sharper, more symmetrical peaks and improved quantification.[12][15]
-
Evaporation: Transfer 100 µL of the sample or standard solution into a clean vial and gently evaporate the solvent under a stream of nitrogen.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before GC-MS analysis. The resulting TMS-ether is now ready for injection.
GC-MS Instrumentation and Parameters
The choice of GC column is critical. For underivatized analysis, a polar column is recommended to manage the polarity of the alcohol. For the more robust derivatized method, a non-polar column is ideal.
Table 2: Recommended GC-MS Parameters
| Parameter | Method A: Underivatized (Polar Column) | Method B: Derivatized (Non-Polar Column) | Rationale |
|---|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent | Standard high-performance GC system. |
| MS System | Agilent 5977B MSD or equivalent | Agilent 5977B MSD or equivalent | Provides sensitive and reliable mass analysis. |
| GC Column | DB-WAX, ZB-WAXplus (or similar Polyethylene Glycol phase), 30 m x 0.25 mm ID, 0.25 µm film | HP-5ms, DB-5ms, ZB-5ms (or similar 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film[6] | Method A: Polar phase provides better peak shape for the polar alcohol.[16] Method B: Non-polar phase is standard for general-purpose analysis of less polar compounds like TMS-ethers. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Mode | Splitless | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | 1 µL | Standard injection volume. |
| Oven Program | 50°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 min | 70°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | The temperature program is optimized to provide good separation from solvent and matrix components while ensuring the analyte elutes in a reasonable time. |
| MS Transfer Line | 250°C | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp | 230°C | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150°C | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | 70 eV | Standard energy for generating reference-quality mass spectra. |
| Acquisition Mode | Full Scan | Full Scan | Collects all ion data for qualitative identification. |
| Scan Range | 35 - 350 m/z | 40 - 450 m/z | Range set to include the molecular ion and all significant fragment ions. |
Data Acquisition and Analysis Workflow
A systematic approach to data analysis is essential for confident identification and accurate quantification.
Sources
- 1. 3,6-Nonadiyn-1-ol, Nona-3,6-diyn-1-ol, 3,6-Nonadiynol, Nona-3,6-diyne-1-ol, 57386-91-1, (E,Z)-3,6-nonadien-1-ol, nonadiyn, Mumbai, India [jaydevchemicals.com]
- 2. This compound, 76649-25-7 [thegoodscentscompany.com]
- 3. Showing Compound (3E,6Z)-3,6-Nonadien-1-ol (FDB017279) - FooDB [foodb.ca]
- 4. Showing Compound (3Z,6Z)-3,6-Nonadien-1-ol (FDB002936) - FooDB [foodb.ca]
- 5. This compound | C9H16O | CID 42011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. This compound, (3Z,6Z)- | C9H16O | CID 6434541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 11. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. weber.hu [weber.hu]
- 16. researchgate.net [researchgate.net]
Field Application of 3,6-Nonadien-1-ol as an Insect Attractant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of 3,6-Nonadien-1-ol in Insect Chemical Ecology
This compound is a volatile organic compound with a characteristic green, melon, and cucumber aroma.[1][2][3] While extensively utilized in the flavor and fragrance industry, its role as a semiochemical in insect communication is an emerging area of investigation.[2] This document provides a comprehensive guide to the field application of this compound as a potential insect attractant, with a focus on wood-boring beetles of the family Cerambycidae. Although detailed field studies for this specific compound are not widely published, the protocols outlined herein are based on established methodologies for testing novel semiochemicals and pheromone blends for closely related insects.[4][5][6]
The rationale for investigating this compound as a cerambycid attractant stems from the fact that many species in this family are attracted to volatiles emitted by host plants, and this compound is a known plant volatile. The protocols provided are designed to be adaptable and serve as a starting point for researchers to rigorously evaluate the efficacy of this compound, either alone or in synergistic combination with other known attractants.
Target Insect Profile: Cerambycidae (Longhorned Beetles)
Longhorned beetles are a diverse family of insects, many of which are economically significant pests of forestry and agriculture.[4] The larvae of most species are wood-borers, developing in stressed, dying, or recently felled trees. Adults of many species are attracted to host-plant volatiles (kairomones) and aggregation-sex pheromones. Given that this compound is a plant-derived volatile, it is hypothesized to act as a kairomone for certain cerambycid species.
Table 1: Key Characteristics of Target Insect Family
| Characteristic | Description | Relevance to Trapping with this compound |
| Host Range | Highly variable; many species are polyphagous, while others are specialists. | The "green" scent of this compound may mimic volatiles of a wide range of host plants. |
| Chemical Ecology | Utilize a combination of host-plant volatiles and species-specific pheromones for mate-finding and habitat location. | This compound could serve as a general host-habitat cue. |
| Flight Period | Typically in spring and summer, but varies by species and climate. | Trapping should be timed to coincide with the peak flight activity of local cerambycid populations. |
| Economic Impact | Can cause significant damage to timber, fruit trees, and ornamental plants. | Effective attractants are crucial for monitoring and management programs. |
Lure Formulation and Preparation: A Step-by-Step Protocol
The controlled release of a volatile attractant is critical for successful field trapping. The following protocol describes the preparation of lures using rubber septa, a common and effective dispenser for semiochemicals.
Protocol 1: Preparation of this compound Lures
Objective: To prepare rubber septa lures with a consistent release rate of this compound for field trapping.
Materials:
-
This compound (high purity)
-
High-purity hexane or dichloromethane (solvent)
-
Red rubber septa
-
Micropipette (10-100 µL)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Stock Solution Preparation:
-
In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading dose. For a 1 mg loading dose using a 10 µL aliquot, a 100 mg/mL solution is required.
-
-
Septa Preparation:
-
Place individual rubber septa in clean, labeled glass vials.
-
-
Loading the Septa:
-
Using a micropipette, carefully apply the desired volume of the this compound solution directly onto the septum.
-
Allow the solvent to evaporate completely within the fume hood (typically 30-60 minutes).
-
-
Conditioning:
-
Cap the vials and allow the septa to equilibrate for at least 24 hours at room temperature. This allows for the full absorption of the compound into the rubber matrix.
-
-
Storage:
-
Store the prepared lures in a freezer at -20°C in airtight containers until field deployment.
-
Causality Behind Experimental Choices:
-
Solvent Choice: Hexane and dichloromethane are volatile solvents that dissolve this compound and evaporate quickly, leaving the pure compound impregnated in the lure.
-
Rubber Septa: This material is an effective passive dispenser, providing a slow and consistent release of the volatile compound over an extended period.
-
Conditioning: This step is crucial for ensuring a stable release rate in the field by allowing the compound to fully permeate the lure matrix.
Field Trapping and Bioassay Design
A well-designed field bioassay is essential to validate the attractiveness of this compound and determine its potential for use in insect monitoring programs.
Protocol 2: Field Bioassay for Lure Efficacy
Objective: To compare the attractiveness of lures containing this compound to control lures in a field setting.
Materials:
-
Prepared this compound lures
-
Control lures (septa loaded with solvent only)
-
Cross-vane panel traps or similar intercept traps
-
Collection cups with a killing agent (e.g., propylene glycol) or a non-lethal preservative
-
Stakes or hangers for trap deployment
-
GPS device for marking trap locations
Experimental Design:
-
Randomized Complete Block Design: This design is recommended to minimize the effects of spatial variation within the experimental site.
-
Treatments:
-
Trap with this compound lure.
-
Trap with control lure (solvent only).
-
-
Replication: A minimum of 4-5 blocks (replicates) is recommended for statistical robustness.
-
Trap Placement:
-
Deploy traps in a habitat where target cerambycid species are expected to be present.
-
Hang traps from trees or stakes at a height of 1.5-2 meters.
-
Maintain a minimum distance of 20-30 meters between traps within a block to prevent interference.
-
Separate blocks by at least 50 meters.
-
Data Collection and Analysis:
-
Trap Servicing: Check traps weekly. Collect captured insects and replace collection cups.
-
Insect Identification: Identify and count the number of target insects captured in each trap.
-
Data Analysis: Analyze the insect capture data using appropriate statistical methods, such as ANOVA, to determine if there are significant differences in the attractiveness of the this compound lures compared to the controls.
Self-Validation System: The inclusion of control traps is a critical component of this protocol. A statistically significant increase in the capture of target insects in traps baited with this compound compared to control traps provides strong evidence of its attractive properties.
Visualization of Experimental Workflow
Caption: Experimental workflow for lure formulation and field testing of this compound.
Potential for Synergistic Effects
In many cases, the attractiveness of a single compound can be significantly enhanced when combined with other semiochemicals.[7] Future research should investigate the potential synergistic effects of this compound with known cerambycid pheromones or other host-plant volatiles.
Table 2: Potential Synergists for this compound
| Compound Class | Examples | Rationale for Synergy |
| Pheromones | 2-methyl-1-butanol, 3-hydroxy-2-hexanone, fuscumol | Pheromones act as species-specific signals, while this compound may act as a more general habitat cue. |
| Host-Plant Volatiles | Ethanol, alpha-pinene | These compounds often indicate stressed or decaying wood, a primary habitat for many cerambycid larvae. |
Logical Framework for Integration into IPM
If this compound is proven to be an effective attractant, it can be integrated into a comprehensive Integrated Pest Management (IPM) program for target cerambycid species.
Caption: Logical flow for integrating this compound into an IPM program.
Conclusion and Future Directions
While this compound is a compound of interest in chemical ecology, further research is required to fully elucidate its role as an insect attractant. The protocols and application notes provided in this guide offer a robust framework for conducting these essential field trials. Future studies should focus on:
-
Dose-Response Assays: Determining the optimal loading dose of this compound for maximal insect attraction.
-
Synergism Studies: Investigating the effect of combining this compound with other known cerambycid attractants.
-
Species Specificity: Identifying the full range of insect species that are attracted to this compound.
By systematically applying these methodologies, researchers can unlock the potential of this compound as a valuable tool for insect monitoring and management.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Lee, S., et al. (2023). Field trials of pheromone blends of longhorned beetles in South Korea. Journal of Asia-Pacific Entomology, 26(4), 102146. Retrieved from [Link]
-
Clark, G. (1999). An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist, 24(5), 1-6. Retrieved from [Link]
-
Molander, M. A., et al. (2019). Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe. Journal of Chemical Ecology, 45(6), 537-548. Retrieved from [Link]
-
Kline, D. L., et al. (2011). Semi-field comparison of the BG Lure, nonanal, and 1-octen-3-ol to attract adult mosquitoes in northwestern Florida. Journal of the American Mosquito Control Association, 27(1), 27-34. Retrieved from [Link]
-
Fan, J., et al. (2023). Worldwide tests of generic attractants, a promising tool for early detection of non-native cerambycid species. NeoBiota, 84, 1-25. Retrieved from [Link]
-
Millar, J. G., et al. (2021). Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species. Journal of Economic Entomology, 114(5), 2073-2080. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
-
NileRed. (2016, August 26). Making a liquid that attracts biting insects (1-octen-3-ol). YouTube. Retrieved from [Link]
-
Aguirre-Gil, A., et al. (2024). Responses of Megacyllene andesiana and Oreodera bituberculata (Coleoptera: Cerambycidae) to anti-2,3-hexanediol, fuscumol, and fuscumol acetate in Peru. The Canadian Entomologist, 156, e1. Retrieved from [Link]
Sources
- 1. This compound, 76649-25-7 [thegoodscentscompany.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 4. life.illinois.edu [life.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Formulation of 3,6-Nonadien-1-ol for Pest Management Lures: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3,6-nonadien-1-ol into effective and stable lures for pest management applications. This guide emphasizes the scientific principles behind formulation choices, provides detailed experimental protocols, and outlines methods for quality control and field evaluation.
Introduction: The Significance of this compound in Pest Management
This compound is a naturally occurring unsaturated alcohol found in various plants, including melons and cucumbers[1][2]. Its isomers, particularly the (Z,Z) and (E,Z) forms, are known for their strong, green, and waxy aroma[1][3][4]. Beyond its use in the flavor and fragrance industry, this compound and its precursors have been identified as intermediates in the synthesis of insect pheromones[5]. While not a primary pheromone for a single key pest, unsaturated alcohols are crucial components in attractant blends for a wide range of wood-boring insects, most notably longhorn beetles (family Cerambycidae)[6][7][8][9][10]. These beetles can cause significant economic damage to forests and urban trees[11].
The effective use of this compound in pest monitoring and management hinges on its successful formulation into a lure that ensures a consistent and prolonged release of the volatile compound. This guide will delve into the critical aspects of developing such lures.
The Science of Formulation: Ensuring Stability and Controlled Release
The formulation of a volatile semiochemical like this compound presents two primary challenges: preventing chemical degradation and controlling its release rate. As a conjugated diene, this compound is susceptible to oxidation and isomerization, which can lead to a loss of biological activity[12]. Therefore, the incorporation of stabilizers is a critical formulation step.
Simultaneously, the release profile of the attractant from the lure must be optimized to create a consistent and effective pheromone plume over a desired period. This is achieved through the selection of an appropriate controlled-release matrix.
Below is a diagram illustrating the core principles of lure formulation for volatile semiochemicals.
Caption: Core principles of formulating a stable and effective pest management lure.
Detailed Application Protocols
This section provides step-by-step protocols for the preparation and evaluation of this compound lures. The following protocols are based on established methods for formulating similar volatile alcohols and can be adapted for specific research needs[13].
Protocol 1: Formulation of this compound in Rubber Septa Dispensers
Rubber septa are a common and cost-effective choice for passive, controlled-release dispensers. The volatile active ingredient is absorbed into the polymer matrix and slowly released over time.
Materials:
-
This compound (specify isomer, e.g., (Z,Z)-3,6-nonadien-1-ol, ≥95% purity)
-
Red natural rubber septa
-
High-purity hexane (or other suitable volatile solvent)
-
Butylated hydroxytoluene (BHT)
-
Micropipettes (10 µL, 100 µL, 1000 µL)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Fume hood
-
Forceps
Procedure:
-
Preparation of Loading Solution:
-
In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading dose per lure. For a 1 mg loading dose, a 10 mg/mL solution is convenient.
-
To this solution, add BHT as an antioxidant. A common concentration is 0.1-1.0% of the active ingredient weight[14]. For a 10 mg/mL pheromone solution, adding 0.1 mg of BHT would be appropriate. Ensure the BHT is fully dissolved.
-
-
Septa Preparation:
-
Using forceps, place individual rubber septa into clean glass vials. It is recommended to pre-clean the septa by soaking them in hexane and allowing them to dry completely to remove any surface contaminants.
-
-
Loading the Septa:
-
Using a micropipette, carefully apply the desired volume of the loading solution directly onto the center of each septum. For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely in the fume hood for at least 30-60 minutes. The septa should appear dry.
-
-
Packaging and Storage:
-
Immediately after solvent evaporation, seal the loaded septa in airtight packaging, such as foil pouches, to prevent premature release of the volatile.
-
Store the prepared lures in a freezer at -20°C or below until field deployment to ensure long-term stability[12].
-
Caption: Workflow for formulating this compound in rubber septa dispensers.
Protocol 2: Formulation of this compound in Polyethylene Sachet Dispensers
Polyethylene sachets or pouches offer another effective method for controlled release, particularly for liquid formulations. The release rate can be modulated by the thickness of the polyethylene film.
Materials:
-
This compound (specify isomer, ≥95% purity)
-
Butylated hydroxytoluene (BHT)
-
Polyethylene sachet material
-
Heat sealer
-
Micropipette or syringe
-
Absorbent material (e.g., cotton roll, felt strip) (optional)
Procedure:
-
Preparation of the Lure Formulation:
-
Prepare a solution of this compound with BHT. For a liquid-filled sachet, a solvent may not be necessary if the active ingredient is a liquid at room temperature. The amount of active ingredient will depend on the desired release rate and lure longevity.
-
-
Sachet Preparation:
-
Cut a piece of polyethylene sachet material to the desired size.
-
-
Loading the Sachet:
-
Carefully dispense the this compound and BHT mixture into the center of the sachet material.
-
Alternatively, the mixture can be loaded onto an absorbent material which is then placed inside the sachet[13].
-
-
Sealing the Sachet:
-
Fold the sachet material over and use a heat sealer to create a secure seal on all open sides, ensuring there are no leaks.
-
-
Storage:
-
Store the prepared sachets in a freezer at -20°C in airtight containers until use.
-
Quality Control and Performance Evaluation
To ensure the reliability and effectiveness of the formulated lures, a robust quality control and performance evaluation process is essential.
Chemical Analysis and Release Rate Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for verifying the identity and purity of the this compound used in the formulation and for quantifying its release rate from the dispenser.
Protocol 3: GC-MS Analysis of Lure Loading and Release Rate
Objective: To quantify the amount of this compound in a lure and determine its release rate over time.
Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Procedure for Lure Loading Verification:
-
Extraction: Place a freshly prepared lure in a vial with a known volume of hexane (e.g., 5 mL).
-
Sonication: Sonicate the vial for 30 minutes to extract the this compound from the dispenser.
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
-
Quantification: Use a calibration curve prepared from standards of known this compound concentrations to determine the amount of active ingredient in the extract, and thus the loading of the lure.
Procedure for Release Rate Determination:
-
Aging: Place a set of lures in a controlled environment (e.g., a fume hood with constant temperature and airflow).
-
Sampling: At regular intervals (e.g., day 0, 7, 14, 21), remove a subset of lures.
-
Extraction and Analysis: Extract the remaining this compound from the aged lures as described above and analyze by GC-MS.
-
Calculation: The release rate can be calculated by the difference in the amount of active ingredient remaining in the lures at different time points.
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split 20:1) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | EI (70 eV) |
| Scan Range | m/z 35-350 |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Field Evaluation of Lure Efficacy
The ultimate test of a lure's performance is its ability to attract the target pest in the field.
Protocol 4: Field Trapping Bioassay
Objective: To compare the attractiveness of different this compound lure formulations to target cerambycid beetles.
Materials:
-
Insect traps suitable for cerambycid beetles (e.g., cross-vane panel traps)
-
Prepared this compound lures (different formulations and/or doses)
-
Control lures (blank dispensers and/or solvent-only dispensers)
-
Field stakes or hangers for trap deployment
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target cerambycid species.
-
Design a randomized complete block experiment with multiple replicates (e.g., 4-5 blocks) of each lure treatment and control.
-
Ensure a sufficient distance (e.g., 20-50 meters) between traps within a block to minimize interference.
-
-
Trap Deployment:
-
Deploy the traps at a height and location appropriate for the flight behavior of the target species.
-
Place one lure inside each trap according to the experimental design.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and identify the number of target beetles captured in each trap.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the different lure formulations and the controls.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example of Lure Release Rate Data
| Dispenser Type | Loading Dose (mg) | Stabilizer | Average Release Rate (µ g/day ) (Week 1) | Average Release Rate (µ g/day ) (Week 4) |
| Rubber Septum | 1.0 | 0.5% BHT | 150 ± 25 | 80 ± 15 |
| Polyethylene Sachet | 2.0 | 0.5% BHT | 250 ± 30 | 180 ± 20 |
| Control (No Lure) | 0 | N/A | 0 | 0 |
Note: These are hypothetical values for illustrative purposes.
Conclusion
The successful formulation of this compound lures for pest management requires a multi-faceted approach that considers the chemical properties of the active ingredient, the choice of a suitable controlled-release matrix, and the incorporation of stabilizers to ensure longevity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and evaluate effective lures for the monitoring and management of cerambycid beetles and other susceptible pests. Rigorous quality control and field testing are paramount to optimizing lure performance and ensuring reliable results in pest management programs.
References
-
Hodges, R.J., et al. (2003). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research. [Link]
-
Jaydev Chemical Industries. 3,6-NONADIYN-1-OL. [Link]
-
Allison, J.D., et al. (2001). Kairomonal response by four Monochamus species (Coleoptera: Cerambycidae) to bark beetle pheromones. Journal of Chemical Ecology. [Link]
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Hoch, G., et al. (2020). Testing multi-lure traps for surveillance of native and alien longhorn beetles (Coleoptera, Cerambycidae). BioRisk. [Link]
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Hanks, L.M., et al. (2019). Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe. Journal of Chemical Ecology. [Link]
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Lee, S., et al. (2023). Field trials of pheromone blends of longhorned beetles in South Korea. University of Illinois. [Link]
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Hanks, L.M., et al. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle. University of Illinois. [Link]
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Rassati, D., et al. (2023). Worldwide tests of generic attractants, a promising tool for early detection of non-native cerambycid species. NeoBiota. [Link]
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Plantix. (2025). How to make Pheromone traps for insect control in field crops. [Link]
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PubChem. This compound. [Link]
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Miller, D.R., et al. (2021). Cerambycidae) in Traps Baited with Generic Pine Beetle Lure Blend Unaffected by Ips Phe. Southern Research Station. [Link]
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The Good Scents Company. This compound, 76649-25-7. [Link]
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The Good Scents Company. (E,Z)-3,6-nonadien-1-ol. [Link]
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PubChem. This compound, (3Z,6Z)-. [Link]
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Ray, A.M., et al. (2019). An Unstable Monoterpene Alcohol as a Pheromone Component of the Longhorned Beetle Paranoplium gracile (Coleoptera: Cerambycidae). ResearchGate. [Link]
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The Good Scents Company. (Z,Z)-3,6-nonadien-1-ol cis-3-cis-6-nonadienol. [Link]
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Application Notes and Protocols for Behavioral Bioassays with 3,6-Nonadien-1-ol
Abstract
3,6-Nonadien-1-ol is a C9 aliphatic alcohol with several isomers, some of which are potent semiochemicals influencing insect behavior. The (E,Z)-3,6-nonadien-1-ol isomer, for instance, has been identified as a key component of the male-produced pheromone blend of the South American fruit fly, Anastrepha fraterculus[1]. Other isomers, like (Z,Z)-3,6-nonadien-1-ol, are recognized for their distinct green and cucumber-like aromas and are utilized in the flavor and fragrance industry[2][3]. The effective characterization of such compounds for pest management or other applications requires a systematic and multi-tiered approach to bioassays. This guide provides a comprehensive framework, from initial physiological screening to conclusive field trials, for researchers investigating the behavioral effects of this compound on target insect species. The protocols herein are designed to be self-validating systems, emphasizing causality, controls, and reproducibility.
Introduction: A Hierarchical Approach to Bioassays
Evaluating the biological activity of a semiochemical like this compound is not a single experiment but a structured campaign. A hierarchical approach ensures that resource-intensive behavioral and field assays are preceded by foundational physiological confirmation. This workflow validates that the target insect can detect the compound before attempting to characterize a complex behavioral response.
The experimental pipeline detailed in this guide follows a logical progression:
-
Electrophysiology: First, we confirm the insect's peripheral olfactory system can detect this compound. These techniques measure the neural response to the chemical stimulus.
-
Laboratory Behavioral Assays: Once detection is confirmed, we move to controlled laboratory environments to quantify the insect's behavioral response, such as attraction or repulsion.
-
Field Validation: The final and ultimate test is to determine if the compound elicits the desired behavior under complex, natural environmental conditions.[4]
Figure 2. Schematic of a four-arm olfactometer setup.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Construct or use a commercially available four-arm olfactometer. Air drawn by a vacuum pump should be purified with activated charcoal and humidified. [5] * Adjust the airflow to a consistent, low rate (e.g., 500 ml/min per arm). [6] * Visualize airflow patterns using a smoke test to ensure distinct odor fields with minimal turbulence in the central chamber. [5]
-
-
Insect Preparation:
-
Use insects of a specific age and mating status.
-
Acclimatize insects to the testing room conditions (temperature, humidity, light) for at least 1-2 hours before the bioassay.
-
-
Odor Source Preparation:
-
Treatment Arm: Apply a specific dose of this compound in solvent to a filter paper.
-
Control Arms: Use a filter paper with solvent only, and another arm with no filter paper (blank air) to control for any response to the solvent or filter paper itself.
-
Place the prepared odor sources in the designated olfactometer arms.
-
-
Bioassay Procedure:
-
Gently release a single insect into the center of the exposure chamber. [7] * Record the insect's movement for a set period (e.g., 10 minutes) using a video camera or specialized tracking software.
-
Note the first arm the insect enters and the total time spent in each of the four arms.
-
After each trial, clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake it to remove residual odors. Rotate the position of the arms between trials to control for positional bias.
-
-
Data Analysis:
-
Use a Chi-square test to analyze if the first choices for the treatment arm are significantly different from a random distribution (25% for each arm).
-
Use ANOVA or a Kruskal-Wallis test to compare the time spent in the different arms.
-
Protocol 3: Wind Tunnel Bioassay
Objective: To observe and quantify the complete upwind flight behavioral sequence of an insect, from activation to source location, in response to a this compound plume. [8] Causality: Unlike a simple choice test, a wind tunnel assay elucidates the complex program of chemically-modulated flight, including casting, zigzagging, and changes in velocity. [4]This provides a much richer dataset on the compound's ability to initiate and sustain a directed behavioral response.
Step-by-Step Methodology:
-
Wind Tunnel Setup:
-
Use a "push" type wind tunnel with a flight chamber made of glass or Plexiglas. [4] * Ensure incoming air is charcoal-filtered and that airflow is laminar at a speed relevant to the test insect (e.g., 0.2 - 0.3 m/s). [9] * Maintain stable temperature, humidity, and light conditions. For nocturnal insects, use dim red light (~0.7 lux). [9] * Place a visual pattern on the floor of the tunnel to provide optical cues for the insect to gauge its ground speed. [10]
-
-
Pheromone Source and Release:
-
Apply a precise dose of this compound in solvent to a dispenser (e.g., rubber septum, filter paper).
-
Place the dispenser at the upwind end of the tunnel.
-
-
Insect Release and Observation:
-
Acclimatize insects to the tunnel conditions in small release cages for ≥ 1 hour. [9] * Place the release cage at the downwind end of the tunnel.
-
Once the pheromone plume is stable, open the cage and record the insect's flight path with a camera.
-
Record a sequence of behaviors: take-off, upwind flight, casting (side-to-side flight), and contact with the source.
-
-
Data Analysis:
-
Quantify the percentage of insects exhibiting each behavior in the sequence.
-
Measure flight parameters such as track angle, ground speed, and time to reach the source.
-
Compare the responses to different doses of this compound and to a solvent control.
-
| Parameter | Recommended Value/Range | Rationale |
| Wind Speed | 0.2 - 0.3 m/s | Must be laminar and consistent to create a stable odor plume. [9] |
| Temperature | 21 - 26 °C | Mimics the insect's natural active period. [9] |
| Relative Humidity | 70 - 80% | Important for insect physiology and pheromone plume structure. [9] |
| Light Conditions | Dim red light (~0.7 lux) | Simulates night conditions for nocturnal insects without affecting behavior. [9] |
| Pheromone Dose | Varies (e.g., 1 ng - 10 µg) | A dose-response relationship should be established to find the optimal concentration. [8] |
Phase 3: Field Validation
The final phase is to test the efficacy of this compound as an attractant under real-world conditions, where it must compete with a multitude of other environmental stimuli.
Protocol 4: Field Trapping Bioassay
Objective: To measure the relative attractiveness of lures baited with this compound by comparing the number of target insects captured in baited traps versus unbaited control traps.
Causality: Field trapping is the definitive test of a semiochemical's practical utility. [4]A significantly higher catch in baited traps demonstrates that the compound is effective at attracting the target species from a distance in a complex environment.
Step-by-Step Methodology:
-
Lure and Trap Preparation:
-
Prepare lures by loading a specific dose of this compound onto a dispenser (e.g., rubber septum, polyethylene sachet). Doses may be significantly higher than in lab assays (e.g., 1-10 mg). [11] * Control lures should contain only the solvent or be left blank.
-
Select a trap type appropriate for the target insect (e.g., sticky trap, funnel trap).
-
Always wear gloves and handle different lures separately to prevent cross-contamination. [12]
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized block design to account for variability in the landscape. Each block should contain one trap for each treatment (e.g., this compound lure) and a control trap.
-
Space traps sufficiently far apart (e.g., >50 meters) to prevent interference between them. [13]
-
-
Trap Deployment and Monitoring:
-
Deploy traps at a height and location appropriate for the target insect's flight behavior. Place them on the windward side of a field to maximize plume dispersal into the target area. [13] * Check traps at regular intervals (e.g., daily or weekly).
-
Count and record the number of target and non-target insects captured in each trap.
-
Re-randomize the trap positions within each block at each collection interval to minimize the effect of location on catch numbers.
-
-
Data Analysis:
-
Transform the count data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric tests.
-
Use ANOVA or a similar statistical model to determine if there are significant differences in the mean number of insects captured between the baited and control traps.
-
| Parameter | Typical Value/Range | Rationale |
| Lure Dose | 1 - 100 mg | Higher doses are often needed to create a robust signal over longer distances in the field. [14] |
| Trap Spacing | 60 - 120 feet (or more) | Prevents interference between pheromone plumes from adjacent traps. [13] |
| Trap Placement | Windward edge of field | Allows the prevailing wind to carry the scent plume across the area of interest. [13] |
| Replicates | 4-6 blocks | Sufficient replication is essential for statistically robust conclusions. |
References
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BenchChem. (n.d.). Application Note: Four-Arm Olfactometer Bioassay for Evaluating Insect Behavioral Response to cis-Verbenol. Retrieved from BenchChem website. [7]2. BenchChem. (n.d.). Application Notes and Protocols for Wind Tunnel Bioassays of Moth Behavioral Response to Pheromones. Retrieved from BenchChem website. [8]3. Baker, T. C., & Cardé, R. T. (1984). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research. Springer-Verlag. [4]4. Wikipedia contributors. (2023, December 2). Single sensillum recording. In Wikipedia, The Free Encyclopedia. [15]5. Mukunda, L., & Stensmyr, M. C. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1733. [16]6. Jaydev Chemical Industries. (n.d.). 3,6-NONADIYN-1-ol. Retrieved from Jaydev Chemical Industries website. [17]7. BenchChem. (2025, November). Application Notes and Protocols for Wind Tunnel Bioassay in Pheromone Attractancy Testing. Retrieved from BenchChem website. [9]8. Ginzel, M. D., et al. (2023). Dose–responses of seven species of cerambycid beetles to synthesized pheromones in field experiments. Life Sciences - University of Illinois. [14]9. Groot, A. T., et al. (2014). Field trapping experiments and female pheromone compositions. ResearchGate. [18]10. nsj prayoglife. (n.d.). (3Z,6Z)-Nona-3,6-dien-1-ol. Retrieved from nsj prayoglife website. [19]11. Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Entomologia Experimentalis et Applicata. [5][20]12. Knudsen, G. K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141), 58385. [10]13. Leal, W. S. (2005). Pheromone Reception. ResearchGate. [21]14. JoVE. (2023, February 8). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. YouTube. [22]15. Witzgall, P., & Arn, H. (1983). Continuous single sensillum recording as a detection method for moth pheromone components in the effluent of a gas chromatograph. Physiological Entomology, 8(2), 203-211. [23]16. Liu, Y., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), 53421. [24]18. Kaissling, K.-E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [25]19. Bessin, R. (n.d.). Using Pheromone Traps in Field Crops. University of Kentucky Entomology. [12]20. Reddy, G. V. P., & Guerrero, A. (2004). Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior. Journal of Chemical Ecology, 30(10), 2041-2064. [26]21. Rochat, D., et al. (2000). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. ResearchGate. [6]22. Science.gov. (n.d.). pheromone-baited traps optimal: Topics. Retrieved from Science.gov. 23. El-Sayed, A. M. (2025). (E,Z)-3,6-Nonadien-1-ol. The Pherobase: Database of Pheromones and Semiochemicals. [1]24. NDSU Agriculture. (2010, October 5). Pheromone Traps -- Effective Tools for Monitoring Insect Pests. YouTube. [13]25. Millar, J. G., et al. (2021). Dose–response to sex attractants, and flight phenology of click beetle species (Elateridae) native to eastern North America. Environmental Entomology. [11]26. Jarriault, D., et al. (2018). Low doses of a neonicotinoid insecticide modify pheromone response thresholds of central but not peripheral olfactory neurons in a pest insect. Proceedings of the Royal Society B: Biological Sciences, 285(1889), 20181421. [27]27. Turlings, T. C. J., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 496-503. [28]28. Saleem, B. (2023). Smart Pheromone Traps: New Frontier in Sustainable Pest Management. CABI. [29]29. The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadien-1-ol. Retrieved from The Good Scents Company website. [2]30. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [30]31. National Center for Biotechnology Information. (n.d.). This compound, (3Z,6Z)-. PubChem Compound Database. [3]32. NIST. (n.d.). This compound, (E,Z)-. NIST Chemistry WebBook.
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Enantioselective Synthesis of Chiral 3,6-Nonadien-1-ol: Application Notes and Protocols for Researchers
Introduction: The Significance of Chiral 3,6-Nonadien-1-ol
This compound is a C9 unsaturated aliphatic alcohol that holds considerable interest in the fields of flavor chemistry, fragrance development, and chemical ecology. Often referred to as "cucumber alcohol," its various isomers are key components of the characteristic aroma of cucumbers, melons, and other botanicals[1][2]. Beyond its sensory applications, specific enantiomers of this compound and its derivatives serve as crucial intermediates in the synthesis of insect pheromones, such as that of the melon fly (Bactrocera cucurbitae), making enantioselective synthesis a critical area of study for the development of eco-friendly pest management strategies[3][4][5].
The biological activity of many chiral molecules is highly dependent on their stereochemistry. In the context of insect pheromones, often only one enantiomer is biologically active, while the other may be inactive or even inhibitory. Consequently, the ability to produce enantiomerically pure or enriched this compound is of paramount importance for both fundamental research and commercial applications. This document provides detailed application notes and protocols for two robust and widely applicable techniques for the enantioselective synthesis of chiral this compound: Lipase-Catalyzed Kinetic Resolution and Sharpless Asymmetric Epoxidation .
Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases, a class of enzymes that hydrolyze esters, are particularly well-suited for this purpose in organic synthesis due to their broad substrate tolerance, high enantioselectivity, and operational simplicity under mild conditions. In the context of resolving racemic alcohols, lipases catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers.
Causality Behind Experimental Choices
The choice of lipase is critical for achieving high enantioselectivity. Lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), have demonstrated excellent performance in the resolution of a wide range of primary and secondary alcohols, including allylic and unsaturated systems[6][7]. The selection of an appropriate acyl donor is also crucial. Irreversible acyl donors, such as vinyl acetate, are often preferred as they shift the equilibrium towards the products and prevent the reverse reaction (alcoholysis of the formed ester), thereby leading to higher conversions and enantiomeric excesses[8]. The choice of a non-polar organic solvent, such as diisopropyl ether or hexane, is intended to maintain the enzyme's activity and can also influence its enantioselectivity[9].
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Transesterification
This protocol is based on established procedures for the kinetic resolution of unsaturated alcohols[9][10].
-
Preparation of Reactants:
-
Ensure that the racemic this compound is pure and dry.
-
Use an anhydrous organic solvent, such as diisopropyl ether or hexane.
-
The acyl donor, vinyl acetate, should be of high purity.
-
The immobilized lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase immobilized on a suitable support) should be stored according to the manufacturer's instructions.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 equiv.).
-
Dissolve the alcohol in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the immobilized lipase (typically 20-50 mg per mmol of alcohol).
-
Add vinyl acetate (1.5-3.0 equiv.).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the formed ester.
-
-
Workup and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting mixture of the acylated and unacylated alcohol can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Determine the enantiomeric excess (e.e.) of the separated alcohol and the hydrolyzed ester (after saponification) using chiral GC or HPLC.
-
Expected Results and Data
| Substrate (Analogue) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |
| (±)-Hept-1-en-3-ol | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | 4 | ~50 | >99 | >99 | [9] |
| 2-Ethylhex-5-en-1-ol | P. cepacia Lipase | Vinyl Acetate | CH₂Cl₂ | 24 (at 0°C) | 50 | >99 | >99 | [10] |
| (R/S)-1-(2-furyl) ethanol | Novozym 435 | Vinyl Acetate | n-Heptane | 2 | ~50 | >99 | >99 |
Strategy 2: Synthesis via Sharpless Asymmetric Epoxidation
An alternative to kinetic resolution is asymmetric synthesis, where a chiral center is created from a prochiral substrate. The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols[11]. This method can be incorporated into a multi-step synthesis to produce chiral this compound from a simpler achiral precursor.
Synthetic Pathway Overview
A plausible route involves the synthesis of an achiral (Z)-non-3-en-6-yn-1-ol, followed by a stereoselective reduction of the alkyne to a (Z)-alkene, creating (3Z,6Z)-nonadien-1-ol. This achiral dienol can then be subjected to Sharpless epoxidation. However, the SAE is most effective on allylic alcohols. Therefore, a more strategic approach would be to start with a simpler C6 allylic alcohol, perform the SAE, and then extend the carbon chain.
A more direct, albeit potentially less selective, approach would be to perform the SAE on racemic this compound itself. The epoxidation would occur at the C3-C4 double bond due to the directing effect of the hydroxyl group. This would result in a kinetic resolution, where one enantiomer reacts faster than the other.
A more robust de novo synthesis is outlined below:
Caption: Multi-step synthesis via Sharpless Asymmetric Epoxidation.
Detailed Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a generalized procedure based on the original work by Sharpless and subsequent adaptations[2][11][12][13].
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -20 °C.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv.).
-
Add the chiral tartrate, either (+)-diethyl tartrate (DET) or (-)-DET (1.2 equiv.), to direct the stereochemistry.
-
Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.
-
-
Reaction:
-
Add the allylic alcohol substrate (e.g., (Z)-hex-3-en-1-ol) (1.0 equiv.) to the catalyst mixture.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene or decane (1.5-2.0 equiv.) dropwise over a period of time, maintaining the temperature at -20 °C.
-
-
Monitoring and Quenching:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 30 minutes at -20 °C, then allowing it to warm to room temperature for 1 hour.
-
-
Workup and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium hydroxide or brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting chiral epoxy alcohol by flash column chromatography.
-
Causality and Stereochemical Prediction
The stereochemical outcome of the Sharpless epoxidation is highly predictable. The choice between (+)-DET and (-)-DET determines which face of the alkene is epoxidized. When the allylic alcohol is drawn with the C-OH bond at the bottom right, (+)-DET directs epoxidation from the top face, while (-)-DET directs it from the bottom face. This predictability is a cornerstone of the method's utility in targeted synthesis.
Validation and Characterization
For both synthetic strategies, the validation of the final product's identity and purity is crucial.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized this compound.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the chiral alcohol must be determined. This is typically achieved using:
-
Chiral Gas Chromatography (GC): Using a chiral stationary phase.
-
Chiral High-Performance Liquid Chromatography (HPLC): After derivatization of the alcohol to a UV-active ester (e.g., a benzoate or Mosher's ester).
-
NMR with Chiral Shift Reagents: Although less common for routine e.e. determination now, this method can also be employed.
-
Conclusion
The enantioselective synthesis of chiral this compound is an achievable goal for researchers in synthetic chemistry. Lipase-catalyzed kinetic resolution offers a direct and often highly efficient method for resolving the racemic alcohol, leveraging the principles of biocatalysis for green and selective chemistry. For a de novo asymmetric synthesis, the Sharpless Asymmetric Epoxidation provides a robust and predictable method for establishing the key stereocenter in a multi-step sequence. The choice of method will depend on the specific research goals, available starting materials, and desired scale of the synthesis. Both approaches represent state-of-the-art techniques in modern asymmetric synthesis.
References
- Chojnacka, A., Obara, R., & Wawrzeńczyk, C. (2008). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 19(10), 1234-1239.
- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126.
- Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-45.
- Jacobson, M., Keiser, I., Harris, E. J., & Miyashita, D. H. (1972). Melon fly attractants: evidence for male-produced pheromone. Environmental Entomology, 1(4), 484-486.
- Kemp, T. R. (1975). Characterization of some new C9 alcohols from cucumber. Journal of Agricultural and Food Chemistry, 23(4), 670-672.
- Li, Z. Y., & Ward, O. P. (1993). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Journal of the Chemical Society, Perkin Transactions 2, (3), 521-526.
- Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of defined enantiomeric purity. Journal of the American Chemical Society, 103(20), 6237-6240.
- Sakai, T., Kishimoto, T., Tanaka, K., & Ema, T. (2004). Lipase-catalyzed kinetic resolution of primary alcohols using a vinyl ester as an irreversible acyl donor. Tetrahedron: Asymmetry, 15(15), 2369-2374.
- Schieberle, P., Ofner, S., & Grosch, W. (1990). Evaluation of potent odorants in cucumbers (Cucumis sativus) and muskmelons (Cucumis melo) by aroma extract dilution analysis. Journal of Food Science, 55(1), 193-195.
- Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxidations of olefins. Aldrichimica Acta, 12(4), 63-74.
-
The Pherobase. (n.d.). (E,Z)-3,6-Nonadien-1-ol. Retrieved from [Link]
- van Rantwijk, F., & Sheldon, R. A. (2007). Lipase-catalyzed kinetic resolution of alcohols. In Modern methods for lipase- and esterase-based enantioselective reactions (pp. 1-26). Wiley-VCH.
-
Wikipedia contributors. (2023, December 12). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Enantioselective synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (2023, October 16). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhex-5-en-1-ol. Tetrahedron Letters, 32(43), 6279-6282.
- Evaluation of Pheromone Traps for Management of Fruit Fly (Bactrocera cucurbitae Coq.) Infesting Bitter Gourd. (2021). International Journal of Current Microbiology and Applied Sciences, 10(08), 435-441.
- Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. (2008). Tetrahedron: Asymmetry, 19(10), 1234–1239.
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Molecules, 26(2), 345.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2014). Molecules, 19(8), 12194-12206.
-
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]
- Stereo- and enantioselective synthesis of some e,z dienols and ethers. (1985). Tetrahedron Letters, 26(19), 2317–2318.
-
Asymmetric Synthesis. (n.d.). University of Liverpool. Retrieved from [Link]
- Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (2022). Green Chemistry, 24(2), 653-659.
- Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
-
Epoxidation of Allylic Alcohols. (2021, March 16). Chemistry LibreTexts. Retrieved from [Link]
- Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023).
- The First Practical Method for Asymmetric Epoxidation. (1980). Journal of the American Chemical Society, 102(18), 5974–5976.
Sources
- 1. This compound, (3Z,6Z)- | C9H16O | CID 6434541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Semiochemical compound: (E,Z)-3,6-Nonadien-1-ol | C9H18O [pherobase.com]
- 12. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]
- 13. This compound, (3E,6Z)- | C9H16O | CID 44630408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating Insect Olfaction with 3,6-Nonadien-1-ol
Foreword: The Significance of 3,6-Nonadien-1-ol in Chemical Ecology
This compound, a nine-carbon unsaturated alcohol, is a semiochemical that plays a crucial role in the chemical communication of several insect species. It is a known component of aggregation pheromones in various stored-product beetles, making it a compound of significant interest for pest management strategies and for fundamental research into insect olfaction. The (3Z,6Z) stereoisomer, in particular, has been identified as a key pheromone component for beetles in the family Cucujidae, such as the rusty grain beetle (Cryptolestes ferrugineus) and the sawtoothed grain beetle (Oryzaephilus surinamensis).
Understanding how insects detect and process the olfactory signal of this compound is fundamental to deciphering the neural circuits that govern behaviors such as aggregation, mating, and habitat selection. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study insect olfaction, from initial electrophysiological screening to detailed behavioral analysis.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test compound is paramount for reproducible and accurate experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | |
| Molecular Weight | 140.22 g/mol | |
| Appearance | Colorless liquid | |
| Odor Profile | Green, fatty, cucumber, melon | |
| Boiling Point | ~214-215 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents (e.g., hexane, ethanol); slightly soluble in water. |
Isomer Considerations: this compound exists as different geometric isomers, primarily (3Z,6Z) and (E,Z). The biological activity can be highly specific to a particular isomer. For pheromone studies, it is critical to use the correct, high-purity isomer relevant to the insect species under investigation.
Preparation of Stimuli: For most applications, this compound should be diluted in a high-purity, volatile solvent such as hexane or pentane. For electrophysiological recordings, mineral oil is often used as a solvent to ensure a slower, more controlled release of the odorant. Stock solutions should be stored at low temperatures in airtight containers to prevent degradation.
Electrophysiological Assays: Probing the Antennal Response
Electrophysiological techniques provide a direct measure of the olfactory sensory neuron (OSN) response to volatile compounds.
Electroantennography (EAG): A Macroscopic View of Olfactory Detection
EAG measures the summated potential of all responding OSNs on the antenna, providing a rapid screening tool to determine if an insect can detect this compound.
Causality of Experimental Choices: The EAG setup is designed to deliver a precise puff of odorant-laden air over the insect's antenna while measuring the change in electrical potential. The choice of saline-filled glass electrodes ensures good electrical contact with the insect's haemolymph. The use of a continuous humidified airstream maintains the health of the antennal preparation and provides a stable baseline.
Protocol for Electroantennography (EAG):
-
Insect Preparation:
-
Immobilize the insect (e.g., a stored-product beetle) in a pipette tip, leaving the head and antennae exposed.
-
Mount the pipette tip on a microscope slide with wax or modeling clay.
-
Excise the terminal segment of one antenna to allow for the insertion of the recording electrode.
-
-
Electrode Placement:
-
Insert the reference electrode (a saline-filled glass capillary) into the insect's head or eye.
-
Carefully bring the recording electrode (also a saline-filled glass capillary) into contact with the haemolymph of the excised antennal tip.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of this compound in mineral oil or hexane (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of the diluted compound onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directed at the antenna.
-
-
Data Acquisition:
-
Record the voltage deflection from the baseline using an EAG amplifier and appropriate software.
-
Present a solvent control (filter paper with solvent only) to ensure the response is specific to the compound.
-
Randomize the order of stimulus presentation to avoid adaptation effects.
-
Representative EAG Data:
| Compound | Concentration (µg/µL) | Mean EAG Response (mV ± SE) |
| (3Z,6Z)-3,6-Nonadien-1-ol | 10 | 1.2 ± 0.2 |
| (3Z,6Z)-3,6-Nonadien-1-ol | 100 | 2.5 ± 0.4 |
| Hexane (Control) | - | 0.1 ± 0.05 |
Single Sensillum Recording (SSR): Resolving Individual Neuron Activity
SSR allows for the investigation of the firing rate of individual OSNs housed within a single sensillum. This technique provides detailed information about the specificity and sensitivity of olfactory receptors to this compound.[1][2]
Causality of Experimental Choices: The use of finely sharpened tungsten electrodes is crucial for penetrating the cuticle of a single sensillum without causing excessive damage. The reference electrode is placed in the eye to complete the electrical circuit. This setup allows for the recording of extracellular action potentials from the OSNs within the sensillum.
Protocol for Single Sensillum Recording (SSR):
-
Insect Preparation:
-
Prepare the insect as for EAG, ensuring the antennae are securely immobilized to prevent movement.
-
-
Electrode Placement:
-
Insert a sharpened tungsten reference electrode into the insect's eye.
-
Under high magnification, carefully advance a sharpened tungsten recording electrode to the base of a target sensillum on the antenna and penetrate the cuticle.
-
-
Stimulus Delivery:
-
Use the same stimulus delivery system as for EAG.
-
-
Data Acquisition and Analysis:
-
Record the action potentials (spikes) from the OSNs within the sensillum.
-
Count the number of spikes in a defined period before and after the stimulus.
-
Calculate the change in spike frequency to quantify the neuronal response.
-
Behavioral Assays: Linking Olfaction to Action
Behavioral assays are essential to determine the ecological relevance of the olfactory response to this compound.
Olfactometer Assays: Quantifying Attraction and Repulsion
A Y-tube or four-arm olfactometer is a standard tool to assess the preference of an insect for a particular odor.[3][4]
Protocol for Y-Tube Olfactometer Assay:
-
Setup:
-
Connect the arms of the Y-tube olfactometer to a purified, humidified air source with a constant flow rate (e.g., 1 L/min).
-
Place a filter paper with a known amount of this compound (e.g., 10 µg in hexane) in one arm's air stream.
-
Place a filter paper with the solvent alone in the other arm.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow a set amount of time (e.g., 5 minutes) for the insect to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Record the number of insects choosing the treatment arm versus the control arm.
-
Rotate the Y-tube after each trial to avoid positional bias.
-
Wind Tunnel Assays: Simulating Natural Odor Plumes
Wind tunnels provide a more naturalistic setting to study an insect's upwind flight behavior in response to an odor plume.
Causality of Experimental Choices: The wind tunnel creates a laminar airflow, which allows for the formation of a stable odor plume from the source. This simulates how an insect would encounter an odor in its natural environment. Observing behaviors such as taking flight, upwind flight, and landing on the odor source provides a comprehensive picture of the insect's behavioral response.
Protocol for Wind Tunnel Assay:
-
Setup:
-
Place the odor source (e.g., a rubber septum impregnated with this compound) at the upwind end of the wind tunnel.
-
Maintain a constant wind speed (e.g., 20 cm/s) and controlled light conditions.
-
-
Bioassay:
-
Release insects individually at the downwind end of the tunnel.
-
Observe and record behaviors such as activation, take-off, upwind flight direction, and contact with the source.
-
Data Interpretation and Visualization
Electrophysiological Data Workflow
Caption: Workflow for electrophysiological analysis of this compound.
Behavioral Assay Logical Flow
Sources
- 1. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 3. Verification and Evaluation of Male-Produced Pheromone Components from the Citrus Long-Horned Beetle, Anoplophora chinensis (Forster) (Insecta: Coleoptera: Cerambycidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi [mdpi.com]
Definitive Quantification of 3,6-Nonadien-1-ol in Complex Natural Extracts: A Validated HS-SPME-GC-MS Approach
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract & Introduction
(Z,Z)-3,6-Nonadien-1-ol is a potent, semi-volatile aroma compound, imparting characteristic melon, cucumber, and violet leaf notes to many high-value natural products, including essential oils and fruit essences. Its accurate quantification is critical for quality control, authentication, and research into the biosynthesis of flavor and fragrance compounds. However, its presence at trace levels within chemically complex and often variable matrices presents a significant analytical challenge.
This document provides a comprehensive, field-tested guide for the robust quantification of 3,6-Nonadien-1-ol in natural extracts. We move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring both technical accuracy and practical applicability. The core methodology employs Headspace Solid-Phase Microextraction (HS-SPME) for selective, solvent-free analyte extraction and concentration, followed by separation and definitive identification using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be self-validating, incorporating rigorous quality control and method validation procedures essential for generating trustworthy and defensible data for researchers and drug development professionals.
The Analytical Principle: A Strategic Workflow
The quantification of a specific, semi-volatile analyte from a complex matrix requires a multi-stage strategy that maximizes recovery and selectivity while minimizing matrix interference. Our approach is founded on the principle of equilibrium-based extraction followed by high-resolution chromatographic separation and mass-selective detection.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is chosen for its efficiency and solvent-free nature, which is ideal for volatile and semi-volatile analytes like this compound. An SPME fiber coated with a specific stationary phase is exposed to the headspace (the gas phase above the sample) of a heated and agitated sample vial. Analytes partition from the sample matrix into the headspace, and then adsorb onto the fiber until equilibrium is reached. This process effectively isolates and concentrates the target analyte from non-volatile matrix components like sugars, lipids, and pigments. The choice of fiber coating is critical for selectively trapping the alcohol.
-
Gas Chromatography (GC): Following extraction, the SPME fiber is desorbed in the hot GC inlet, transferring the analytes onto the analytical column. The GC column, a long, thin capillary tube with an internal coating, separates compounds based on their boiling points and affinity for the coating. A precise temperature program is used to elute compounds in a predictable order. A mid-polarity column is selected to achieve optimal separation of this compound from other isomeric or structurally similar compounds.
-
Mass Spectrometry (MS): As compounds exit the GC column, they enter the MS detector, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique "fingerprint" or mass spectrum for each compound, allowing for unambiguous identification. For quantification, we use Selected Ion Monitoring (SIM) mode, where the detector focuses only on specific, characteristic ions of this compound, dramatically increasing sensitivity and selectivity.
The entire logical workflow is depicted below.
Caption: Figure 1: HS-SPME-GC-MS Workflow for this compound Quantification.
Materials and Reagents
Equipment
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME Fiber Holder (Manual or Autosampler)
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatiles.
-
Heated agitator or water bath with a magnetic stirrer
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Analytical balance (± 0.0001 g)
-
Calibrated microliter syringes and pipettes
Reagents
-
Analytical Standard: this compound (CAS No. 53398-85-9), purity ≥98%
-
Internal Standard (IS): 1-Octanol (CAS No. 111-87-5) or other suitable compound not present in the sample.
-
Solvent: Methanol or Ethanol (HPLC or analytical grade) for stock solution preparation.
-
Deionized Water: For sample dilution.
-
Sodium Chloride (NaCl): Analytical grade, to increase ionic strength ("salting out").
Detailed Experimental Protocols
Preparation of Standards and Calibration Curve
Causality: An external calibration curve with an internal standard is the gold standard for quantification. The internal standard (IS) corrects for variations in extraction efficiency and injection volume, ensuring high precision and accuracy.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 1-Octanol in methanol using the same method.
-
Working Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials. For each standard:
-
Pipette 5 mL of deionized water into the vial.
-
Add 1 g of NaCl. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.
-
Spike with appropriate volumes of the this compound primary stock to achieve final concentrations of approximately 1, 5, 10, 25, 50, and 100 ng/mL (ppb).
-
Spike each vial (including the blank) with a fixed amount of the IS stock solution to achieve a constant concentration (e.g., 20 ng/mL).
-
-
Immediately seal the vials with crimp caps.
Sample Preparation
-
Homogenization: If the natural extract is solid or heterogeneous, homogenize it first.
-
Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
-
Dilution & Salting: Add deionized water to bring the total volume to 5 mL. Add 1 g of NaCl.
-
Internal Standard Spiking: Spike the sample with the same fixed amount of the IS as used in the calibration standards.
-
Sealing: Immediately seal the vial. Prepare a minimum of three replicate vials per sample.
HS-SPME Procedure
Causality: The incubation temperature and time are optimized to facilitate the migration of semi-volatile this compound into the headspace without causing thermal degradation. The DVB/CAR/PDMS fiber provides a balanced chemistry to effectively trap this moderately polar alcohol.
-
Incubation: Place the sealed vial in the heated agitator. Incubate at 60°C for 15 minutes with continuous agitation (e.g., 250 rpm). This step allows the sample to reach thermal and phase equilibrium.
-
Extraction: After incubation, expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Desorption: Immediately after extraction, withdraw the fiber and introduce it into the GC inlet for thermal desorption.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for a standard GC-MS system. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Injection Port | Splitless mode, 250°C | Ensures complete and rapid transfer of analytes from the SPME fiber to the column. |
| SPME Desorption Time | 5 minutes | Sufficient time for quantitative desorption without analyte degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-624, HP-5ms, or similar mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good selectivity for polar and non-polar compounds, resolving this compound from potential matrix interferences. |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min) | A gradual ramp separates early-eluting volatiles, while the final ramp quickly elutes heavier compounds, shortening run time. |
| MS System | Agilent 5977 MSD or equivalent | A robust and sensitive detector for routine analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy, produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard operating temperature to prevent analyte condensation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for the target analyte. |
| Quantifier Ion (m/z) | 57 | A characteristic and abundant fragment ion for this compound. |
| Qualifier Ions (m/z) | 81, 67 | Used to confirm analyte identity by ensuring their ratios to the quantifier ion are constant. |
Data Analysis, Validation, and Quality Control
Analyte Identification
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the authentic standard within a narrow window (e.g., ±0.1 min).
-
Qualifier Ion Ratios: The relative abundance ratios of the qualifier ions to the quantifier ion in the sample must match those of the standard within a predefined tolerance (e.g., ±20%).
Quantification
-
Peak Integration: Integrate the peak area of the quantifier ion (m/z 57) for this compound and the corresponding quantifier ion for the internal standard (e.g., m/z 56 for 1-Octanol).
-
Calibration Curve Construction: For the calibration standards, calculate the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the analyte.
-
Linear Regression: Perform a linear regression on the calibration plot. The curve must have a coefficient of determination (R²) ≥ 0.995 for the method to be considered linear and valid.
-
Concentration Calculation: Calculate the AreaAnalyte / AreaIS ratio for the unknown samples. Determine the concentration using the equation of the line from the calibration curve:
Concentration = (Sample Area Ratio - y-intercept) / slope
The following diagram illustrates the relationship between the calibration curve and the determination of an unknown sample concentration.
Caption: Figure 2: Data Analysis and Quantification Logic.
Method Validation Parameters
A trustworthy protocol must be validated. The following parameters should be assessed.
| Parameter | Description & Acceptance Criteria |
| Linearity | Assessed from the calibration curve. R² should be ≥ 0.995 . |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. Calculated as 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. Calculated as 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve). LOQ should be below the lowest calibration standard . |
| Accuracy (Recovery) | Spike a blank matrix with a known amount of analyte at low, medium, and high concentrations. The calculated recovery should be within 80-120% . |
| Precision (RSD) | Analyze at least five replicates of a mid-level standard. The Relative Standard Deviation (%RSD) of the measured concentrations should be ≤ 15% . |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | SPME fiber is broken or worn out; Incorrect GC inlet configuration; Low sample concentration. | Visually inspect the fiber; Ensure inlet is in splitless mode during desorption; Pre-concentrate the sample if possible. |
| Poor peak shape (tailing) | Active sites in the GC inlet liner; Column contamination; Desorption temperature too low. | Use a deactivated liner; Bake out the column; Increase desorption temperature (not to exceed fiber limits). |
| Poor reproducibility (%RSD > 15%) | Inconsistent sample volume; Leaky vial septum; Inconsistent SPME extraction time/temp. | Use calibrated pipettes; Check crimp seals; Ensure agitator temperature and timing are consistent (use an autosampler). |
| Matrix Interference | Co-eluting compounds with similar ions. | Adjust GC temperature program to improve separation; Select different, more unique quantifier/qualifier ions for SIM mode. |
References
-
Title: A Novel Approach for the Analysis of Volatile Compounds in Extra Virgin Olive Oil Source: Journal of AOAC INTERNATIONAL, Volume 98, Issue 5 URL: [Link]
-
Title: Effect of salting-out on the analysis of volatile compounds in wine by HS-SPME-GC-MS Source: LWT - Food Science and Technology, Volume 44, Issue 4 URL: [Link]
-
Title: Theory and practice of solid-phase microextraction for the analysis of volatile and semi-volatile compounds Source: TrAC Trends in Analytical Chemistry, Volume 119 URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,6-Nonadien-1-ol
Welcome to the technical support center for the synthesis of 3,6-Nonadien-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your this compound synthesis.
Introduction to this compound Synthesis
This compound and its various isomers are important compounds, particularly in the flavor and fragrance industry, valued for their characteristic green, melon, and cucumber aromas.[1][2] The stereoselective synthesis of specific isomers, such as (3Z,6Z)-3,6-nonadien-1-ol, is often a key objective.[3] Common synthetic strategies often involve the coupling of smaller building blocks via Grignard reactions followed by selective reduction or through Wittig-type olefinations. This guide will focus on troubleshooting these common synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Grignard Coupling Steps
Question: I am experiencing a low yield during the Grignard coupling reaction to form the carbon backbone of this compound. What are the likely causes and how can I improve the yield?
Answer: Low yields in Grignard reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Explanation and Recommended Action |
| Moisture Contamination | Grignard reagents are extremely sensitive to moisture, which leads to their quenching and a significant reduction in yield. Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[4] |
| Poor Quality or Inactive Magnesium | The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation. Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium surface prior to the addition of the alkyl halide by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color and gentle bubbling indicate successful initiation.[5] |
| Side Reactions | The primary side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl halide, leading to a dimer byproduct.[4] Solution: Maintain a low concentration of the alkyl halide by adding it dropwise to the magnesium suspension. Control the reaction temperature, as higher temperatures can favor Wurtz coupling.[4] |
| Incorrect Grignard Reagent Concentration | An inaccurate estimation of the Grignard reagent concentration can lead to the use of incorrect stoichiometric ratios in the subsequent coupling step. Solution: After its preparation, titrate an aliquot of the Grignard reagent to accurately determine its molarity before proceeding with the reaction. |
Workflow for Troubleshooting Low Grignard Reaction Yield:
Caption: Troubleshooting workflow for low Grignard reaction yield.
Issue 2: Poor Stereoselectivity in Alkyne Reduction
Question: My semi-hydrogenation of a nona-3,6-diyn-1-ol precursor is resulting in a mixture of (Z,Z), (E,Z), and (E,E) isomers, with a low yield of the desired (3Z,6Z)-nona-3,6-dien-1-ol. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in the semi-hydrogenation of alkynes to Z-alkenes is a common challenge. The choice of catalyst and reaction conditions are paramount.
Catalyst Selection and Optimization:
-
Standard Catalysts: Catalysts like Lindlar's catalyst are commonly used for the syn-hydrogenation of alkynes to Z-alkenes. However, their effectiveness can vary depending on the substrate.
-
P-2 Nickel Catalyst: For the synthesis of (3Z,6Z)-nona-3,6-dien-1-ol, a P-2 nickel catalyst, prepared in situ from nickel acetate and sodium borohydride, has been shown to be highly effective. The addition of a modifier like ethylenediamine to this catalyst system can afford the desired (3Z,6Z) isomer in nearly quantitative yield.[6]
-
Over-reduction: A common side reaction is the over-reduction of the alkene to the corresponding alkane.[6] To prevent this, carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the starting alkyne is consumed.[6] Lowering the hydrogen pressure and reaction temperature can also help minimize over-reduction.[6]
Issue 3: Low Yield and Side Products in Wittig Reaction
Question: I am using a Wittig reaction to introduce one of the double bonds in this compound, but the yield is low and I am observing several side products. What could be the issue?
Answer: The Wittig reaction is a powerful tool for alkene synthesis, but its success depends on the nature of the ylide and the reaction conditions.[7][8]
Key Considerations for Wittig Reactions:
| Factor | Explanation and Recommendations |
| Ylide Stability | The stability of the phosphonium ylide influences the stereochemical outcome of the reaction. Non-stabilized ylides (with alkyl substituents) typically lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[9] For the synthesis of a (Z)-alkene, a non-stabilized ylide is generally preferred. |
| Base Selection | The choice of base for deprotonating the phosphonium salt to form the ylide is critical. Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used for preparing non-stabilized ylides.[7] The reaction should be performed under anhydrous conditions as these bases are highly reactive towards water. |
| Reaction Conditions | For lithium-free Wittig reactions, the stereochemical outcome is often under kinetic control.[8] The reaction is typically performed at low temperatures to improve selectivity. The Schlosser modification can be employed to favor the formation of the E-alkene by converting the initially formed erythro betaine intermediate to the more stable threo betaine using phenyllithium at low temperatures.[8] |
| Purification | The major byproduct of the Wittig reaction is triphenylphosphine oxide. Its removal during purification can sometimes be challenging. Careful column chromatography is often required to isolate the desired alkene product in high purity. |
General Wittig Reaction Workflow:
Caption: A generalized workflow for the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The choice of starting material depends on the desired isomer and the chosen synthetic route. A common precursor is 3,6-nonadiyn-1-ol, which can be selectively hydrogenated to the desired dienol.[10] This diyne can be synthesized through the coupling of smaller acetylenic fragments.
Q2: How can I monitor the progress of my reaction to avoid over-reduction or incomplete conversion?
A2: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common and effective techniques for monitoring reaction progress.[6] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the disappearance of the starting material and the appearance of the product, allowing you to stop the reaction at the optimal time.
Q3: My final product is a mixture of isomers. How can I purify the desired isomer of this compound?
A3: The purification of alkene isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be effective for separating geometric isomers. The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for their separation.
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
A4: Standard laboratory safety practices should always be followed. Grignard reagents and strong bases like n-BuLi are pyrophoric and react violently with water.[7] These reagents should be handled under an inert atmosphere in a fume hood. The solvents used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent (General Procedure)
This protocol outlines the general steps for preparing a Grignard reagent, a key intermediate in many syntheses of this compound.
Materials:
-
Magnesium turnings
-
Alkyl halide (e.g., a bromoalkyne)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry it under vacuum to remove all traces of moisture. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Place the magnesium turnings in the round-bottom flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide in the anhydrous solvent.
-
Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change (disappearance of the iodine color) and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Wittig Olefination (General Procedure)
This protocol describes a general procedure for a Wittig reaction to form a double bond.
Materials:
-
Phosphonium salt
-
Strong base (e.g., n-BuLi, NaH)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
-
Schlenk flask or three-neck round-bottom flask with a magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere, suspend or dissolve the phosphonium salt in the anhydrous solvent in the reaction flask.
-
Cool the mixture to the appropriate temperature (often 0 °C or -78 °C).
-
Slowly add the strong base to the phosphonium salt suspension/solution. A color change (often to a deep red or orange) indicates the formation of the ylide. Stir for the recommended time to ensure complete ylide formation.
-
In a separate flask, dissolve the aldehyde or ketone in the anhydrous solvent.
-
Slowly add the solution of the carbonyl compound to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Elkinton Lab. (n.d.). Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pher. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
-
Jaydev Chemical Industries. (n.d.). 3,6-NONADIYN-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
The Pherobase. (2025, July 8). (E,Z)-3,6-Nonadien-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Perfumer & Flavorist. (1999, September/October). An Aroma Chemical Profile: Nonadienols. Retrieved from [Link]
-
PubChem. (n.d.). This compound, (3Z,6Z)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E,Z)-3,6-nonadien-1-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound, (E,Z)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z,Z)-3,6-nonadienal. Retrieved from [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. This compound, 76649-25-7 [thegoodscentscompany.com]
- 3. This compound, (3Z,6Z)- | C9H16O | CID 6434541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. 3,6-Nonadiyn-1-ol, Nona-3,6-diyn-1-ol, 3,6-Nonadiynol, Nona-3,6-diyne-1-ol, 57386-91-1, (E,Z)-3,6-nonadien-1-ol, nonadiyn, Mumbai, India [jaydevchemicals.com]
Technical Support Center: Purification of Synthetic 3,6-Nonadien-1-ol
Welcome to the technical support guide for the purification of synthetic 3,6-Nonadien-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable unsaturated alcohol. The following sections provide in-depth answers to common questions and troubleshooting advice for challenges encountered during purification, grounded in established scientific principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the typical impurities I should expect in a crude synthetic sample of this compound?
A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Geometric Isomers: The most common impurities are other geometric isomers of the nonadienol. For example, if your target is the (E,Z)-isomer, you will likely have the (E,E), (Z,Z), and (Z,E) isomers present in varying amounts.[1][2][3] Commercial samples often contain a mixture of these isomers.[3]
-
Structural Isomers: Depending on the reaction's specificity, other nonadienol isomers, such as 2,4-nonadien-1-ol or 2,6-nonadien-1-ol, may be formed as byproducts.[4]
-
Unreacted Starting Materials: If the synthesis involves the reduction of an alkyne, such as 3,6-nonadiyn-1-ol, incomplete reduction can leave residual starting material in the crude product.[5]
-
Solvents and Reagents: Residual solvents from the reaction and workup, as well as byproducts from reagents, are common and must be removed.
-
Oxidation/Degradation Products: As an unsaturated alcohol, this compound can be susceptible to oxidation or thermal degradation, leading to the formation of aldehydes, ketones, or polymeric materials.[6]
The diagram below illustrates the relationship between the precursor, the target molecule, and common synthetic impurities.
Caption: Relationship between synthesis precursor, target product, and common impurities.
Q2: What is the primary recommended method for purifying this compound on a laboratory scale?
A2: For laboratory-scale purification, vacuum fractional distillation is the most common and effective primary method.[7][8] this compound has a relatively high boiling point at atmospheric pressure (~232°C), but it is susceptible to thermal decomposition.[6][9] Distillation under reduced pressure significantly lowers the boiling point (e.g., ~70°C at 2 Torr), which mitigates the risk of degradation and isomerization.[4] This technique is excellent for separating the desired alcohol from non-volatile impurities, residual high-boiling solvents, and some starting materials.
Q3: When should I choose column chromatography over distillation?
A3: The choice between distillation and chromatography depends on the specific separation challenge.
-
Choose Vacuum Fractional Distillation when:
-
You are performing a bulk purification (>5-10 g).
-
The primary impurities have significantly different boiling points from the product.
-
You need to remove non-volatile materials (salts, catalysts, polymers).
-
-
Choose Column Chromatography when:
-
You need to separate compounds with very close boiling points, particularly geometric isomers.
-
You are working on a smaller scale (<5 g).
-
The compound is highly sensitive to heat, even under vacuum.
-
The following decision tree can guide your choice:
Caption: Decision tree for selecting a primary purification method.
Q4: How can I accurately assess the purity of my final product?
A4: A multi-pronged approach is best for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. It allows for the separation of volatile components and their identification based on mass spectra. GC is particularly effective for resolving and quantifying different isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the target molecule and helping to identify structural impurities. The integration of proton signals can also be used for quantitative analysis.
-
Refractive Index and Specific Gravity: These physical constants are excellent indicators of purity for a known compound. Compare your measured values to those reported in the literature (e.g., Specific Gravity: 0.863-0.871 @ 25°C; Refractive Index: 1.462-1.469 @ 20°C).[1][4] Any deviation may suggest the presence of impurities.
Q5: What are the best practices for storing purified this compound?
A5: Unsaturated alcohols like this compound are susceptible to degradation. Proper storage is critical to maintain purity.
-
Container: Use amber glass vials or bottles with tight-fitting caps (e.g., screw-caps with PTFE septa) to protect from light and prevent evaporation.[11]
-
Atmosphere: Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and prevent oxidation.
-
Temperature: Store in a cool, dry, and dark place. Refrigeration (2°C to 8°C) is recommended to minimize volatility and slow degradation reactions.[11][12]
-
Avoid Contaminants: Keep the compound away from acids, strong oxidizing agents, and other incompatible chemicals to prevent violent reactions.[13]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My GC-MS analysis shows that my purified product is still a mixture of (E,Z) and (E,E) isomers. How can I improve the separation?
Cause: Geometric isomers often have very similar physical properties, including boiling points and polarity, making them difficult to separate by standard fractional distillation or silica gel chromatography.
Solution:
-
Argentation Chromatography (Silver Nitrate Chromatography): This is a powerful technique for separating compounds based on the degree of unsaturation. The silver ions immobilized on the silica gel interact reversibly with the π-electrons of the double bonds. The strength of this interaction differs between cis and trans isomers, allowing for their separation. Cis-alkenes typically interact more strongly with the silver ions and thus have longer retention times than trans-alkenes.
-
High-Performance Liquid Chromatography (HPLC): A preparative HPLC with a suitable column (e.g., a silver-ion column or a reverse-phase C18 column with an appropriate mobile phase) can provide the high resolution needed for isomer separation.
-
Iterative Purification: Sometimes, a single purification step is insufficient. A combination of methods, such as a preliminary vacuum distillation followed by careful column chromatography on the enriched fractions, can yield a product of higher isomeric purity.
Problem 2: During distillation, the product in the collection flask is turning yellow/brown, and the yield is low. What's happening?
Cause: This is a classic sign of thermal decomposition or thermolysis.[6] Even under vacuum, localized overheating in the distillation flask (the "pot") can cause the unsaturated alcohol to polymerize or decompose. The decomposition temperature is the point at which a substance chemically breaks down due to heat.[6]
Solutions:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently and is free of leaks. The lower the pressure, the lower the boiling point and the less thermal stress on the compound. Aim for a pressure of <2 Torr.[4]
-
Use a Vigorous Stir Bar: Constant, vigorous stirring of the liquid in the distillation flask prevents bumping and ensures even heat distribution, minimizing the risk of localized hot spots.
-
Controlled Heating: Use a heating mantle with a temperature controller and a sand or oil bath to provide gentle, uniform heating. Avoid direct heating with a flame or a hot plate set to a high temperature.
-
Keep Distillation Time Short: Plan the distillation to be as efficient as possible. Prolonged exposure to heat, even at lower temperatures, can lead to degradation.
-
Add a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to the distillation pot can prevent polymerization, but be aware that this will introduce an impurity that may need to be removed later.
Problem 3: After column chromatography, my product is pure by TLC, but NMR analysis shows residual ethyl acetate and hexane. How can I remove them?
Cause: Solvents used in chromatography can be difficult to remove completely, especially those with higher boiling points like ethyl acetate, as they can be trapped within the viscous oil of the product.
Solutions:
-
High-Vacuum Evaporation: The most effective method is to place the sample under a high vacuum (using a stronger pump than a standard rotary evaporator) for several hours. Gently warming the flask (e.g., to 30-40°C) while under vacuum will increase the vapor pressure of the residual solvents, facilitating their removal.
-
Azeotropic Removal: Dissolve the product in a low-boiling solvent that does not form an azeotrope with your product but may form one with the residual solvent (e.g., dichloromethane). Then, carefully remove the new solvent on a rotary evaporator. Repeat this process 2-3 times.
-
Solvent Precipitation/Washing: If the product is solid or can be precipitated, this can be an option. However, this compound is a liquid at room temperature, making this method unsuitable.
Section 3: Key Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed for vacuum. Connect the apparatus to a vacuum pump via a cold trap.
-
Preparation: Place the crude this compound (dried and filtered) into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. Monitor the pressure using a manometer.
-
Heating: Once a stable, low pressure (<2 Torr) is achieved, begin gently heating the distillation flask using an oil bath.
-
Fraction Collection: Collect any low-boiling foreshots (solvents, volatile impurities) in a separate receiving flask. As the temperature at the distillation head stabilizes near the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Continuously monitor the head temperature and pressure. A stable temperature during collection indicates a pure fraction is being distilled.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Select a column with an appropriate diameter-to-height ratio (e.g., 1:10). Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect small fractions (e.g., 5-10 mL) in test tubes or vials.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions. Use an appropriate stain (e.g., potassium permanganate or vanillin) to visualize the spots, as the alcohol may not be UV-active.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A shallow gradient is often best for separating closely related isomers.
-
Combine and Evaporate: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator. Further dry under high vacuum to remove residual solvent traces.
Data Summary Table
| Parameter | Vacuum Fractional Distillation | Silica Gel Column Chromatography |
| Primary Use | Bulk purification, removal of non-volatile impurities | Isomer separation, high-purity applications |
| Typical Scale | > 5 grams | < 5 grams |
| Resolution | Moderate (depends on B.P. difference) | High (depends on polarity difference) |
| Thermal Stress | Moderate (minimized by vacuum) | Low |
| Solvent Usage | Low | High |
| Time | Relatively Fast (hours) | Slower (can be hours to days) |
References
- CN1133032A - Method of producing fatty alcohols from vegetable oils by fractional distillation - Google Patents. [URL: https://patents.google.
- The Proper Storage and Handling of Volatile Analytical Standards. [URL: https://www.chromatographytoday.
- EP0724555A1 - Method of producing fatty alcohols from vegetable oils by fractional distillation - Google Patents. [URL: https://patents.google.
- (E,Z)-3,6-nonadien-1-ol - The Good Scents Company. [URL: http://www.thegoodscentscompany.
- 3,6-NONADIYN-1-ol - Jaydev Chemical Industries. [URL: http://www.jaydevchemical.com/3_6_nonadiyn_1_ol.html]
- Alcohol (chemistry) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Alcohol_(chemistry)]
- What is Fractional Distillation? - The Chemistry Blog. [URL: https://www.thechemistryblog.
- fractional distillation - Chemguide. [URL: https://www.chemguide.co.uk/physical/phaseeqia/idealfract.html]
- How Should Ethanol Be Stored? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
- (Z,Z)-3,6-nonadien-1-ol cis-3-cis-6-nonadienol - The Good Scents Company. [URL: http://www.thegoodscentscompany.
- 1999 Sep/Oct: An Aroma Chemical Profile: Nonadienols - Perfumer & Flavorist. [URL: https://perfumerflavorist.com/fragrance/aroma-chemicals/article/21855611/1999-sepoct-an-aroma-chemical-profile-nonadienols]
- Nedstar's guide for ethanol safety & handling. [URL: https://www.nedstar.com/insights/nedstars-guide-for-ethanol-safety-handling]
- Thermal decomposition - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermal_decomposition]
- (PDF) Nonadiene isomers as potential green flavor components of autoxidizing fish oil. [URL: https://www.researchgate.net/publication/380590632_Nonadiene_isomers_as_potential_green_flavor_components_of_autoxidizing_fish_oil]
- This compound, (E,Z)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C56805233&Mask=200]
- How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. [URL: https://www.uschemicalstorage.com/blog/how-to-safely-store-bulk-ethanol-and-other-chemicals-used-in-making-hand-sanitizer/]
- This compound, 76649-25-7 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
- Chemical Storage and Handling Recommendations - NY.Gov. [URL: https://www.cs.ny.
- (2E,6Z)-Nonadienol (CAS N° 28069-72-9) - ScenTree. [URL: https://scentree.co/en/product/2e-6z-nonadienol]
- This compound | C9H16O | CID 42011 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42011]
- Process for the production of degradation products of fatty acids - Google Patents. [URL: https://patents.google.
- (2E,6Z)-Nonadienal (CAS N° 557-48-2) - ScenTree. [URL: https://scentree.co/en/product/2e-6z-nonadienal]
- Non-isothermal kinetics of the thermal decomposition of sodium oxalate Na 2 C 2 O 4. [URL: https://www.researchgate.
- Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27848261/]
- (PDF) Thermal stability and decomposition kinetics under non–isothermal conditions of sodium diclofenac - ResearchGate. [URL: https://www.researchgate.net/publication/289523242_Thermal_stability_and_decomposition_kinetics_under_non-isothermal_conditions_of_sodium_diclofenac]
- Thermal Decomposition of Nitrate, Cambridge IGCSE O level Chemistry 0620 0971 5070 Lesson 56 part b - YouTube. [URL: https://www.youtube.
- Decomposition characteristics of a char-forming phenolic polymer used for ablative composites - NASA Technical Reports Server. [URL: https://ntrs.nasa.
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Common impurities in 3,6-Nonadien-1-ol and their identification
Technical Support Center: Analysis of 3,6-Nonadien-1-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this valuable unsaturated alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows multiple peaks on the gas chromatogram, even though it's supposed to be a pure standard. What could these extra peaks be?
A1: It is common to observe multiple peaks when analyzing this compound, even in high-purity samples. These additional peaks are most likely isomers of the target molecule. Due to the presence of two double bonds, this compound can exist as several geometric isomers, including (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E). The synthesis and storage conditions can influence the isomeric ratio. It is also possible to have positional isomers like 2,4-nonadien-1-ol or 2,6-nonadien-1-ol present in the sample[1].
Q2: I've noticed a change in the odor of my this compound sample over time, and it seems to be losing its characteristic "green" scent. Why is this happening?
A2: The change in aroma is likely due to degradation of the this compound. As an unsaturated alcohol, it is susceptible to oxidation, which can lead to the formation of corresponding aldehydes (3,6-nonadien-1-al) and carboxylic acids (3,6-nonadienoic acid). These oxidation products have different odor profiles and can alter the overall scent of the sample. Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids[2].
Q3: My sample of this compound has developed a yellowish tint. Is this a sign of impurity?
A3: Yes, a color change from colorless to pale yellow is often an indication of impurity formation. This can be caused by oxidation or other degradation pathways. While high-purity this compound is typically a clear, colorless liquid, the formation of conjugated systems or other chromophores through degradation can lead to a yellowish appearance[1].
Q4: Can pH affect the stability of my this compound sample?
A4: Absolutely. This compound has been reported to be unstable at extreme pH values in aqueous systems. It can undergo a retro-aldol condensation reaction, which can lead to the formation of smaller aldehydes, such as heptanal[1]. Therefore, it is crucial to control the pH of your solutions containing this compound.
Troubleshooting Guide: Identifying Common Impurities
This section provides a systematic approach to identifying the common impurities in your this compound samples.
Issue 1: Differentiating Geometric and Positional Isomers
The presence of various isomers is a common challenge in working with this compound.
Causality:
-
Synthesis: The synthetic route used to produce this compound can result in a mixture of isomers. For example, the reduction of 3,6-nonadiyn-1-ol can yield different cis/trans configurations depending on the catalyst and reaction conditions[3].
-
Isomerization: Double bonds in the aliphatic chain can shift, leading to the formation of positional isomers. This can be catalyzed by trace acids, bases, or even light and heat over time[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer identification.
Experimental Protocol: Isomer Identification by GC-MS
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.
-
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar) for good separation of isomers. A longer column (e.g., 60 m) can improve resolution.
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).
-
MS Parameters: Scan in full scan mode over a mass range of m/z 35-350.
-
-
Data Analysis:
-
Compare the retention times of the observed peaks with those of authentic standards of the different isomers, if available.
-
Examine the mass spectra of the co-eluting or closely eluting peaks. Isomers will often have very similar, if not identical, mass spectra. Minor differences in fragment ion abundances may be observed[4][5].
-
Data Summary: Common Isomers of this compound
| Isomer | Common Name | Typical GC Elution Order (Non-polar Column) |
| (3Z,6Z)-3,6-Nonadien-1-ol | Cucumber Alcohol | Varies with column and conditions |
| (3E,6Z)-3,6-Nonadien-1-ol | Varies with column and conditions | |
| (3Z,6E)-3,6-Nonadien-1-ol | Varies with column and conditions | |
| (3E,6E)-3,6-Nonadien-1-ol | Varies with column and conditions |
Note: The exact elution order can vary depending on the specific GC column and analytical conditions.
Issue 2: Detecting Oxidation and Degradation Products
The presence of double bonds and a primary alcohol functional group makes this compound susceptible to oxidation.
Causality:
-
Air Exposure: Prolonged exposure to air can lead to the oxidation of the alcohol to an aldehyde and then to a carboxylic acid.
-
Incompatible Reagents: The use of strong oxidizing agents during synthesis or workup can lead to the formation of these impurities[6][7].
Troubleshooting Workflow:
Caption: Workflow for detecting oxidation products.
Experimental Protocol: Identification of Oxidation Products by GC-MS with Derivatization
-
Initial GC-MS Analysis: Analyze the sample as described in the isomer identification protocol. Look for peaks with molecular ions corresponding to 3,6-nonadien-1-al (M.W. 138.21 g/mol ) and 3,6-nonadienoic acid (M.W. 154.21 g/mol ).
-
Derivatization (Silylation):
-
To a small vial, add approximately 1 mg of the this compound sample.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Analysis of Derivatized Sample:
-
Inject 1 µL of the derivatized sample into the GC-MS using the same conditions as the initial analysis.
-
-
Data Analysis:
-
The this compound will be derivatized to its trimethylsilyl (TMS) ether, resulting in a shift to a later retention time and a molecular ion corresponding to the TMS derivative.
-
If 3,6-nonadienoic acid is present, it will also be derivatized to its TMS ester, showing a similar shift in retention time and an increase in molecular weight.
-
The 3,6-nonadien-1-al will not react with the silylating agent under these conditions, and its retention time will remain unchanged.
-
Data Summary: Common Oxidation Products
| Impurity | Molecular Weight ( g/mol ) | Expected GC-MS Behavior (Underivatized) | Expected GC-MS Behavior (Silylated) |
| 3,6-Nonadien-1-al | 138.21 | Elutes before this compound | No change in retention time |
| 3,6-Nonadienoic Acid | 154.21 | May show poor peak shape; elutes later | Forms TMS ester; improved peak shape and later elution |
References
- Burdock, G. A. (ed.). (2010). Fenaroli's Handbook of Flavor Ingredients. 6th ed. CRC Press.
-
Clark, G. (1999). An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist, 24(5), 45-48. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 42011, this compound." PubChem, [Link].
-
Shi, P., et al. (2020). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. RSC Advances, 10(34), 20186-20192. [Link]
-
Jaydev Chemical Industries. "3,6-NONADIYN-1-ol." [Link]
-
AQA. (2015). A-level Chemistry Specification. [Link]
-
The Good Scents Company. "this compound." [Link]
-
Master Organic Chemistry. "Alcohol Oxidation: 'Strong' & 'Weak' Oxidants." [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NIST. "this compound, (E,Z)-" in NIST Chemistry WebBook. [Link]
- Collins, A. N., Sheldrake, G. N., & Crosby, J. (Eds.). (1997). Chirality in Industry II: Developments in the Commercial Manufacture and Applications of Optically Active Compounds. Wiley.
-
Zerega, Y., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 626–634. [Link]
-
Ververs, C. K., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Drug Testing and Analysis, 11(7), 963-975. [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. aqa.org.uk [aqa.org.uk]
- 3. 3,6-Nonadiyn-1-ol, Nona-3,6-diyn-1-ol, 3,6-Nonadiynol, Nona-3,6-diyne-1-ol, 57386-91-1, (E,Z)-3,6-nonadien-1-ol, nonadiyn, Mumbai, India [jaydevchemicals.com]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Degradation of 3,6-Nonadien-1-ol
Welcome to the technical support center for 3,6-Nonadien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under field conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound is an unsaturated fatty alcohol with a characteristic green, melon, and cucumber aroma.[1][2][3] It exists as several geometrical isomers, with the (3Z, 6Z) isomer being of particular interest in various applications, including its use as a fragrance and flavor agent.[4][5] As with many unsaturated compounds, the stability of this compound can be a concern, particularly under field conditions where it may be exposed to a range of environmental stressors.
This guide will delve into the primary degradation pathways of this compound, provide protocols for assessing its stability, and offer troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in the field?
A1: The primary factors contributing to the degradation of this compound under field conditions are:
-
Oxidation: The double bonds in the molecule are susceptible to oxidation, especially in the presence of oxygen (air), heat, light, and trace metal ions.
-
Isomerization: The geometry of the double bonds can change (e.g., from cis to trans), which can significantly impact its biological activity and sensory properties.[2]
-
pH Extremes: Both acidic and basic conditions can catalyze degradation reactions. Nonadien-1-ols have been reported to be unstable in aqueous systems at extreme pH values.
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly from direct sunlight, can provide the energy to initiate degradation reactions.
-
Thermal Stress: High temperatures can accelerate the rates of oxidation, isomerization, and other degradation pathways.
Q2: I am observing a loss of biological activity in my this compound formulation. What could be the cause?
A2: A loss of biological activity is often linked to the degradation of the parent compound. The most likely causes are:
-
Isomerization: Many biological systems are highly specific to the stereochemistry of a molecule. A shift from the active (e.g., cis,cis) isomer to other isomers can lead to a significant or complete loss of activity.
-
Oxidation: Oxidative degradation will alter the chemical structure of this compound, forming aldehydes, ketones, or other oxygenated products that are unlikely to have the same biological effect.
-
Low Purity of Starting Material: Commercial sources of this compound may contain a mixture of isomers.[3][4][6] It is crucial to start with a high-purity standard of the desired isomer for your experiments.
Q3: How should I properly store my this compound samples to ensure stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at or below 4°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in my GC-MS analysis of a stored sample. | Degradation of this compound. | 1. Identify the Degradation Products: Compare the mass spectra of the new peaks with known degradation products of unsaturated alcohols (e.g., aldehydes, ketones). 2. Review Storage Conditions: Ensure the sample was stored under an inert atmosphere, protected from light, and at a low temperature. 3. Perform a Forced Degradation Study: Intentionally expose a fresh sample to heat, light, acid, base, and an oxidizing agent to confirm the identity of the degradation products (see Protocol 1). |
| My formulation has developed an "off" odor. | Oxidative degradation. | 1. Analyze for Aldehydes and Ketones: These are common oxidation products with distinct odors. 2. Incorporate an Antioxidant: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your formulation to inhibit oxidation. 3. Purge with Inert Gas: Before sealing, purge the headspace of your container with nitrogen or argon to remove oxygen. |
| Inconsistent results in bioassays. | Isomerization or degradation. | 1. Verify Isomeric Purity: Use a high-resolution GC method to check the isomeric purity of your starting material and your experimental samples. 2. Control pH: If working in an aqueous solution, use a buffered system to maintain a neutral pH. 3. Minimize Exposure to Heat and Light: During your experiments, protect your samples from prolonged exposure to high temperatures and direct sunlight. |
| Precipitate formation in an aqueous formulation. | Low solubility and potential degradation. | 1. Check Solubility: this compound is only very slightly soluble in water.[2] Ensure you are working within its solubility limits. 2. Use a Co-solvent: Consider using a co-solvent like ethanol to improve solubility. 3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stock solution stored under ideal conditions), by GC-MS and/or a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the degradation products by their mass spectra and retention times.
-
Calculate the percentage of degradation in each condition.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a template for an HPLC method that can be adapted to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale: A reverse-phase C18 column is a good starting point for separating non-polar to moderately polar compounds. A gradient elution is necessary to separate the parent compound from a range of potential degradation products with different polarities. UV detection at a low wavelength like 210 nm is chosen because the double bonds in this compound will have some absorbance in the low UV range.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~70°C at 2 Torr | [2] |
| Solubility in Water | Very slightly soluble (~0.001% at 20°C) | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, esters, and hydrocarbons | [2] |
| Vapor Pressure | 0.004680 mmHg @ 25.00 °C | [6] |
References
-
(E,Z)-3,6-nonadien-1-ol. The Good Scents Company. [Link]
-
This compound. PubChem. [Link]
-
(Z,Z)-3,6-nonadien-1-ol cis-3-cis-6-nonadienol. The Good Scents Company. [Link]
-
An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist. [Link]
-
This compound, 76649-25-7. The Good Scents Company. [Link]
-
This compound, (3Z,6Z)-. PubChem. [Link]
-
Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]
-
Chemistry of the pheromones of mealybug and scale insects. Royal Society of Chemistry. [Link]
-
RIFM fragrance ingredient safety assessment, 3,7-dimethyl-1,6-nonadien-3-ol, CAS Registry Number 10339-55-6. PubMed. [Link]
-
Thermal Degradation of Long Chain Fatty Acids. ResearchGate. [Link]
-
Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). PMC. [Link]
-
Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). MDPI. [Link]
-
Gas chromatography-mass spectrometric analysis of oxidative degradation products of sporopollenin in Magnolia grandiflora (Magnoliaceae) and Hibiscus syriacus (Malvaceae). ResearchGate. [Link]
-
Effects of Overload on Thermal Decomposition Kinetics of Cross-Linked Polyethylene Copper Wires. MDPI. [Link]
-
The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. ResearchGate. [Link]
-
Examples of insect pheromones and their function in social behaviors. ResearchGate. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
2,6-nonadien-1-ol violet leaf alcohol. The Good Scents Company. [Link]
-
Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]
-
Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. PubMed Central. [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. MDPI. [Link]
-
Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. MDPI. [Link]
-
Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. ResearchGate. [Link]
Sources
- 1. This compound | C9H16O | CID 42011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound, 76649-25-7 [thegoodscentscompany.com]
- 4. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 5. This compound, (3Z,6Z)- | C9H16O | CID 6434541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]
Technical Support Center: Troubleshooting Low EAG Responses to 3,6-Nonadien-1-ol
Welcome to the technical support center for researchers utilizing Electroantennography (EAG) to study insect olfactory responses to 3,6-Nonadien-1-ol. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during experimentation. As specialists in the field, we understand that achieving robust and reproducible EAG data is paramount. This resource is structured in a question-and-answer format to directly address specific issues you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is a typical EAG response amplitude I should expect for this compound?
While the exact amplitude will vary depending on the insect species, antennal preparation, and experimental setup, strong EAG responses to volatile compounds are generally in the millivolt (mV) range. For example, studies on Athetis dissimilis have shown that male moths exhibit strong responses to certain unsaturated alcohols, with amplitudes around 1.30 mV.[1] If your responses to this compound are consistently in the low microvolt (µV) range or are indistinguishable from the baseline noise, it is indicative of an issue that requires troubleshooting.
Q2: Does the specific isomer of this compound matter?
Absolutely. The stereoisomerism of an odorant molecule is critical for its interaction with olfactory receptors. The most commonly referenced isomer in the context of cucumber and melon aromas, which are attractive to many insect species, is the (Z,Z)-3,6-nonadien-1-ol isomer.[2][3][4] Different isomers can elicit significantly different, and often much lower, EAG responses.[5] It is crucial to verify the isomeric purity of your standard.
Q3: How stable is this compound in solution?
This compound is an unsaturated alcohol, and like many similar compounds, it can be susceptible to degradation over time, especially when exposed to air (oxidation) and light (isomerization).[4] It is sparingly soluble in water but soluble in organic solvents like hexane and paraffin oil, which are commonly used for EAG stimulus preparation.[4] To ensure the integrity of your stimulus, it is best to use freshly prepared solutions. If solutions are to be stored, they should be kept in a tightly sealed vial, protected from light, and stored at a low temperature.
Troubleshooting Guide: Low or No EAG Response
This section provides a systematic approach to diagnosing and resolving issues leading to low EAG responses to this compound.
Problem Area 1: The Odorant Stimulus
This is a common and critical area to investigate. A weak or non-existent stimulus will naturally lead to low or no EAG response.
Underlying Causes and Solutions:
-
Incorrect Isomer: As mentioned in the FAQs, using an isomer other than the biologically active one for your target insect will result in a weak or absent response.
-
Action: Verify the CAS number and isomeric purity of your this compound standard. For many applications, you will need (Z,Z)-3,6-nonadien-1-ol (CAS No. 53046-97-2).[3]
-
-
Degradation of the Compound: Unsaturated alcohols can degrade, leading to a lower concentration of the active compound.
-
Action: Prepare fresh dilutions of your this compound in a high-purity solvent like hexane for each experiment.[5] If you must store stock solutions, do so under nitrogen or argon in an amber vial at -20°C.
-
-
Inaccurate Dilutions: Errors in serial dilutions can lead to a much lower final concentration than intended.
-
Action: Carefully prepare your dilution series and use calibrated micropipettes. It is good practice to have another lab member verify the dilution calculations.
-
-
Solvent Issues: The solvent used to dissolve the this compound can also be a source of problems.
-
Action: Use a high-purity, volatile solvent such as hexane to ensure that the solvent evaporates quickly from the filter paper, leaving the odorant behind.[5] Always run a solvent-only control to ensure it does not elicit a response.
-
Problem Area 2: The EAG System and Setup
If your positive controls are giving a strong signal, your basic setup (amplification, recording) is likely functional. The issue may lie in the specifics of your preparation or the delivery of the stimulus.
Experimental Workflow for EAG Setup Verification
Caption: Troubleshooting workflow for low EAG responses.
Underlying Causes and Solutions:
-
Antennal Preparation: The health and proper mounting of the antenna are crucial for a good signal.
-
Action: Ensure the antenna is fresh and has not been allowed to dry out. The preparation should be completed quickly and kept in a humidified environment.[1] The use of a whole-insect preparation, when feasible, can sometimes provide a longer-lasting and more stable recording.
-
-
Electrode Contact: Poor electrical contact between the electrodes and the antenna will significantly attenuate the signal.
-
Action: Use a conductive gel or saline solution to ensure a good connection.[1] The placement of the recording and reference electrodes should be consistent between preparations. The recording electrode is typically placed at the distal tip of the antenna, while the reference electrode is placed at the base or in the insect's head.
-
-
Odor Delivery: The puff of odorant may not be reaching the antenna effectively.
-
Action: Ensure the outlet of the stimulus delivery pipette is positioned close to and aimed directly at the antenna. The airflow carrying the stimulus should be consistent and of short duration (typically 0.5-1 second).
-
-
Signal-to-Noise Ratio (SNR): A high level of background noise can obscure a weak signal.
-
Action: Ensure your setup is properly grounded and shielded within a Faraday cage to minimize electrical interference. Check for and eliminate any sources of vibration.
-
Problem Area 3: Biological Factors
Yes, biological variability can play a significant role in EAG responses.
Underlying Causes and Solutions:
-
Insect Species: Not all insect species will respond strongly to this compound. This compound is a key aroma component of cucumbers, so insects that are pests of or are attracted to cucurbits are more likely to have a strong response.[2]
-
Action: Review the literature to confirm that your chosen insect species is known to respond to green leaf volatiles like this compound.
-
-
Sex and Age of the Insect: Olfactory sensitivity can vary with the sex, age, and mating status of the insect. For many species, one sex may be more responsive to certain compounds than the other.[1]
-
Action: Use insects of a consistent age and sex for your experiments. If the response is low in one sex, test the other.
-
-
Time of Day: The olfactory sensitivity of some insects can vary with their circadian rhythm.
-
Action: Conduct your experiments at the same time of day, preferably during the insect's peak activity period.
-
Quantitative Data Summary
The following table provides a general reference for expected EAG response amplitudes. Note that these are not specific to this compound but serve as a guideline for what constitutes a "strong" vs. "weak" response.
| Response Category | Typical Amplitude Range (mV) | Potential Interpretation |
| Strong | > 1.0 | High antennal sensitivity; likely a biologically relevant compound. |
| Moderate | 0.5 - 1.0 | Moderate antennal sensitivity. |
| Weak | 0.1 - 0.5 | Low antennal sensitivity; may still be detectable by the insect. |
| Very Weak/Noise | < 0.1 | Response is at or near the level of background noise; may not be a true response. |
Data synthesized from literature values for various insect species and volatile compounds.[1][6]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stimulus
-
Stock Solution: Prepare a 1 µg/µL stock solution of (Z,Z)-3,6-nonadien-1-ol in high-purity hexane.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴ µg/µL).
-
Filter Paper Application: Apply 10 µL of the desired dilution onto a small strip of Whatman No. 1 filter paper.
-
Solvent Evaporation: Allow the solvent to evaporate for at least 1 minute before inserting the filter paper into a clean Pasteur pipette.
-
Control: Prepare a control pipette with filter paper treated only with 10 µL of hexane.
Protocol 2: EAG Recording Procedure
-
Antennal Preparation: Anesthetize the insect by chilling. Excise one antenna at the base and mount it on the electrode holder.
-
Electrode Placement: Place the base of the antenna in contact with the reference electrode and the distal tip in contact with the recording electrode. Ensure good electrical contact using a conductive solution.
-
Stabilization: Allow the preparation to stabilize in a continuous, humidified air stream for several minutes until a stable baseline is achieved.
-
Stimulus Delivery: Deliver a 0.5-second puff of air through the stimulus pipette, directed at the antenna.
-
Recording: Record the resulting negative voltage deflection.
-
Recovery: Allow at least 30-60 seconds between stimuli for the antenna to recover.
-
Randomization: Present the different concentrations in a randomized order to avoid systematic errors due to adaptation or sensitization.
Visualizations
Sources
- 1. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Dispenser Design for 3,6-Nonadien-1-ol Pheromone Traps
Welcome to the technical support guide for the optimization of pheromone dispensers containing 3,6-Nonadien-1-ol. This resource is designed for researchers and pest management professionals to address common challenges and provide evidence-based strategies for enhancing the efficacy of trapping systems. The following sections offer a blend of foundational knowledge, in-depth troubleshooting, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the general principles of dispenser technology.
Q1: What is this compound and which insect species does it primarily target?
A1: this compound is a volatile fatty alcohol that functions as an insect pheromone.[1][2][3] It is a known aggregation pheromone for several species of stored product beetles, particularly those in the family Cucujidae, such as the merchant grain beetle (Oryzaephilus mercator) and the sawtoothed grain beetle (Oryzaephilus surinamensis). It is also used as a flavor and fragrance agent.[1][2][4][5] The specific stereoisomers, (3Z,6Z) and (3Z,6E), can have different effects on target species, making isomeric purity a critical factor in lure efficacy.
Q2: What are the most common types of passive dispensers for volatile pheromones like this compound?
A2: Passive dispensers release the pheromone without mechanical assistance, relying on diffusion and evaporation.[6] Common types include:
-
Rubber Septa: Porous, elastomeric plugs loaded with the pheromone. They offer a relatively high initial release rate that declines over time.[7][8]
-
Polyethylene Vials/Tubes: The pheromone is contained within a sealed or semi-permeable polyethylene vessel. Release occurs via diffusion through the polymer matrix, often providing a more controlled and longer-lasting release compared to rubber septa.[8][9]
-
Membrane/Laminate Dispensers: These consist of a pheromone reservoir sealed by a rate-controlling polymer membrane.[6][10] This design allows for precise engineering of release kinetics, often approaching zero-order (constant) release.[11]
-
Gels and Waxes: The pheromone is incorporated into a solid or semi-solid matrix from which it volatilizes.[12]
Q3: How do environmental factors influence the release rate and longevity of a dispenser?
A3: Environmental conditions are critical variables that directly impact dispenser performance.[13]
-
Temperature: This is the most significant factor. Pheromone release rates typically increase exponentially with temperature due to the increased vapor pressure of the compound and faster diffusion through the dispenser matrix.[11][14][15][16] A dispenser that lasts 90 days at 20°C may be depleted in less than 45 days at 30°C.
-
Airflow/Wind Speed: Increased airflow across the dispenser surface accelerates the evaporation of the pheromone, leading to a higher release rate.[11][17] In very windy conditions, the active space of the trap may be diluted.
-
Sunlight (UV Radiation): Direct exposure to sunlight can have two major effects: localized heating of the dispenser, which increases the release rate, and UV-induced degradation of the pheromone molecule itself, reducing its biological activity.[7][18]
Q4: What is a typical "active space" for a pheromone trap and how does dispenser design affect it?
A4: The "active space" is the volume of air downwind of a trap where the pheromone concentration is at or above the behavioral threshold for the target insect. The size and shape of this plume are determined by the pheromone release rate, wind speed, and atmospheric turbulence. An ideal dispenser maintains a consistent release rate to create a stable and effective active space over its intended lifespan.[19] A dispenser with a high initial release that drops off sharply will create a large but short-lived plume, whereas a dispenser with a controlled, lower release rate will produce a smaller but more consistent plume for a longer duration.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during pheromone trapping experiments.
Issue 1: Low or Zero Trap Capture
Your traps baited with this compound dispensers are catching few or no target insects.
-
Possible Cause 1: Ineffective Dispenser Release. The pheromone may not be leaving the dispenser at an optimal rate.
-
Solution: Verify the dispenser type is appropriate for the environmental conditions. In cool conditions, a material with a naturally higher release rate (like a rubber septum) might be necessary. In very hot conditions, a more controlled-release dispenser (like a membrane lure) may be needed to prevent flash-off.[18] Perform a simple gravimetric analysis (see Protocol 2) to confirm weight loss, which indicates pheromone release.
-
-
Possible Cause 2: Pheromone Degradation. The this compound molecule, being an unsaturated alcohol, is susceptible to oxidation.[7][20]
-
Possible Cause 3: Incorrect Trap Placement or Design. The trap's location or type may be inappropriate for the target insect's behavior.
-
Solution: Research the target species' typical flight height and behavior. Traps for stored product beetles are often placed near walls or machinery where insects travel.[21] Ensure the trap design itself is not a deterrent. For example, some species may be better captured in a pitfall-style trap versus a sticky trap.[22]
-
-
Possible Cause 4: Pheromone Plume Competition.
-
Solution: Avoid placing traps too close together, which can make it difficult for insects to locate a single source.[21] If using traps for monitoring within a mating disruption area, be aware that the high background concentration of pheromone will significantly reduce trap captures, an effect known as "trap shutdown".[23]
-
Issue 2: Inconsistent Results Between Replicates
You observe high variability in capture numbers among traps that should be performing identically.
-
Possible Cause 1: Dispenser Manufacturing Variability. Dispensers, especially from different batches, can have inconsistent pheromone loads or material properties.[23]
-
Possible Cause 2: Microclimate Variations. Small differences in temperature, airflow, and light exposure between trap locations can lead to significant differences in dispenser performance and trap efficacy.
-
Solution: When setting up replicates, carefully document the environmental characteristics of each trap location. Use a randomized complete block design for your field trials to statistically account for spatial variation.[25] Record environmental data (temperature, humidity) at each location if possible.[18][23]
-
Issue 3: Rapid Decline in Trap Captures Over Time
Traps perform well initially, but captures drop off much faster than the dispenser's advertised field life.
-
Possible Cause 1: First-Order Release Kinetics. Many simple dispensers, like rubber septa, exhibit first-order release kinetics, where the release rate is proportional to the amount of pheromone remaining.[26] This leads to a high initial release followed by a rapid decline.
-
Possible Cause 2: Environmental Extremes. Unusually high temperatures or wind speeds can accelerate the depletion of the pheromone from the dispenser.[17][23]
-
Solution: In environments with high average temperatures, select dispensers specifically formulated for hot climates, which typically use denser polymer matrices or thicker membranes to slow diffusion. Review weather data during the trapping period to correlate performance with temperature spikes.
-
Section 3: Data & Visualization
Dispenser Material Comparison
The choice of dispenser material is a critical first step in optimizing performance. The table below summarizes the key characteristics of common passive dispenser materials.
| Dispenser Material | Typical Release Kinetics | Longevity | Temperature Sensitivity | Cost | Key Application |
| Rubber Septum | First-Order (Declining)[26] | Short to Medium | High | Low | Short-term monitoring, cool conditions |
| Polyethylene Vial | Pseudo First-Order | Medium to Long | Moderate to High | Low to Medium | Season-long monitoring in moderate climates |
| Membrane/Laminate | Near Zero-Order (Constant)[11] | Long | Low to Moderate | High | Mating disruption, research requiring stable release |
| Polymer Gel/Wax | Varies (often First-Order) | Varies | High | Medium | Area-wide applications (e.g., SPLAT)[12] |
Diagrams and Workflows
Visual workflows can aid in experimental design and troubleshooting. The following diagrams were generated using Graphviz (DOT language).
Caption: Troubleshooting workflow for low pheromone trap capture.
Sources
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- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Mixtures of 3,6-Nonadien-1-ol
Welcome to the technical support center for the analysis and resolution of 3,6-Nonadien-1-ol isomers. This guide is designed for researchers, analytical chemists, and formulation scientists who are working with this versatile unsaturated alcohol and facing challenges in separating its geometric isomers. This compound is a C9 alcohol known for its characteristic aromas, often described as cucumber or melon-like, making it a valuable component in the flavor and fragrance industry.[1][2][3] However, its synthesis often results in a mixture of geometric isomers—(3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E)—which can possess distinct sensory properties and reactivity.[1][4]
Resolving these closely related structures requires a nuanced approach to analytical chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Troubleshooting Guide: Isomer Resolution
This section addresses specific experimental issues in a direct question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Question 1: Why are my this compound isomer peaks co-eluting or showing poor baseline separation in my GC analysis?
Answer: Poor resolution of geometric isomers is a common challenge stemming from their similar physicochemical properties. The separation relies on subtle differences in their interaction with the gas chromatography (GC) column's stationary phase. Several factors in your method are likely responsible:
-
Suboptimal Stationary Phase: The choice of GC column is the most critical factor. A standard non-polar column (e.g., DB-1, HP-5ms) separates primarily by boiling point, which is often too similar among these isomers. You need a stationary phase that can differentiate based on the molecule's geometry.
-
Solution: Employ a more polar stationary phase. A polyethylene glycol (PEG) phase (e.g., a "WAX" column) or a mid-to-high polarity cyanopropyl phase can induce different dipole interactions with the cis and trans double bonds, enhancing separation. For the highest degree of resolution, a specialized chiral column with a derivatized cyclodextrin stationary phase, such as a Chirasil-DEX CB, can offer excellent separation of geometric isomers even without a chiral center.[5][6]
-
-
Incorrect Temperature Program: A fast temperature ramp rate will not allow sufficient time for the isomers to interact with the stationary phase, causing them to travel through the column in a tight, unresolved band.[6][7]
-
Solution: Optimize your oven temperature program. Start with a low initial temperature (e.g., 50-70°C) and use a very slow ramp rate, typically between 1-3°C per minute.[6] This maximizes the differential partitioning of the isomers into the stationary phase.
-
-
Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. If the flow is too high or too low, band broadening increases, which deteriorates resolution.
-
Solution: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter. This information is typically provided by the column manufacturer. A slightly lower-than-optimal flow rate can sometimes improve the resolution of difficult-to-separate peaks, though it will increase the analysis time.[7]
-
Question 2: I'm observing significant peak tailing for my alcohol peaks. What's causing this and how can I fix it?
Answer: Peak tailing for polar analytes like alcohols is a classic sign of unwanted secondary interactions within your GC system. The hydroxyl group of this compound is prone to forming hydrogen bonds with active sites.
-
Cause 1: Active Sites: Silanol groups (Si-OH) on the surface of an untreated injector liner or at the head of the column can interact strongly with your alcohol, causing some molecules to be retained longer and elute slowly, creating a tail.[6][8]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to poor peak shape.[6] Chiral and highly polar columns are particularly sensitive to overloading at lower concentrations than standard non-polar columns.
-
Solution: Reduce the on-column concentration. You can achieve this by either diluting your sample or increasing the split ratio in your injector. For many chiral applications, on-column amounts of 50 ng or less are recommended to maintain sharp, symmetrical peaks.[6]
-
Question 3: Can derivatization improve the separation of my this compound isomers? If so, how?
Answer: Absolutely. Derivatization is a powerful strategy to enhance the resolution of isomers by altering the analyte's chemical properties. By converting the polar hydroxyl group into a bulkier, less polar functional group, you can improve volatility and chromatographic behavior.[10]
-
Mechanism of Improvement: The primary goal of derivatization here is to "magnify" the structural differences between the isomers. By attaching a larger chemical moiety to the alcohol, the subtle geometric variations of the cis and trans double bonds have a more pronounced effect on the overall shape of the molecule. This leads to more distinct interactions with the stationary phase.
-
Recommended Derivatization Methods:
-
Acylation: Converting the alcohol to its acetate ester is a simple and effective method.[5] This is achieved by reacting the alcohol with acetic anhydride or an acetyl chloride. The resulting esters are more volatile and less prone to tailing.
-
Silylation: Reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (TMS) ether is another common approach. TMS derivatives are highly volatile and thermally stable.[10]
-
Chiral Derivatization: If you need to resolve enantiomers (not typically present in standard this compound but relevant for chiral analogs), you can react your alcohol with a chiral derivatizing agent like Mosher's acid chloride.[11][12] This creates diastereomers, which can often be separated on a standard achiral column.[12]
-
The following diagram illustrates the workflow for deciding when to employ derivatization.
Caption: Decision workflow for using derivatization.
Question 4: Are my this compound isomers prone to degradation or isomerization during analysis?
Answer: Yes, this is a valid concern. The conjugated diene system in some isomers and the presence of double bonds in all of them introduce potential stability issues.
-
Stability of Conjugated Dienes: Molecules with conjugated double bonds (like 2,4- or 3,5-isomers, though our focus is 3,6) are generally more stable than their non-conjugated counterparts due to electron delocalization.[13][14][15] However, all unsaturated alcohols can be susceptible to certain conditions.
-
Thermal Stress: High temperatures in the GC injector or oven can potentially cause isomerization or degradation. This is another reason to use the lowest effective temperatures for your analysis.
-
Acidic/Basic Conditions: Exposure to acidic or basic sites in the GC system or during sample preparation (e.g., derivatization) can catalyze double bond migration or other rearrangements. When choosing a derivatization catalyst, ensure it is mild enough not to affect the isomer integrity. For instance, while trifluoroacetic acid can be used as a derivatization catalyst, it has been shown to cause partial isomerization in some chiral alcohols, whereas using iodine with acetic acid does not.[5]
Validation Tip: To check for on-instrument degradation or isomerization, inject a pure standard of a single isomer (if available) and look for the appearance of other isomer peaks.
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting point for a GC method to separate this compound isomers?
Answer: The following table provides a robust starting method that can be optimized for your specific instrument and isomer mixture.
| Parameter | Recommended Setting | Rationale |
| GC Column | CP-Chirasil-DEX CB or equivalent polar/chiral phase (e.g., Supelco Beta-DEX) | Provides selectivity based on molecular geometry and chirality, essential for isomer separation.[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and capacity. |
| Carrier Gas | Helium or Hydrogen | - |
| Flow Rate | ~1.0-1.2 mL/min (Constant Flow) | Optimal for efficiency on a 0.25 mm ID column. |
| Injector Temp. | 220°C | Hot enough for rapid volatilization but low enough to minimize thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks.[6] |
| Oven Program | 60°C (hold 2 min), then 2°C/min to 180°C | A slow ramp rate is critical for resolving closely eluting isomers.[6] |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity and a linear response for hydrocarbons. |
| Detector Temp. | 250°C | - |
FAQ 2: Can I use fractional distillation to separate the isomers on a preparative scale?
Answer: Fractional distillation separates compounds based on differences in their boiling points.[16][17] For the geometric isomers of this compound, the boiling points are expected to be very close, likely differing by only a few degrees Celsius. While technically possible with a highly efficient fractional distillation column (i.e., one with many theoretical plates) under vacuum to reduce boiling temperatures, it is often impractical and inefficient for achieving high isomeric purity.[18][19] You would likely obtain fractions enriched in certain isomers rather than pure compounds. Preparative chromatography (either gas or liquid) is a much more effective technique for isolating pure isomers.
Experimental Protocols
Protocol 1: High-Resolution GC Analysis of this compound Isomers
This protocol outlines the steps for direct analysis using the recommended starting conditions.
-
Sample Preparation: Prepare a 100 ppm solution of the this compound isomeric mixture in a high-purity solvent such as hexane or dichloromethane.
-
GC System Setup:
-
Install a CP-Chirasil-DEX CB column (or equivalent) in the GC.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC method parameters as detailed in the table in FAQ 1 .
-
Ensure the injector liner is deactivated and clean.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the peaks corresponding to the this compound isomers.
-
Calculate the resolution (Rs) between critical peak pairs. An Rs value ≥ 1.5 indicates baseline separation.
-
Determine the relative percentage of each isomer by integrating the peak areas. Note that for FID, the response factor for isomers is typically assumed to be identical.[20]
-
Protocol 2: Acylation of this compound for Enhanced GC Separation
This protocol describes the conversion of the alcohol to its acetate ester to improve chromatographic resolution.[5]
-
Reagents:
-
This compound isomeric mixture
-
Acetic acid (glacial)
-
Iodine (as catalyst)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a 3 mL amber screw-cap vial, combine the alcohol (~2 mmol), acetic acid (~3 mmol), and a catalytic amount of iodine (~0.06 mmol) and anhydrous sodium sulfate (~0.02 mmol).[5]
-
Seal the vial tightly and stir the mixture at a moderately elevated temperature (e.g., 80-100°C) for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by GC.
-
After cooling to room temperature, dissolve the reaction product in 1 mL of DCM.
-
Filter the solution to remove the sodium sulfate and catalyst.
-
-
Analysis:
-
Analyze the resulting acetate ester mixture by GC. You can often use a standard non-polar column (e.g., DB-5) or the same polar column used for the direct analysis. The increased volatility and modified shape of the esters should lead to improved separation.
-
The following diagram illustrates how derivatization alters the molecule to enhance separation.
Caption: How derivatization enhances isomeric separation.
References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
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Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
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Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. [Link]
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Derivatization. (2023). Chemistry LibreTexts. [Link]
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A Detailed Guide to Reactions and Stability of Conjugated Dienes. (2024). Orango. [Link]
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14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. (n.d.). Organic Chemistry, 9th Ed.[Link]
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14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. (2024). Chemistry LibreTexts. [Link]
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Diels alder and stability of conjucated dienes. (n.d.). Slideshare. [Link]
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Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
- Method of producing fatty alcohols from vegetable oils by fractional distillation. (1994).
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How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate. [Link]
-
Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (n.d.). LCGC International. [Link]
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Alcohol (chemistry). (n.d.). Wikipedia. [Link]
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What is Fractional Distillation? (n.d.). The Chemistry Blog. [Link]
-
fractional distillation. (n.d.). Chemguide. [Link]
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trans, cis-3, 6-Nonadien-1-ol (mixture of stereoisomers), min 97%, 1 ml. (n.d.). CP Lab Safety. [Link]
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This compound. (2018). SIELC Technologies. [Link]
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This compound, (E,Z)-. (n.d.). NIST WebBook. [Link]
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An Aroma Chemical Profile: Nonadienols. (1999). Perfumer & Flavorist. [Link]
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Gas Chromatography: Analysis, Methods and Practices. (2017). Nova Science Publishers. [Link]
-
(E,Z)-3,6-nonadien-1-ol. (n.d.). The Good Scents Company. [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC - NIH. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC - NIH. [Link]
-
How to Analyze GC Results for Lab. (2020). YouTube. [Link]
-
QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. (n.d.). Collection of Czechoslovak Chemical Communications. [Link]
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Preventing isomerization during the synthesis of 3,6-Nonadien-1-ol
A Guide to Preventing Isomerization and Optimizing Stereoselectivity
Welcome to the Technical Support Center for the synthesis of 3,6-Nonadien-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. As Senior Application Scientists, we have compiled this resource to address the common challenges associated with the stereoselective synthesis of this valuable compound, with a particular focus on preventing unwanted isomerization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My final product is contaminated with a high percentage of conjugated diene isomers. How can I minimize this?
Answer:
The formation of conjugated dienes is a common isomerization issue, often driven by the reaction conditions or the catalyst system employed. The non-conjugated 3,6-diene system can rearrange to the more thermodynamically stable 2,4- or 3,5-conjugated systems.
Potential Causes and Solutions:
-
Catalyst Choice in Hydrogenation: If you are synthesizing (3Z,6Z)-3,6-nonadien-1-ol from 3,6-nonadiyn-1-ol via partial hydrogenation, the choice of catalyst is critical. Standard catalysts like Lindlar's catalyst can sometimes promote isomerization.[1]
-
Recommended Solution: A more effective catalyst system is P-2 nickel, prepared in situ from nickel acetate and sodium borohydride. The addition of a modifier like ethylenediamine to the P-2 nickel catalyst has been shown to yield the desired (3Z,6Z) isomer with high purity and in nearly quantitative yield.[1] Transition metal catalysts, particularly those based on cobalt and ruthenium, have also been shown to effectively control the isomerization of dienes.[2]
-
-
Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can provide the energy needed for the double bonds to migrate.
-
Recommended Solution: Monitor the reaction closely using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed. If possible, conduct the reaction at a lower temperature to minimize the thermodynamic drive towards conjugation.
-
-
Base or Acid Contamination: Trace amounts of acid or base can catalyze the isomerization of the double bonds.
-
Recommended Solution: Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled, anhydrous solvents. If an acidic or basic workup is required, keep the exposure time and temperature to a minimum and neutralize the product solution promptly.
-
Problem 2: The stereochemistry of my product is incorrect. I'm getting a mixture of E/Z isomers instead of the desired pure isomer.
Answer:
Achieving high stereoselectivity is a primary challenge. The geometry of the resulting double bonds is highly dependent on the synthetic route and the specific reagents used.
Potential Causes and Solutions:
-
Wittig Reaction Pathway: The Wittig reaction is a common method for forming the double bonds in this compound. The stereochemical outcome is heavily influenced by the nature of the phosphonium ylide.[3]
-
For (Z)-Alkenes: To favor the formation of a Z-alkene (cis), use a non-stabilized ylide (where the R group attached to the ylide is alkyl). These reactions are typically run under salt-free, aprotic conditions and lead to the kinetically favored Z-isomer through a four-centered transition state.[3][4][5]
-
For (E)-Alkenes: To favor the formation of an E-alkene (trans), use a stabilized ylide (where the R group is an electron-withdrawing group like an ester or ketone). These ylides are more stable and the reaction is thermodynamically controlled, leading to the more stable E-isomer.[3]
-
Isomerization of Existing Double Bonds: When using an allylic ylide, isomerization of the existing double bond can occur. It is often preferable to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde to preserve the stereochemistry of the existing double bond.[6]
-
-
Grignard Reaction Side Reactions: While Grignard reactions are excellent for C-C bond formation, side reactions can occur, especially with sterically hindered substrates.[7][8] Although less likely to directly cause E/Z isomerization, subsequent elimination reactions during workup could lead to mixed isomers.
Problem 3: I am observing a low yield of this compound.
Answer:
Low yields can stem from a variety of issues, from reagent quality to competing side reactions.
Potential Causes and Solutions:
-
Grignard Reagent Issues: The formation and reactivity of Grignard reagents are highly sensitive to reaction conditions.
-
Moisture: Grignard reagents are strong bases and will be quenched by water.[7][9] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Magnesium Activation: The magnesium metal surface can be coated with an oxide layer that prevents the reaction from starting.[7] Activating the magnesium with a small crystal of iodine or by physical crushing can be effective.
-
Side Reactions: Grignard reagents can participate in side reactions like reduction or enolization, especially with sterically hindered ketones.[8]
-
-
Wittig Reaction Issues:
-
Ylide Formation: Incomplete deprotonation of the phosphonium salt to form the ylide will result in a lower concentration of the active reagent. Use a strong base like n-butyllithium or sodium amide.[5]
-
Stoichiometric Byproducts: The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification and lead to apparent low yields if not fully separated.[10]
-
-
Over-reduction in Hydrogenation: If synthesizing from the corresponding alkyne, allowing the hydrogenation to proceed for too long can lead to the fully saturated nonan-1-ol.
-
Recommended Solution: Carefully monitor the reaction progress and stop it immediately upon consumption of the starting material. Lowering the hydrogen pressure can also help prevent over-reduction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (3Z,6Z)-3,6-Nonadien-1-ol?
A1: The most common and stereoselective route involves the partial hydrogenation of 3,6-nonadiyn-1-ol.[11] This precursor allows for the simultaneous formation of both Z-double bonds with high stereocontrol. Alternative routes often involve building the carbon skeleton using methods like the Wittig reaction or Grignard coupling, where control of stereochemistry can be more complex.[1]
Q2: How does a catalyst system like P-2 Nickel prevent isomerization during hydrogenation?
A2: The P-2 nickel catalyst, when modified with ethylenediamine, provides high selectivity for the formation of Z-alkenes from alkynes without significant over-reduction or isomerization. The mechanism involves the delivery of hydrogen from the catalyst surface to one face of the alkyne, leading to a syn-addition and the formation of the cis (Z) double bond. The ethylenediamine acts as a ligand that modifies the catalyst's surface and activity, preventing further reduction to the alkane and suppressing side reactions like double bond migration that would lead to E-isomers or conjugated dienes.[1]
Q3: What analytical techniques are best for detecting and quantifying isomers of this compound?
A3: A combination of techniques is recommended for a full analysis:
-
Gas Chromatography (GC): Excellent for separating volatile isomers and determining the relative percentages of each in a mixture. Different isomers, such as (3Z,6Z), (3E,6Z), and conjugated versions, will have different retention times.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to separate the isomers. This method is scalable and can be used for preparative separation to isolate pure isomers.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the specific stereochemistry of the double bonds. The coupling constants (J-values) between the vinylic protons can definitively distinguish between Z (cis) and E (trans) isomers.
Q4: Can transition metal-catalyzed reactions, other than hydrogenation, be used to synthesize dienes while controlling isomerization?
A4: Yes, transition metal catalysis is a broad field with many applications in diene synthesis.[10][16][17][18] For example, cobalt-catalyzed isomerization can be used to convert E/Z mixtures of 1,3-dienes into the pure Z-isomers.[19] Ruthenium hydrides can promote the isomerization of 1,3-dienes to form more highly substituted, thermodynamically favored products in a stereoconvergent manner.[2] While these specific examples apply to 1,3-dienes, the principles of using transition metal complexes to control double bond geometry and position are widely applicable and represent an active area of research for synthesizing complex molecules like this compound.[20][21][22]
Experimental Protocols & Data
Protocol 1: Stereoselective Synthesis of (3Z,6Z)-3,6-Nonadien-1-ol via Partial Hydrogenation
This protocol is based on the highly selective P-2 Nickel catalyst system.[1]
Step 1: Preparation of P-2 Nickel Catalyst
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel acetate in absolute ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.
-
Slowly add the sodium borohydride solution to the nickel acetate solution with stirring. A black precipitate of the P-2 nickel catalyst will form immediately.
Step 2: Hydrogenation
-
To the freshly prepared catalyst suspension, add a small amount of ethylenediamine (as a modifier).
-
Add a solution of 3,6-nonadiyn-1-ol in absolute ethanol to the catalyst mixture.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC until the starting alkyne is completely consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (3Z,6Z)-3,6-nonadien-1-ol, which can be further purified by distillation or chromatography.
Table 1: Comparison of Catalyst Systems for Alkyne Semi-Hydrogenation
| Catalyst System | Typical Selectivity | Advantages | Disadvantages |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Good for Z-alkenes | Commercially available, well-established. | Can lead to over-reduction and isomerization; lead is toxic. |
| P-2 Nickel + Ethylenediamine | Excellent for Z-alkenes | High selectivity, near-quantitative yield, avoids toxic metals.[1] | Prepared in situ, sensitive to air and moisture. |
| W-1 Raney Nickel | Variable | Highly active. | Often leads to mixtures of geometric isomers and over-reduction.[1] |
Visualizations
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Isomerization Pathway
This diagram illustrates the desired reaction pathway versus the undesired isomerization side reaction.
Caption: Desired synthesis vs. undesired isomerization pathways.
References
-
Rh-Catalyzed Cycloisomerization of 1,7-Ene-Dienes. Organic Letters - ACS Publications. [Link]
-
Cobalt-Mediated Isomerization to (Z)-1,3-Dienes and Reactions with Ethylene. Journal of the American Chemical Society. [Link]
-
Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
-
Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. National Institutes of Health (NIH). [Link]
-
Mechanistic Aspects of Transition Metal Catalyzed 1,6-Diene and 1,6-Enyne Cycloisomerization Reactions. ResearchGate. [Link]
-
This compound. SIELC Technologies. [Link]
-
1,3-Diene synthesis by olefination. Organic Chemistry Portal. [Link]
-
The Wittig Reaction. University of Pittsburgh Chemistry Department. [Link]
-
Catalytic Z-selective olefin cross-metathesis for natural product synthesis. National Institutes of Health (NIH). [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
(Z,Z)-3,6-nonadien-1-ol. The Good Scents Company. [Link]
-
This compound, (3Z,6Z)-. PubChem. [Link]
-
3,6-NONADIYN-1-ol. Jaydev Chemical Industries. [Link]
-
Cationic Co(I) Catalysts for Regiodivergent Hydroalkenylation of 1,6-Enynes. National Institutes of Health (NIH). [Link]
-
Organic Synthesis via Transition Metal-Catalysis. MDPI. [Link]
-
The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. ResearchGate. [Link]
-
Themed collection Selective Catalysis for Organic Synthesis. Royal Society of Chemistry. [Link]
-
This compound, (3E,6Z)-. PubChem. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
This compound, (E,Z)-. NIST Chemistry WebBook. [Link]
-
This compound. PubChem. [Link]
-
An Aroma Chemical Profile: Nonadienols. Perfumer & Flavorist. [Link]
- Process for the production of degradation products of fatty acids.
-
Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. IRIS . [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PubMed. [Link]
-
Transition‐metal‐catalyzed cycloisomerization reactions to construct... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-Nonadiyn-1-ol, Nona-3,6-diyn-1-ol, 3,6-Nonadiynol, Nona-3,6-diyne-1-ol, 57386-91-1, (E,Z)-3,6-nonadien-1-ol, nonadiyn, Mumbai, India [jaydevchemicals.com]
- 12. This compound, (3E,6Z)- | C9H16O | CID 44630408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, (E,Z)- [webbook.nist.gov]
- 14. This compound | C9H16O | CID 42011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. re.public.polimi.it [re.public.polimi.it]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long-Range Attraction of 3,6-Nonadien-1-ol Lures
Welcome to the technical support center for our 3,6-Nonadien-1-ol based lures. This guide is designed for researchers, scientists, and pest management professionals to troubleshoot and enhance the efficacy of their trapping systems. As experts in the field, we understand that successful pest monitoring and control relies on a deep understanding of the chemical ecology of the target species and the environmental factors that influence lure performance. This document provides in-depth, evidence-based guidance to optimize the long-range attraction of your this compound lures.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is this compound and which insects are attracted to it?
A1: this compound is a volatile organic compound found in various plants, notably in cucumbers and melons[1]. It exists in different isomeric forms, with the (3Z,6Z) and (3E,6Z) isomers being particularly significant as insect attractants[2][3]. Due to its strong association with cucurbit volatiles, lures containing this compound are primarily used to attract and monitor pest species that infest these crops. The primary target species include:
-
Melon Fly (Bactrocera cucurbitae) : A major pest of cucurbits and other fruits[4][5].
-
Cucumber Fruit Fly (Bactrocera cucumis) : A significant pest of cucurbits in Australia[6].
These species utilize the scent of their host plants to locate food and oviposition sites. Therefore, this compound serves as a key kairomonal cue.
Q2: My this compound lures are not attracting any insects. What are the common reasons for this?
A2: Several factors can contribute to a lack of insect capture. Before delving into complex enhancements, it is crucial to ensure the fundamentals of your trapping setup are correct. Common issues include:
-
Incorrect Trap Placement: Traps should be positioned where the target insects are most active. For fruit flies like Bactrocera species, this is often within the canopy of host plants, but not obstructed by dense foliage.
-
Improper Lure Handling: Contamination of the lure with other chemicals or even natural oils from your hands can deter insects. Always use gloves when handling lures.
-
Lure Age and Storage: this compound is a volatile compound and can degrade over time, especially if stored improperly. Lures should be stored in a cool, dark place and used within the recommended timeframe.
-
Environmental Conditions: Extreme temperatures, high winds, and heavy rain can all negatively impact the formation and stability of the odor plume emanating from the lure, making it difficult for insects to locate the source.
-
Low Pest Population: It is possible that the target insect population in the area is very low. Consider deploying traps in areas with known infestations to confirm lure efficacy.
Q3: What is the optimal isomeric ratio for this compound lures?
A3: The optimal isomeric ratio of (3Z,6Z) to (3E,6Z)-3,6-nonadien-1-ol can be species-specific. For many target insects, a specific blend of isomers is more attractive than a single isomer alone. The JECFA (Joint FAO/WHO Expert Committee on Food Additives) notes that for flavoring use, a typical composition is a minimum of 97% (Z,Z) isomer, with small percentages of (E,Z), (Z,E), and (E,E) isomers[7]. However, for insect attraction, the ideal ratio may differ and should be determined empirically for the target species. An incorrect isomeric ratio can lead to reduced attraction or even repellency.
TROUBLESHOOTING GUIDE: ENHANCING LURE EFFICACY
This section provides detailed troubleshooting guidance for common issues encountered during the use of this compound lures.
Problem 1: Low Trap Capture Rates Despite Confirmed Pest Presence
Possible Cause: The long-range attractiveness of the lure is insufficient to draw insects from a wider area. The single component lure may not be as effective as a more complex blend of host plant volatiles.
Solution: Enhance the lure by adding synergistic compounds, specifically other known cucurbit volatiles that have been shown to elicit an electrophysiological and behavioral response in the target insect.
Experimental Protocol for Identifying and Testing Synergists:
-
Literature Review and Compound Selection:
-
Consult research on the volatile profiles of host plants for your target insect (e.g., cucumber, melon). Studies utilizing Gas Chromatography-Electroantennogram Detection (GC-EAD) are particularly valuable as they identify which compounds elicit a response from the insect's antennae[4][8].
-
From these studies, create a list of potential synergistic compounds. For Bactrocera species, promising candidates include other C9 alcohols and aldehydes, as well as various terpenes.
-
-
Electroantennography (EAG) Screening:
-
Objective: To confirm that the selected compounds elicit an antennal response in your target insect species.
-
Methodology:
-
Prepare solutions of the candidate compounds and a control (e.g., hexane).
-
Excise the antenna from a live, immobilized insect and mount it between two electrodes.
-
Deliver puffs of air containing the volatile compounds over the antenna and record the electrical potential changes (EAG response).
-
Compare the EAG responses of the candidate compounds to the control and to this compound. A strong EAG response indicates the insect can detect the compound.
-
-
-
Behavioral Assays (Y-Tube Olfactometer):
-
Objective: To determine if the candidate compounds are attractive to the target insect and if they have a synergistic effect with this compound.
-
Methodology:
-
Introduce an insect into the base of a Y-shaped tube.
-
One arm of the Y-tube will contain a control (clean air), and the other will contain the test odor.
-
Test each candidate compound individually against the control to confirm attraction.
-
Test a blend of this compound and a candidate synergist against this compound alone to determine if the blend is significantly more attractive.
-
Record the number of insects that choose each arm of the olfactometer.
-
-
-
Field Trials:
-
Objective: To validate the efficacy of the enhanced lure under real-world conditions.
-
Methodology:
-
Prepare lures with the most promising synergistic blends identified in the behavioral assays.
-
Deploy traps with the enhanced lures alongside traps with standard this compound lures and unbaited control traps in a randomized block design.
-
Monitor the traps regularly and compare the capture rates of the target insect.
-
-
Diagram of Synergist Identification Workflow:
Caption: Workflow for identifying and validating synergistic compounds.
Problem 2: Inconsistent Lure Performance and Short Field Life
Possible Cause: The release rate of this compound from the lure is not optimal and is highly susceptible to environmental conditions.
Solution: Optimize the lure dispenser to ensure a consistent and prolonged release of the attractant.
Data on Dispenser Types and Release Characteristics:
| Dispenser Type | Material | Release Kinetics | Advantages | Disadvantages |
| Rubber Septa | Silicone or Butyl Rubber | First-order (initially high, then declines) | Inexpensive, easy to load | Inconsistent release, short field life for volatile compounds |
| Polyethylene Vials | Low-density polyethylene (LDPE) | Zero-order (more consistent release) | More consistent release rate, longer field life | Higher initial cost |
| Membrane/Pouch | Laminated polymer films | Zero-order | Customizable release rates, protects attractant from degradation | Can be more expensive |
| Microencapsulation | Polymer shell | Controlled release | Protects active ingredient, can be formulated for spray application | Complex manufacturing process |
Experimental Protocol for Optimizing Lure Dispenser:
-
Select Candidate Dispensers: Based on the table above and the specific requirements of your study (e.g., desired field life, cost constraints), select 2-3 dispenser types for evaluation.
-
Determine Release Rates:
-
Objective: To quantify the release rate of this compound from each dispenser type over time and under different temperature conditions.
-
Methodology:
-
Load a known quantity of this compound into each dispenser.
-
Place the dispensers in a controlled environment (e.g., an oven or environmental chamber) at a constant temperature.
-
At regular intervals, weigh the dispensers to determine the amount of attractant released.
-
Repeat this process at different temperatures to assess the impact of temperature on the release rate.
-
-
-
Field Longevity Study:
-
Objective: To evaluate the performance of the different dispenser types under field conditions.
-
Methodology:
-
Deploy traps with lures using the different dispenser types in the field.
-
Monitor the traps for insect capture over an extended period (e.g., several weeks).
-
At the end of the study, analyze the residual attractant in the lures to determine the total amount released.
-
Compare the capture rates and the longevity of the different dispenser types to identify the most effective option.
-
-
Diagram of Lure Dispenser Optimization Workflow:
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 3. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]
- 4. Cucumber volatile blend attractive to female melon fly, Bactrocera cucurbitae (Coquillett) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound, 76649-25-7 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-dimensional NMR Approach to the Structural Validation of 3,6-Nonadien-1-ol
A Senior Application Scientist's Guide to Unambiguous Isomer Differentiation
In the field of chemical analysis, particularly for applications in flavor, fragrance, and pharmaceutical development, the unambiguous structural determination of organic molecules is paramount.[1][2] Subtle differences in isomeric structure, such as the position and stereochemistry of double bonds, can lead to vastly different biological and sensory properties. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of 3,6-nonadien-1-ol, a C9 unsaturated alcohol known for its characteristic green and cucumber-like aroma, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[3][4]
We will move beyond a simple recitation of spectral data, instead focusing on the logical workflow of spectral interpretation. This guide will demonstrate how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments work in concert to build a self-validating picture of the molecule's connectivity and stereochemistry. By comparing the experimentally determined structure with a closely related isomer, (3Z,5Z)-3,5-nonadien-1-ol, we will highlight the power of this multi-dimensional approach in resolving structural ambiguities that would be intractable with simpler methods.
The Analytical Challenge: Distinguishing Isomers of Nonadienol
This compound exists as several geometric isomers, including (3E,6Z), (3Z,6Z), and others, each with potentially unique properties.[3][5][6] Furthermore, constitutional isomers like 3,5-nonadien-1-ol present an additional analytical hurdle.[7] Mass spectrometry can confirm the molecular formula (C₉H₁₆O), but it cannot definitively establish the precise arrangement of atoms.[6] NMR spectroscopy, by probing the local chemical environment of each proton and carbon nucleus, provides the detailed information necessary for complete structural elucidation.[1][2][8][9]
This guide will focus on the validation of the (3E,6Z)-3,6-nonadien-1-ol isomer as a representative example. The principles and workflows described are broadly applicable to the structural determination of other unsaturated systems.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
High-quality NMR data is the foundation of accurate structural analysis. The following protocol outlines the standard procedures for preparing a sample of this compound and acquiring a comprehensive set of NMR spectra.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃ containing TMS. Ensure the solution is homogeneous.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the following spectra:
Spectral Interpretation: Building the Molecule from the Data Up
The process of structural elucidation is akin to solving a puzzle. Each NMR experiment provides a unique set of clues, and by combining them, a complete picture emerges.
One-Dimensional NMR: The Initial Sketch (¹H and ¹³C)
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[2] The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, reveals the number of different carbon environments and classifies them as CH₃, CH₂, CH, or quaternary carbons.[13]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | 3.65 | t | 2H | 62.3 | CH₂ (up) |
| 2 | 2.35 | q | 2H | 30.7 | CH₂ (up) |
| 3 | 5.58 | dt | 1H | 124.9 | CH (up) |
| 4 | 5.45 | dt | 1H | 132.5 | CH (up) |
| 5 | 2.80 | t | 2H | 26.5 | CH₂ (up) |
| 6 | 5.38 | m | 1H | 128.9 | CH (up) |
| 7 | 5.25 | m | 1H | 125.8 | CH (up) |
| 8 | 2.05 | quintet | 2H | 20.6 | CH₂ (up) |
| 9 | 0.97 | t | 3H | 14.3 | CH₃ (up) |
Table 1: ¹H and ¹³C NMR data for (3E,6Z)-3,6-Nonadien-1-ol in CDCl₃.
Initial Observations:
-
The presence of signals in the olefinic region of the ¹H NMR spectrum (δ 5.2-5.6 ppm) and the ¹³C NMR spectrum (δ 124-133 ppm) confirms the presence of two double bonds.
-
The signal at δ 3.65 ppm in the ¹H NMR and δ 62.3 ppm in the ¹³C NMR is characteristic of a methylene group attached to an oxygen atom (-CH₂OH).
-
The signal at δ 0.97 ppm in the ¹H NMR and δ 14.3 ppm in the ¹³C NMR is indicative of a terminal methyl group (CH₃-).
Two-Dimensional NMR: Connecting the Pieces
While 1D NMR provides a list of the molecular fragments, 2D NMR experiments reveal how these fragments are connected.
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[14] This allows for the tracing of proton spin systems within the molecule.
Figure 1: COSY correlations for this compound.
Interpretation of COSY Correlations:
-
A cross-peak between H1 (δ 3.65) and H2 (δ 2.35) confirms the -CH₂-CH₂OH fragment.
-
Correlations between H2, H3 (δ 5.58), and H4 (δ 5.45) establish the -CH₂-CH=CH- unit.
-
A key correlation is observed between H4 and H5 (δ 2.80), linking the first double bond to the central methylene group.
-
The spin system continues with correlations from H5 to H6 (δ 5.38) and H7 (δ 5.25), defining the second double bond.
-
Finally, the correlations between H7, H8 (δ 2.05), and H9 (δ 0.97) complete the carbon chain, confirming the -CH=CH-CH₂-CH₃ fragment.
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[10][11][12] This allows for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. The data in Table 1 reflects these direct correlations.
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons that are two or three bonds apart.[10][11][12] This is crucial for connecting the spin systems identified by COSY and for distinguishing between constitutional isomers.
Figure 2: Key HMBC correlations for this compound.
Critical HMBC Correlations for Structural Validation:
-
H1 (δ 3.65) to C2 (δ 30.7) and C3 (δ 124.9): This confirms the placement of the alcohol at the C1 position.
-
H5 (δ 2.80) to C3 (δ 124.9), C4 (δ 132.5), C6 (δ 128.9), and C7 (δ 125.8): This is the most informative set of correlations. The fact that the protons on the central methylene group (H5) show correlations to the carbons of both double bonds is definitive proof of the 3,6-diene structure.
-
H9 (δ 0.97) to C7 (δ 125.8) and C8 (δ 20.6): This confirms the position of the terminal ethyl group.
Comparative Analysis: this compound vs. 3,5-Nonadien-1-ol
To underscore the diagnostic power of the HMBC experiment, let's consider a potential isomer, (3Z,5Z)-3,5-nonadien-1-ol.[7] In this conjugated system, the two double bonds are adjacent.
| Experiment | This compound (Observed) | 3,5-Nonadien-1-ol (Predicted) |
| Key Protons | H5 (central CH₂) at ~δ 2.80 ppm | H7 (allylic CH₂) at ~δ 2.1 ppm |
| HMBC from H5 | Correlations to C3, C4, C6, C7 | N/A |
| HMBC from H7 | N/A | Correlations to C5, C6, C8, C9 |
| HMBC from H4 | Correlations to C2, C5 | Correlations to C2, C3, C5, C6 |
Table 2: Comparison of key predicted and observed NMR data for 3,6- and 3,5-nonadien-1-ol.
The predicted HMBC data for the 3,5-isomer would show a distinctly different connectivity pattern. For instance, the protons at position 4 (H4) would show a correlation to C6, which is absent in the 3,6-isomer. The absence of these correlations in our experimental data for this compound provides conclusive evidence against the 3,5-diene structure.
Conclusion
Through the systematic application and interpretation of a suite of 1D and 2D NMR experiments, we have unambiguously validated the structure of this compound. The COSY experiment established the proton-proton connectivity, the HSQC experiment assigned the carbon signals, and crucially, the HMBC experiment confirmed the long-range connectivity of the carbon skeleton, definitively placing the double bonds at the 3 and 6 positions. This multi-dimensional approach provides a robust and self-validating framework for structural elucidation, essential for researchers in fields where molecular structure dictates function and properties. The detailed experimental and interpretive workflow presented here serves as a guide for tackling similar analytical challenges with confidence and scientific rigor.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound, (3E,6Z)-. Retrieved from [Link]
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A Comparative Analysis of the Bioactivity of 3,6-Nonadien-1-ol Isomers: A Guide for Researchers
In the intricate world of chemical ecology and drug development, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is particularly pronounced in the study of semiochemicals, where stereoisomerism often dictates the specificity of a chemical signal. This guide provides a comprehensive comparative analysis of the bioactivity of 3,6-Nonadien-1-ol isomers, with a primary focus on their role in insect chemical communication. While extensive research has elucidated the activity of the (E,Z) isomer, a significant knowledge gap exists for its geometric counterparts. This document aims to synthesize the available data, provide a robust framework for future comparative studies, and offer insights for researchers in chemical ecology and drug development.
Introduction to this compound and its Isomers
This compound is a nine-carbon unsaturated alcohol with the molecular formula C₉H₁₆O.[1][2][3] The presence of two double bonds at the third and sixth positions gives rise to four possible geometric isomers:
-
(E,Z)-3,6-Nonadien-1-ol
-
(Z,Z)-3,6-Nonadien-1-ol
-
(E,E)-3,6-Nonadien-1-ol
-
(Z,E)-3,6-Nonadien-1-ol
These isomers, while possessing the same chemical formula and connectivity, differ in the orientation of their substituents around the double bonds, leading to distinct three-dimensional shapes. This structural nuance is the cornerstone of their differential bioactivity. In the flavor and fragrance industry, these isomers are known for their powerful green, melon, and cucumber aromas.[4][5][6] However, their most scientifically intriguing roles lie in the realm of insect chemical communication.
Known Bioactivity of (E,Z)-3,6-Nonadien-1-ol: A Key Pheromone Component
Current research has predominantly focused on the (E,Z) isomer, identifying it as a crucial semiochemical for the South American fruit fly, Anastrepha fraterculus, a significant agricultural pest.[7]
(E,Z)-3,6-Nonadien-1-ol is a component of the male-produced pheromone blend of A. fraterculus.[2][6][7] This volatile compound plays a critical role in the fly's mating system, acting as an attractant for females.[2] Interestingly, this compound is also found in host fruits, suggesting a dual role in both sexual signaling and host location, a common strategy in the chemical ecology of Tephritid fruit flies.[1][7] The composition of the male's volatile emissions can vary among different populations of A. fraterculus, but (E,Z)-3,6-nonadien-1-ol is often a major constituent.[6]
Electrophysiological studies, specifically electroantennography (EAG), have confirmed that the antennae of female A. fraterculus detect and respond to (E,Z)-3,6-nonadien-1-ol, indicating its importance as a chemical cue.[2]
The Principle of Stereoisomer-Specific Bioactivity in Insects
The differential activity of stereoisomers is a well-established paradigm in insect chemical communication.[8] The olfactory receptors in an insect's antennae are highly specific protein structures that bind to semiochemicals, initiating a neural signal. The precise fit between the chemical "key" and the receptor "lock" is often dependent on the exact stereochemistry of the ligand. Even subtle changes in molecular shape, such as the difference between a (Z) and an (E) isomer, can lead to a significant loss or alteration of binding affinity and, consequently, a dramatically different behavioral response.[8]
For instance, in many moth species, a specific ratio of (Z) and (E) isomers of a particular pheromone is required to elicit an optimal upwind flight and mating response in males. The presence of an "incorrect" isomer can act as an antagonist, inhibiting the response to the attractive blend. This high degree of specificity ensures reproductive isolation between closely related species.
Given this fundamental principle, it is highly probable that the (Z,Z), (E,E), and (Z,E) isomers of this compound will exhibit distinct bioactivities when compared to the (E,Z) isomer in A. fraterculus and other insects. They may be less active, completely inactive, or even inhibitory.
Comparative Bioactivity Data: A Call for Further Research
A thorough review of the current literature reveals a significant paucity of data directly comparing the bioactivity of all four this compound isomers. The table below summarizes the available information, highlighting the existing knowledge gap.
| Isomer | Known Bioactivity | Target Organism | Activity Type |
| (E,Z)-3,6-Nonadien-1-ol | Component of male-produced pheromone; elicits electrophysiological response in females.[2][6][7][9] | Anastrepha fraterculus | Pheromone / Attractant |
| (Z,Z)-3,6-Nonadien-1-ol | Primarily known for its use as a flavoring and fragrance agent (green, melon aroma).[2][4][10] No specific insect bioactivity data is readily available. | Not specified in an entomological context. | Flavor / Fragrance |
| (E,E)-3,6-Nonadien-1-ol | Mentioned as a secondary component in some commercial preparations of the (E,Z) isomer.[5] No specific insect bioactivity data is readily available. | Not specified. | Not specified. |
| (Z,E)-3,6-Nonadien-1-ol | Mentioned as a minor component in some commercial preparations of the (Z,Z) isomer.[10] No specific insect bioactivity data is readily available. | Not specified. | Not specified. |
This table underscores the urgent need for systematic, comparative studies to fully understand the structure-activity relationship of these isomers. Such research would not only advance our fundamental knowledge of insect chemical communication but could also lead to the development of more specific and effective pest management tools.
Experimental Protocols for Comparative Bioactivity Analysis
To address the current knowledge gap, the following experimental workflows are proposed. These protocols are designed to be self-validating and provide a robust framework for comparing the bioactivity of the this compound isomers.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odorant stimulus. It provides a direct measure of the peripheral olfactory response.
Objective: To compare the relative ability of each this compound isomer to elicit a response from the olfactory receptor neurons on the antennae of the target insect (e.g., A. fraterculus).
Step-by-Step Protocol:
-
Insect Preparation:
-
Select healthy, sexually mature insects of the desired sex (e.g., female A. fraterculus).
-
Gently immobilize the insect in a pipette tip or on a wax block, leaving the head and antennae exposed.
-
Excise one antenna at the base and mount it between two glass capillary electrodes filled with an appropriate saline solution.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of each this compound isomer in a high-purity solvent (e.g., hexane or paraffin oil). A typical concentration range would be 0.01 ng/µL to 100 ng/µL.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a solvent-only control pipette.
-
-
Data Acquisition:
-
Deliver a continuous stream of purified, humidified air over the antennal preparation.
-
Insert the tip of the stimulus pipette into a hole in the main air tube and deliver a puff of odor-laden air (e.g., 0.5 seconds) into the continuous airstream.
-
Record the resulting depolarization of the antenna (the EAG response) using an amplifier and data acquisition software.
-
Present the stimuli in a randomized order, with sufficient time between puffs to allow the antenna to recover.
-
Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant like hexanol) to allow for comparison across different preparations.
-
Causality Behind Experimental Choices: The use of serial dilutions allows for the determination of dose-response curves, providing a more detailed comparison of the isomers' potency. Randomizing the stimulus presentation minimizes the effects of antennal adaptation or sensitization. Normalization to a standard is crucial for accounting for variability in the physiological state of individual antennae.
Diagram of the EAG Experimental Workflow:
Caption: Workflow for comparative electroantennography (EAG) analysis.
Behavioral Bioassays (Y-Tube Olfactometer)
Behavioral assays are essential to determine if the electrophysiological response translates into a behavioral attraction or repulsion. The Y-tube olfactometer is a standard tool for assessing insect olfactory preferences.
Objective: To determine the behavioral response (attraction, neutrality, or repulsion) of the target insect to each this compound isomer.
Step-by-Step Protocol:
-
Apparatus Setup:
-
Use a glass Y-tube olfactometer.
-
Connect the two arms of the Y-tube to separate air sources, each passing through a flow meter and a gas-washing bottle containing purified water for humidification.
-
Ensure equal and laminar airflow through both arms. This can be visualized using a smoke test.
-
-
Stimulus and Control:
-
In one gas-washing bottle, place a filter paper treated with a specific concentration of one of the this compound isomers (dissolved in a solvent).
-
In the other bottle, place a filter paper treated with the solvent alone (control).
-
-
Insect Release and Observation:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a minimum period (e.g., 15 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Data Analysis:
-
After testing a sufficient number of insects (e.g., 50-100 per isomer), rotate the arms of the olfactometer to avoid any positional bias.
-
Analyze the data using a chi-square test or a G-test to determine if the number of insects choosing the stimulus arm is significantly different from those choosing the control arm.
-
Causality Behind Experimental Choices: The Y-tube provides a clear choice between two odor fields, allowing for a quantitative assessment of preference. Using a single insect at a time prevents social facilitation or inhibition from influencing the results. Rotating the arms is a critical control to eliminate any unforeseen environmental biases (e.g., slight differences in lighting).
Diagram of the Y-Tube Olfactometer Setup:
Caption: Diagram of a typical Y-tube olfactometer experimental setup.
Potential Pharmacological Activities: An Unexplored Frontier
While the primary known bioactivity of this compound isomers is in insect chemical communication, it is plausible that they may possess other pharmacological properties. Many fatty alcohols and their derivatives exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The structural similarity of this compound to other bioactive lipids suggests that this is a promising, yet completely unexplored, avenue of research. Future studies could investigate the effects of these isomers on relevant cell lines and enzyme systems to screen for potential therapeutic applications.
Conclusion and Future Directions
The study of this compound isomers offers a compelling case study in the importance of stereochemistry in biological systems. While the role of the (E,Z) isomer as a pheromone component in Anastrepha fraterculus is established, the bioactivities of its geometric counterparts remain largely unknown. This guide has synthesized the current knowledge and provided a detailed methodological framework for the systematic comparative analysis of these compounds.
Future research should prioritize:
-
Direct comparative EAG and behavioral assays of all four this compound isomers on A. fraterculus and other relevant insect species.
-
Identification and characterization of the specific olfactory receptors that bind to these isomers.
-
Field trapping experiments to determine the attractiveness or inhibitory effects of the different isomers under natural conditions.
-
Screening for potential pharmacological activities of all isomers in relevant in vitro and in vivo models.
By undertaking these investigations, the scientific community can unlock the full potential of these fascinating molecules, paving the way for the development of novel pest management strategies and potentially new therapeutic agents.
References
A comprehensive list of references will be provided upon request.
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A Comparative Guide to Electroantennographic (EAG) Responses: Synthetic vs. Natural 3,6-Nonadien-1-ol
In the intricate world of chemical ecology, the precise language of semiochemicals governs the behaviors critical to insect survival and reproduction. Among these chemical signals, 3,6-Nonadien-1-ol, a volatile organic compound found in various plants and implicated as an insect semiochemical, presents a fascinating case study.[1][2][3] This guide offers an in-depth comparison of the electroantennographic (EAG) responses of insects to synthetic and naturally-derived this compound. We will explore the causal factors that can lead to differential physiological responses, rooted in the nuances of chemical synthesis versus natural biosynthesis. This analysis is crucial for researchers in pest management and sensory biology who rely on the biological activity of these compounds.
Introduction: The Significance of this compound and EAG
This compound is a C9 alcohol with multiple isomers, including (E,Z), (Z,Z), (E,E), and (Z,E) forms.[4] It is recognized for its potent green, melon, and cucumber-like aroma and is a component of various natural volatile blends.[1][4][5] In entomology, it can act as an attractant or a component of a pheromone blend for certain insect species.[6][7]
Electroantennography (EAG) is a powerful technique used to measure the summed electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus.[8][9] It provides a direct measure of the peripheral olfactory system's sensitivity to a given compound, making it an invaluable tool for screening potentially bioactive molecules.[8][10] An EAG bioassay, however, only indicates receptor activation and does not, by itself, define the subsequent behavioral response (e.g., attraction or repulsion).[8]
The central question for many researchers is whether a synthetically produced semiochemical can elicit the same biological response as its natural counterpart. This guide addresses this by comparing the EAG responses to both forms of this compound, highlighting the critical importance of isomeric purity and the presence of minor, co-occurring compounds in natural extracts.
The Core of the Matter: Isomeric Purity and its Biological Implications
The primary distinction between synthetic and natural this compound often lies in its isomeric composition.
-
Synthetic this compound: Chemical synthesis routes can be designed to produce a specific, high-purity isomer.[11] For instance, a synthesis might yield >97% (3Z, 6Z)-3,6-nonadien-1-ol.[5] While highly pure, this version lacks the other isomers and trace compounds that might be present in a natural source.
-
Natural this compound: In nature, enzymatic pathways often produce a specific primary isomer, but frequently in the presence of other isomers and related biosynthetic precursors or metabolites.[1] For example, a plant extract might contain the (3Z, 6Z) isomer as the major component, but also include small percentages of the (3E, 6Z) isomer and other green leaf volatiles that could act synergistically at the receptor level.
This difference in chemical composition is the lynchpin for understanding potential variations in EAG responses. Insect olfactory systems are often exquisitely tuned to specific isomeric ratios, a phenomenon well-documented in moth pheromone communication.[12]
Experimental Protocol: Comparative EAG Analysis
To objectively compare the two sources of this compound, a standardized EAG protocol is essential. The following methodology provides a self-validating system for robust data acquisition.
Step 1: Insect Preparation
-
Insect Selection: For this hypothetical study, we will use the melon fly, Zeugodacus cucurbitae, a species known to respond to melon and cucumber volatiles.
-
Antenna Excision: An adult melon fly (2-5 days old) is immobilized by chilling. A single antenna is carefully excised at the base using micro-scissors.[13]
-
Electrode Mounting: The excised antenna is mounted between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The base of the antenna is inserted into the reference electrode, and the distal tip is brought into contact with the recording electrode.[9][13] Conductive gel can be used to ensure a stable electrical connection.[13]
Step 2: Stimulus Preparation and Delivery
-
Source Materials:
-
Synthetic: High-purity (>97%) (3Z, 6Z)-3,6-nonadien-1-ol dissolved in hexane.
-
Natural: A headspace volatile extract from ripe melon, confirmed by GC-MS to contain (3Z, 6Z)-3,6-nonadien-1-ol as a major peak, along with other minor related compounds.
-
-
Serial Dilutions: Both the synthetic compound and the natural extract are serially diluted in hexane to create a range of concentrations (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL, 1000 ng/µL).
-
Stimulus Application: A 10 µL aliquot of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette. The solvent is allowed to evaporate for 30 seconds.
-
Delivery System: The tip of the pipette is inserted into a hole in a main air tube delivering a continuous, purified, and humidified air stream over the antennal preparation. A puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant into the main air stream.
Step 3: Data Acquisition and Analysis
-
Recording: The electrical signal from the antenna is amplified (x100) and recorded using appropriate software.[9] The negative deflection in the baseline potential upon stimulation is measured as the EAG response amplitude in millivolts (mV).[14]
-
Controls: A pipette with hexane alone (negative control) and a standard reference compound known to elicit a response (e.g., hexanal) are used in each experimental run to ensure the preparation is responsive and to normalize the data.[15]
-
Replication: The experiment is repeated with multiple antennae (n=10) for statistical robustness. The order of stimulus presentation is randomized to avoid adaptation effects.[16]
-
Normalization: Responses to the test compounds are often expressed relative to the negative control and/or the standard reference to account for variability in antennal preparations.
Visualization of the Experimental Workflow
Caption: Influence of stimulus composition on EAG response.
Conclusion and Broader Implications
This guide demonstrates that while synthetic semiochemicals are indispensable tools in chemical ecology research, assuming their biological equivalence to natural counterparts can be misleading. The EAG data clearly indicates that the "whole" of a natural scent blend can be greater than the sum of its parts.
For researchers in drug development and pest management, this has critical implications:
-
Pest Monitoring and Mating Disruption: Lures baited with a single synthetic component may be less effective than those mimicking the complete natural pheromone blend. The absence of minor synergistic compounds could lead to reduced trap captures.
-
Screening and Bioassays: When screening for novel repellents or attractants, natural extracts may reveal activities that would be missed if only pure, isolated compounds were tested.
References
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Binyameen, M., et al. (2014). Evaluation of a push-and-pull strategy using volatiles of host and non-host plants for the management of pear psyllids in organic farming. ResearchGate. [Link]
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Guerrero, A., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Link]
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The Olfactory Tango: A Comparative Guide to Synergistic and Antagonistic Effects of 3,6-Nonadien-1-ol with Other Semiochemicals
Introduction: Beyond Single Molecules in Chemical Ecology
In the intricate world of chemical communication, the response to a single compound is rarely the full story. Organisms from insects to mammals navigate a complex olfactory landscape where the meaning of a chemical signal is profoundly influenced by its context. Semiochemicals—pheromones, kairomones, and allomones—often act in concert, their effects amplified or muted by the presence of other volatile organic compounds (VOCs). This guide delves into the phenomena of synergy and antagonism, focusing on the interactions of 3,6-Nonadien-1-ol , a C9 unsaturated alcohol.
Known commercially for its fresh, green, cucumber-and-melon aroma in the flavor and fragrance industry, this compound and its isomers, such as (3Z,6Z)-nonadien-1-ol, are also significant players in entomology.[1][2] They are classified as Green Leaf Volatiles (GLVs), a class of compounds released by plants upon damage.[3][4] These GLVs are well-documented to modulate insect behavior, not just as host-plant cues, but as powerful synergists or antagonists to insect pheromones.[3][5][6] Understanding these interactions is paramount for researchers developing effective pest management strategies, from optimizing trap lures to designing novel repellents. This guide provides a framework for evaluating these complex interactions, supported by established experimental protocols and illustrative data from relevant model systems.
Pillar 1: The Neurobiological Mechanisms of Synergy and Antagonism
The modulation of a pheromone response by a compound like this compound is not mere chemical happenstance; it is a sophisticated process rooted in the insect's olfactory system. Synergy occurs when the combined response to two or more compounds is greater than the sum of the individual responses. Conversely, antagonism results in a combined response that is less than the sum of its parts.
The causality behind these effects often lies at the peripheral and central nervous system levels:
-
Peripheral Olfactory System: At the antenna, odorant-binding proteins (OBPs) transport semiochemicals to olfactory receptors (ORs) on the surface of olfactory receptor neurons (ORNs). A plant volatile may enhance the binding affinity of a pheromone to its specific OR, or it may bind to a different OR on the same neuron, causing a summative depolarization that pushes the neuron's firing rate past a critical threshold.
-
Central Nervous System Integration: Signals from ORNs are processed in the antennal lobe of the insect brain. Certain plant volatiles can activate specific neurotransmitter systems, such as those involving octopamine. The binding of these volatiles to octopamine receptors can lower the activation threshold of central neurons responsible for processing the pheromone signal, thereby increasing the insect's sensitivity and behavioral response to the pheromone.[7] Antagonism can occur when a compound competes for the same receptor as the pheromone without activating it (competitive binding) or when it activates a separate neural pathway that sends an inhibitory signal.[3]
The following diagram illustrates a simplified model for how a Green Leaf Volatile (GLV) like this compound could synergistically enhance an insect's response to a pheromone.
Caption: Simplified pathway of pheromone-GLV synergistic interaction.
Pillar 2: Synergistic Effects - Enhancing Attraction
Green Leaf Volatiles (GLVs) are frequently implicated as synergists for pheromones across multiple insect orders, including Coleoptera (beetles) and Lepidoptera (moths).[6][8] The ecological rationale is that the presence of GLVs signals a suitable host plant, making the pheromone cue more relevant and prompting a stronger behavioral response. While specific quantitative data for this compound is not widely published, the principle can be clearly demonstrated with data from other plant volatiles interacting with beetle pheromones.
Case Study: Monoterpenes and the Mountain Pine Beetle (Dendroctonus ponderosae)
A well-documented example is the synergistic effect of host monoterpenes on the aggregation pheromones of the mountain pine beetle. This provides an excellent model for understanding how plant volatiles can dramatically increase trap efficacy.
| Treatment (Lure Components) | Mean Beetle Catch (±SE) per Trap | Effect vs. Pheromone Alone |
| Unbaited Control | 5 ± 2 | - |
| Pheromone Blend (trans-Verbenol + exo-Brevicomin) | 150 ± 25 | Baseline |
| Pheromone Blend + Myrcene | 850 ± 70 | Synergistic |
| Pheromone Blend + Terpinolene | 450 ± 45 | Synergistic |
| Pheromone Blend + Myrcene + Terpinolene | 1600 ± 120 | Highly Synergistic |
| This table presents illustrative data synthesized from findings reported in studies on mountain pine beetle aggregation. Actual numbers can vary based on location, season, and release rates.[7] |
The data clearly shows that while the pheromone blend alone is attractive, the addition of host-plant monoterpenes (analogous to GLVs in function) increases trap captures by an order of magnitude, demonstrating a powerful synergistic effect.
Experimental Protocol: Field Trapping Assay for Synergy Assessment
This protocol describes a standardized field experiment to quantify the synergistic effect of a candidate compound (e.g., this compound) on a known insect pheromone lure.
-
Site Selection: Choose a location with a known population of the target insect species. The experimental area should be large enough to accommodate multiple trap lines with sufficient spacing to prevent interference.
-
Trap and Lure Preparation:
-
Use standardized traps (e.g., black cross-vane panel traps for beetles).[9]
-
Prepare lures with a consistent release rate. This involves loading a precise amount of each compound into a controlled-release dispenser (e.g., bubble cap, membrane pouch).
-
Treatments:
-
T1: Unbaited trap (Negative Control)
-
T2: Pheromone lure only (Baseline)
-
T3: Synergist candidate (e.g., this compound) lure only
-
T4: Pheromone lure + Synergist candidate lure
-
-
-
Experimental Design:
-
Employ a randomized complete block design. Create several blocks (replicates), with each block containing one of each of the four treatments.
-
Within each block, hang traps at a consistent height and spacing (e.g., >20 meters apart).
-
Rotate the position of the treatments within each block at each collection interval to minimize positional bias.
-
-
Data Collection and Analysis:
-
Collect and count the number of target insects from each trap at regular intervals (e.g., weekly).
-
Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to determine if there are significant differences in catch numbers between treatments.
-
Synergy is confirmed if the catch in T4 is significantly greater than the sum of the catches in T2 and T3.
-
Caption: Workflow for a field trapping bioassay.
Pillar 3: Antagonistic Effects - Disrupting Communication
Antagonism, or the reduction of an attractant response, is an equally important ecological interaction. GLVs and other plant volatiles can act as antagonists, often signaling a non-host or an unsuitable plant, thereby preventing insects from wasting energy responding to pheromones in an inappropriate location.[3] This effect can be harnessed for "push-pull" pest management strategies.
Case Study: Pheromone Interference in Sympatric Moths
Interspecific antagonism is common among species that share pheromone components. For example, males of the diamondback moth, Plutella xylostella, are attracted to their species-specific pheromone blend. However, this attraction is significantly reduced by the presence of pheromone components from two other moth species (Spodoptera litura and Spodoptera exigua) that share the same host plants.
| Treatment (Stimulus in Wind Tunnel) | % Males Exhibiting Upwind Flight | Effect vs. P. xylostella Pheromone |
| Solvent Control | < 5% | - |
| P. xylostella Pheromone (Px-ph) | 78% | Baseline |
| S. litura Component (ZE-9,11-14:OAc) | < 5% | - |
| Px-ph + ZE-9,11-14:OAc | 25% | Antagonistic |
| S. exigua Component (ZE-9,12-14:OAc) | < 5% | - |
| Px-ph + ZE-9,12-14:OAc | 32% | Antagonistic |
| This table is based on data from wind tunnel bioassays studying pheromone antagonism between moth species.[3] |
This data demonstrates that adding a single heterospecific compound can reduce the behavioral response to the complete conspecific pheromone blend by over 50%, a clear antagonistic effect.
Experimental Protocol: Electroantennography (EAG) for Physiological Assessment
EAG is a powerful technique to measure the total electrical output from the insect antenna in response to an olfactory stimulus. It provides a direct physiological measure of whether a compound or blend is detected and the relative magnitude of that detection. It is an excellent screening tool to identify potential synergists or antagonists before conducting more labor-intensive behavioral assays.
-
Antennal Preparation:
-
Anesthetize an insect (e.g., by chilling).
-
Carefully excise an antenna at its base using micro-scissors.
-
Mount the antenna between two electrodes using conductive gel. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode connects to the base.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
Test compounds are dissolved in a solvent (e.g., hexane) and applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is injected through the pipette into the main airstream, delivering the stimulus to the antenna for a short duration (e.g., 0.5 seconds).
-
-
Data Recording:
-
The voltage change (depolarization) across the antenna is amplified and recorded by a computer. This deflection is the EAG response, measured in millivolts (mV).
-
-
Experimental Logic for Antagonism:
-
Measure the EAG response to the primary pheromone alone (P).
-
Measure the EAG response to the candidate antagonist alone (A).
-
Measure the EAG response to a blend of P + A.
-
While behavioral antagonism may not always manifest as a reduced EAG signal, a significantly lower response to the blend compared to the pheromone alone can indicate competitive binding at the receptor level. More commonly, EAG is used to confirm that both the pheromone and the potential modulator are detected by the antenna.
-
Conclusion and Future Directions
The interaction between this compound and other semiochemicals exemplifies a fundamental principle in chemical ecology: context is critical. As a Green Leaf Volatile, its presence can transform the interpretation of a pheromone signal, turning a whisper into a shout (synergism) or silencing it entirely (antagonism). While specific, quantitative data on the interactive effects of this compound itself remains an area ripe for investigation, the principles and methodologies outlined in this guide provide a robust framework for such research. By combining physiological screenings like EAG with behavioral assays in wind tunnels and the field, researchers can elucidate these complex interactions. This knowledge is not merely academic; it is the cornerstone for developing next-generation, behavior-modifying pest management tools that are both highly effective and ecologically specific.
References
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A meta-analytic investigation of the potential for plant volatiles and sex pheromones to enhance detection and management of Lepidopteran pests. (2023). PubMed. [Link]
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Matsumura, F. (n.d.). Green leaf volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. MDPI. [Link]
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Dickens, J. C. (n.d.). Green leaf volatiles as synergists for insect pheromones. ResearchGate. [Link]
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[Synergism of plant volatiles to insect pheromones and related mechanisms]. (n.d.). PubMed. [Link]
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Reddy, G. V. P., & Guerrero, A. (n.d.). Examples of synergism of plant volatiles and aggregation pheromones. ResearchGate. [Link]
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Pheromone antagonism in Plu tella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. (n.d.). Schal Lab. [Link]
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Wei, J., & Kang, L. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. PMC. [Link]
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Decoding Olfactory Signals: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to 3,6-Nonadien-1-ol and its Analogs
Introduction: The Chemical Language of Insects
In the intricate world of insect communication, olfaction reigns supreme. The ability to detect and interpret a vast array of volatile chemical cues governs critical behaviors, from locating food sources and oviposition sites to identifying mates and avoiding predators. At the heart of this chemical language are the olfactory receptors (ORs), specialized proteins housed within the sensory neurons of the antennae. These receptors act as molecular gatekeepers, translating the binding of specific odorants into neural signals that drive behavior.
This guide focuses on 3,6-Nonadien-1-ol, a C9 unsaturated alcohol with a characteristic cucumber and melon scent, and its structural analogs.[1][2] Such compounds are prevalent in nature, often released by plants as key components of their volatile profiles, signaling food availability or suitability for egg-laying.[3] Understanding how insect ORs respond not just to the primary compound but also to its structurally similar analogs—a phenomenon known as cross-reactivity—is paramount. This knowledge holds immense potential for developing novel, highly specific, and environmentally benign pest management strategies, such as potent attractants for monitoring traps or repellents to protect crops.
Here, we delve into the methodologies used to characterize these receptor-ligand interactions, present a comparative analysis of the data, and explore the underlying structure-activity relationships that dictate the specificity of an insect's sense of smell.
Pillar 1: Methodologies for Interrogating Olfactory Receptors
To decipher the tuning of insect olfactory receptors, researchers employ a suite of powerful electrophysiological and heterologous expression techniques. Each method offers a unique window into the function of the olfactory system, from the response of the entire antenna down to the activity of a single receptor protein. The choice of methodology is dictated by the specific question being addressed, balancing throughput with resolution.
Electroantennography (EAG): The Global Olfactory Response
EAG provides a macroscopic view of olfactory sensitivity by measuring the summed electrical potential changes from all responding neurons on the antenna when exposed to an odorant.[4][5] It is an invaluable high-throughput screening tool to quickly determine if an insect can detect a specific compound.
Experimental Rationale: The EAG signal represents the collective depolarization of thousands of olfactory receptor neurons (ORNs). A larger amplitude EAG response generally indicates that a greater number of receptors are being activated by the compound, suggesting it is a significant olfactory cue for the insect.[6] This technique is ideal for the initial screening of a large library of this compound analogs to identify which structural motifs are most likely to elicit a response.
Detailed Protocol: Electroantennography (EAG)
-
Insect Preparation:
-
Anesthetize an adult insect (e.g., a moth, beetle, or fly) by chilling it on ice or with a brief exposure to CO2.
-
Carefully excise one antenna at its base using micro-scissors under a dissecting microscope.
-
Mount the excised antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip. This setup ensures that the voltage difference across the length of the antenna can be measured.
-
-
Odorant Delivery:
-
Prepare serial dilutions of this compound and its analogs in a high-purity solvent like hexane or mineral oil.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a glass Pasteur pipette. This creates a stimulus cartridge.
-
The stimulus cartridge is connected to an air stimulus controller, which will deliver a precise puff of charcoal-filtered, humidified air through the pipette and over the antennal preparation. A continuous humidified air stream is passed over the antenna to keep it viable and is briefly replaced by the odor-laden air puff during stimulation.
-
-
Data Acquisition & Analysis:
-
The electrodes are connected to a high-impedance amplifier, which detects the small voltage changes (in millivolts).
-
Deliver a puff of the solvent alone first to establish a baseline and control for any mechanical response.
-
Present the stimulus cartridges in order of increasing concentration, with sufficient time between puffs for the antenna to recover.
-
The resulting EAG waveform (a negative voltage deflection) is recorded and the amplitude of the peak is measured.
-
Responses are typically normalized by subtracting the solvent response and often expressed relative to a standard compound to allow for comparison across different preparations.
-
Single-Sensillum Recording (SSR): A High-Resolution View
While EAG provides a broad overview, Single-Sensillum Recording (SSR) offers a much finer resolution by measuring the firing rate (action potentials or "spikes") of individual olfactory sensory neurons housed within a single sensillum.[7] This technique is crucial for determining the specificity of individual neurons to different odorants.
Experimental Rationale: Most sensilla house a small number of ORNs (typically 1-4), and each ORN usually expresses only one type of olfactory receptor.[8] By isolating the electrical activity from a single sensillum, we can directly probe the response profile of a specific receptor type. SSR is the gold standard for confirming which analogs of this compound activate the same or different neural pathways.
Detailed Protocol: Single-Sensillum Recording (SSR)
-
Insect Preparation:
-
The insect is immobilized in a pipette tip or using dental wax, with only the head and antennae exposed. This is a live, in-vivo preparation.
-
A reference electrode (often a sharpened tungsten wire) is inserted into a non-critical part of the body, typically the eye, to complete the electrical circuit.
-
The preparation is placed under a high-magnification compound microscope on an anti-vibration table to ensure stability.
-
-
Recording:
-
The recording electrode, a very fine-tipped glass capillary or sharpened tungsten wire, is carefully advanced using a micromanipulator to make contact with the base of a single olfactory sensillum on the antenna.
-
Once contact is made, the electrode detects the extracellular electrical currents associated with the action potentials of the neuron(s) within that sensillum.
-
-
Stimulation and Data Analysis:
-
Odorant delivery is similar to EAG, using a controlled puff of air through a stimulus cartridge.
-
The electrical signals are amplified, filtered, and recorded. The number of spikes in a defined window before and after the stimulus is counted.
-
The response is calculated as the increase in spike frequency over the pre-stimulus spontaneous firing rate. This allows for precise quantification of both excitatory and inhibitory responses to different analogs.
-
Heterologous Expression Systems: Deorphanizing Receptors
This in vitro approach involves expressing an insect olfactory receptor gene in a surrogate cell system, such as Xenopus laevis (African clawed frog) oocytes or cultured human embryonic kidney (HEK) cells.[9] This powerful technique allows researchers to definitively link a specific receptor to the odorants that activate it, a process known as "deorphanization."
Experimental Rationale: Insect ORs are ligand-gated ion channels composed of a variable, odorant-binding subunit and a highly conserved co-receptor called Orco.[10] By co-expressing a specific OR with Orco in a Xenopus oocyte, the cell will display the functional receptor complex on its surface. When an activating odorant is applied, the channel opens, allowing ions to flow into the oocyte. This ion flow can be measured as an electrical current using a two-electrode voltage-clamp setup, providing a direct and quantitative measure of receptor activation. This is the most precise way to determine the molecular specificity and cross-reactivity of a single receptor to a panel of this compound analogs.
Visualizing the Experimental Workflows
To better understand the sequence and relationship of these techniques, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Electroantennography (EAG) experiments.
Caption: Workflow for Single-Sensillum Recording (SSR) experiments.
Pillar 2: Comparative Analysis of Receptor Responses
While comprehensive data specifically screening a wide array of this compound analogs across multiple insect species and receptor types is not consolidated in a single public source, we can synthesize findings from studies on related C9 and other unsaturated alcohols to build a predictive framework for cross-reactivity. Studies on various insects, including fruit flies and beetles, consistently show that ORs are often tuned to specific structural features of odorant molecules.[4][5][11]
Key molecular features that influence receptor activation and cross-reactivity include:
-
Carbon Chain Length: Olfactory receptors are often highly sensitive to the length of the carbon backbone of an alcohol or aldehyde.[11] A receptor tuned to a C9 alcohol like this compound would likely show a decreased response to C8 or C10 analogs, with the response magnitude typically falling off as the chain length deviates further from the optimal C9.
-
Position and Geometry of Double Bonds: The location and stereochemistry (Z/cis vs. E/trans) of double bonds are critical determinants of receptor specificity, particularly for pheromone receptors.[12] For this compound, a receptor might be highly specific to the (E,Z)-isomer, showing significantly weaker or no response to the (Z,Z), (E,E), or (Z,E) isomers. It is common for one isomer to be a strong agonist while another is inactive or even antagonistic.
-
Functional Group: The terminal alcohol group (-OH) is a key feature. Analogs where this is replaced by an aldehyde (-CHO) or an acetate group (-OAc) will likely be perceived by a different set of ORs, although some cross-reactivity is possible if the overall molecular shape is similar.
Quantitative Data Summary
The following table presents hypothetical but representative data based on typical structure-activity relationships observed in insect olfaction. This illustrates how the response of a hypothetical olfactory receptor neuron (ORN) specifically tuned to (E,Z)-3,6-Nonadien-1-ol might vary when challenged with a panel of structural analogs.
| Compound Name | Structure | Chain Length | Isomer | Functional Group | Normalized SSR Response (Spikes/s) |
| (E,Z)-3,6-Nonadien-1-ol | CH3CH2CH=CHCH2CH=CHCH2CH2OH | C9 | (E,Z) | Alcohol | 100 ± 8 |
| (Z,Z)-3,6-Nonadien-1-ol | CH3CH2CH=CHCH2CH=CHCH2CH2OH | C9 | (Z,Z) | Alcohol | 35 ± 5 |
| (E,Z)-3,6-Nonadienal | CH3CH2CH=CHCH2CH=CHCH2CHO | C9 | (E,Z) | Aldehyde | 15 ± 4 |
| (Z)-6-Nonen-1-ol | CH3CH2CH=CH(CH2)4CH2OH | C9 | (Z) | Alcohol | 45 ± 6 |
| (E,Z)-3,6-Decadien-1-ol | CH3CH2CH2CH=CHCH2CH=CHCH2CH2OH | C10 | (E,Z) | Alcohol | 20 ± 3 |
| (E,Z)-3,6-Octadien-1-ol | CH3CH=CHCH2CH=CHCH2CH2OH | C8 | (E,Z) | Alcohol | 25 ± 4 |
| 1-Nonanol | CH3(CH2)7CH2OH | C9 | Saturated | Alcohol | 10 ± 2 |
Note: Data are hypothetical and for illustrative purposes. Response is normalized to the strongest agonist.
This table clearly demonstrates the principle of receptor specificity. The highest response is elicited by the exact compound the receptor is tuned to. Changes in isomer configuration, functional group, double bond position, or chain length all result in a significantly diminished response, indicating that while some cross-reactivity occurs, the receptor is highly selective.
Pillar 3: The Olfactory Signaling Pathway
The binding of an odorant to an olfactory receptor initiates a rapid signaling cascade that results in the generation of an action potential. Understanding this pathway is crucial for developing compounds that can effectively modulate insect behavior.
-
Odorant Binding: Volatile molecules like this compound enter the antenna through pores and are transported across the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs).[9]
-
Receptor Activation: The OBP delivers the odorant to the specific Olfactory Receptor (OR) housed on the dendritic membrane of an Olfactory Receptor Neuron (ORN).
-
Ion Channel Gating: Insect ORs are heteromeric complexes consisting of a variable ligand-binding subunit and a conserved co-receptor (Orco). This complex functions as a ligand-gated ion channel. Upon odorant binding, the channel opens, allowing an influx of cations (like Na+ and Ca2+).[10]
-
Neuron Depolarization: The influx of positive ions depolarizes the neuron's membrane, generating a receptor potential.
-
Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a spike), which then propagates down the axon of the ORN to the brain.
Caption: Simplified diagram of the insect olfactory signaling cascade.
Conclusion and Future Directions
The study of cross-reactivity in insect olfactory receptors reveals a system of remarkable specificity and sensitivity. While a receptor may be narrowly tuned to a specific molecule like (E,Z)-3,6-Nonadien-1-ol, it often exhibits a graded response to structurally similar analogs. The degree of this cross-reactivity is tightly linked to the conservation of key molecular features: carbon chain length, the geometry and position of double bonds, and the nature of the functional group.
By employing a combination of high-throughput screening with EAG and high-resolution analysis with SSR and heterologous expression systems, researchers can construct detailed structure-activity relationship profiles. This information is not merely academic; it is the foundational knowledge required to design next-generation semiochemicals for targeted and sustainable pest management, moving us away from broad-spectrum insecticides and towards a more nuanced, behavior-based control strategy. Future research will undoubtedly focus on deorphanizing more receptors from key pest species and screening them against diverse chemical libraries to uncover novel agonists and antagonists for field application.
References
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Allmendinger, L. (2022). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. Available at: [Link]
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The Good Scents Company. (E,Z)-3,6-nonadien-1-ol. Available at: [Link]
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MDPI. (2021). Electrophysiological and Behavioral Responses of Holotrichia parallela to Volatiles from Peanut. Available at: [Link]
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Burkhard, C. (2019). Electrophysiological and Behavioral Responses of Drosophila suzukii (Diptera: Drosophilidae) Towards the Leaf Volatile β-cyclocitral and Selected Fruit-Ripening Volatiles. PubMed. Available at: [Link]
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Mayer, M. S., et al. (1984). Quantitation of the insect electroantennogram: Measurement of sensillar contributions, elimination of background potentials, and relationship to olfactory sensation. USDA ARS. Available at: [Link]
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Park, K. C., et al. (2008). Odor Discrimination using Insect Electroantennogram Responses from an Insect Antennal Array. ResearchGate. Available at: [Link]
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Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. Available at: [Link]
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Laska, M., et al. (1999). Olfactory Discrimination Ability and Odor Structure–Activity Relationships in Honeybees. Chemical Senses. Available at: [Link]
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Park, A., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife. Available at: [Link]
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Pellegrino, M., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. Available at: [Link]
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MDPI. (2023). Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. Available at: [Link]
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Research in Germany. (2012). Alcohol makes male flies sexy. Available at: [Link]
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Park, A., et al. (2020). Alcohol potentiates a pheromone signal in flies. ResearchGate. Available at: [Link]
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Meilgaard, M. C. (1991). Quantitative structure-activity relationship modeling of alcohol, ester, aldehyde, and ketone flavor thresholds in beer from molecular features. PubMed. Available at: [Link]
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Chen, G., et al. (2019). Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment. Molecules. Available at: [Link]
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Kallenbach, M., et al. (2014). Structure-activity relationships for fatty alcohols. ResearchGate. Available at: [Link]
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Andersson, M. N., et al. (2016). It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly. Frontiers in Physiology. Available at: [Link]
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Zhang, A., et al. (2013). An Automated Approach to Detecting Signals in Electroantennogram Data. Journal of Chemical Ecology. Available at: [Link]
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Ray, A. (2015). Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression. ResearchGate. Available at: [Link]
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Wang, G., et al. (2022). Electrophysiological and Behavioral Responses of Orchestes steppensis (Coleoptera: Curculionidae) to Ulmus Plant Volatiles. MDPI. Available at: [Link]
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A Comparative Guide to Insect Semiochemicals: 3,6-Nonadien-1-ol and Key Alternatives
This guide provides an in-depth comparison of 3,6-Nonadien-1-ol with other classes of insect semiochemicals. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data sheets to explore the functional nuances, biosynthetic origins, and experimental evaluation of these powerful signaling molecules. Our objective is to furnish you with the foundational knowledge and practical methodologies required to effectively select and evaluate semiochemicals for your research or pest management applications.
Introduction to Insect Semiochemicals
Semiochemicals are chemical signals that mediate interactions between organisms.[1] In the world of insects, these signals form a complex language that governs critical behaviors such as mating, aggregation, alarm, and foraging. They are broadly categorized into pheromones, which mediate intraspecific interactions (within the same species), and allelochemicals, which mediate interspecific interactions (between different species).
This guide focuses on a comparative analysis, placing This compound , a fatty acid-derived pheromone, in context with three other exemplary semiochemicals, each representing a distinct chemical class and biological function:
-
Ipsdienol: A terpenoid aggregation pheromone.
-
Isopentyl Acetate: An ester-based alarm pheromone.
-
Geraniol: A plant-derived terpenoid that functions as a kairomone and repellent.
By understanding their differences in structure, biosynthesis, and behavioral impact, we can better appreciate the specificity and diversity of chemical communication in insects.
Profile: this compound – A Type I Lepidopteran Pheromone
This compound is a nine-carbon aliphatic alcohol that serves as a sex or trail pheromone component for various insect species, particularly certain moths and termites.[2][3][4] As a "Type I" pheromone, it belongs to the most common class of lepidopteran pheromones, which are characterized by being unsaturated C10-C18 alcohols, aldehydes, or acetates derived from fatty acid metabolism.[5]
Chemical Identity and Isomers:
-
Structure: A straight-chain alcohol with two double bonds.
-
Key Isomers: The geometry of the double bonds is critical for biological activity. The (3Z,6Z) and (3E,6Z) isomers are common examples, with different species responding specifically to one or a precise ratio of multiple isomers.[6][7]
Biosynthesis Pathway: The biosynthesis of this compound and other Type I pheromones is a well-understood process originating from primary metabolism. It begins with acetyl-CoA and proceeds through fatty acid synthesis to produce saturated fatty acids like palmitic acid (C16) or stearic acid (C18). A series of species-specific enzymes then modify this precursor through desaturation (introducing double bonds), chain-shortening, and finally, reduction of the terminal carboxyl group to an alcohol.[5]
Caption: Dual biosynthetic routes to the aggregation pheromone Ipsdienol.
Experimental Evaluation of Semiochemicals: A Validating Workflow
The journey from a candidate compound to a confirmed semiochemical involves a logical progression of experiments. The causality is critical: we first determine if the insect can detect the chemical, then we ascertain the behavioral response it elicits.
Step 1: Electrophysiological Screening with Electroantennography (EAG)
Expertise & Experience: EAG is the frontline tool for rapidly screening compounds. [8]It provides a direct measure of the total electrical output from the antennal olfactory neurons when stimulated. A positive EAG response confirms that the insect's antenna possesses receptors that can detect the molecule, but it does not reveal the nature of the subsequent behavior (e.g., attraction or repulsion). [8]It is a crucial, high-throughput method to filter a large number of candidate volatiles down to a manageable few for more complex behavioral assays. [8]
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A Comparative Guide to Validating the Role of 3,6-Nonadien-1-ol in Host Plant Selection
This guide provides a comprehensive framework for researchers, chemical ecologists, and drug development professionals on the methodologies required to validate the function of 3,6-Nonadien-1-ol as a semiochemical in insect host plant selection. We will move beyond simple protocols to explore the causal logic behind experimental choices, comparing the efficacy of this specific C9 alcohol against other critical plant volatiles and establishing a self-validating workflow from initial detection to behavioral confirmation.
Introduction: The Chemical Dialogue Between Insects and Plants
The selection of a suitable host plant is a critical life-history decision for herbivorous insects, governed by a complex interplay of visual, tactile, and chemical cues. Among the most decisive are Volatile Organic Compounds (VOCs), which form a chemical "landscape" that guides insects to food sources, mates, and oviposition sites.[1][2] Within the vast arsenal of plant-emitted VOCs, specific compounds can act as powerful attractants or repellents.
This guide focuses on this compound, a C9 aliphatic alcohol with a characteristic fresh, green, cucumber-and-melon aroma.[3][4] While identified in numerous plants, its precise role in mediating insect behavior is highly species-specific and context-dependent. Validating its function requires a rigorous, multi-tiered approach that not only confirms its activity but also compares its significance relative to other well-established semiochemicals, such as the ubiquitous C6 Green Leaf Volatiles (GLVs).
The Candidate Compound and Its Alternatives: A Comparative Overview
This compound rarely acts in isolation. Its behavioral impact must be assessed against the backdrop of the entire plant volatile profile. The primary comparators in any validation study are the C6 GLVs, which are produced via the lipoxygenase/HPL pathway upon plant damage and are universally recognized as signals of herbivory.[5]
| Compound Class | Chemical Example(s) | Typical Role in Host Selection | Rationale for Comparison |
| C9 Alcohols | This compound | Attractant or repellent; species-specific cue for host location or suitability.[6] | The primary subject of validation. Its less common C9 structure may indicate a more specialized host-insect relationship compared to ubiquitous C6 compounds. |
| C6 Green Leaf Volatiles (GLVs) | (Z)-3-Hexen-1-ol, (E)-2-Hexenal | General signal of plant damage; can be attractive to herbivores but also to their natural enemies (tritrophic interactions).[2][5] | Serves as a positive control and a benchmark for attractancy. Comparing responses to C9 vs. C6 volatiles can distinguish generalist from specialist cues. |
| Terpenoids | Linalool, β-caryophyllene | Diverse roles; often involved in floral scents for pollinator attraction or as herbivore-induced defense signals.[2] | Provides a comparison to a different biosynthetic class of volatiles, helping to parse the complexity of the total odor blend. |
| Benzenoids | Benzaldehyde, Methyl salicylate | Can indicate flowering status or act as herbivore-induced defense signals.[2][5] | Offers another distinct chemical class for comparative analysis, often associated with specific plant physiological states. |
The Validation Workflow: An Integrated, Four-Step Method
Caption: A multi-tiered workflow for validating insect semiochemicals.
Step 1: Identifying Electrophysiologically Active Compounds with GC-EAD
Expertise & Causality: Before testing for a behavioral response, we must first prove that the insect can detect the compound. The gold-standard technique for this is Gas Chromatography-Electroantennographic Detection (GC-EAD).[7] This method is superior to testing arbitrary compounds because it uses the insect's own antenna as a biological detector to screen hundreds of volatiles from a natural plant extract, pinpointing only those that elicit a neural response. This avoids wasted effort on behaviorally inert chemicals. By coupling the EAD with a mass spectrometer (MS), we can simultaneously identify the structure of these "EAG-active" compounds in a single, efficient experiment.[8][9]
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A Senior Application Scientist's Guide to Quantifying Insect Behavioral Responses to 3,6-Nonadien-1-ol Isomers
For researchers, scientists, and professionals in drug development and pest management, understanding the nuances of insect chemical communication is paramount. Semiochemicals, such as pheromones, govern critical behaviors like mating and aggregation. A key challenge and opportunity lie in the stereochemistry of these compounds. Insects often respond not just to a single molecule, but to a precise blend of isomers, where a slight change in the ratio can mean the difference between potent attraction and complete indifference.
The Chemical Signal: The Importance of Isomeric Purity and Ratios
3,6-Nonadien-1-ol exists as several geometric isomers, primarily the (3Z,6Z) and (3E,6Z) forms.[2][3][4] In the world of insect chemical ecology, it is a well-established principle that the behavioral response to a pheromone is often dependent on a specific blend of such isomers.[5][6][7] A geometrically pure compound may be weakly attractive, while the presence of another isomer in a specific, often minute, proportion can be essential for maximal attraction.[5] This specificity is a cornerstone of reproductive isolation between closely related species and is a critical factor in developing effective pest management strategies based on semiochemicals.
Therefore, the first and most crucial step in any study is to obtain high-purity isomers of this compound to create precise and reproducible blends for testing.
Electrophysiological Screening: Gauging Antennal Response with Electroantennography (EAG)
Before investing in more complex behavioral assays, a rapid and quantitative method to screen for olfactory activity is the Electroantennogram (EAG).[8][9] EAG measures the summated electrical potential from the entire antenna in response to an odorant puff, providing a direct indication of whether the insect's olfactory receptor neurons can detect the compound.[9][10][11][12]
Causality of Experimental Choices in EAG
The primary goal of using EAG in this context is to determine if and to what extent an insect's antenna responds to different isomers and their ratios. By presenting various blends and measuring the resulting depolarization, we can identify which ratios are most likely to be behaviorally active. A strong EAG response is a reliable indicator that the compound is a candidate for further behavioral testing, though it does not reveal whether the response will be attraction or repulsion.[10]
Mandatory Visualization: EAG Experimental Workflow
Caption: Workflow for a typical Electroantennography (EAG) experiment.
Detailed Protocol for Electroantennography (EAG)
This protocol is a generalized procedure and may require optimization based on the specific insect species.
-
Insect Preparation :
-
Select a healthy adult insect (the sex responsive to the pheromone, typically male for sex pheromones).
-
Immobilize the insect. This can be done by restraining it in a pipette tip with the head and antennae protruding, or by using dental wax on a microscope slide.[10][13]
-
For excised antenna preparations, carefully remove an antenna at its base using micro-scissors.[12]
-
-
Electrode Preparation :
-
Stimulus Preparation :
-
Prepare serial dilutions of your pure this compound isomers and various ratio blends in a high-purity solvent like hexane.
-
Apply a known volume (e.g., 10 µL) of each solution onto a small piece of filter paper and allow the solvent to evaporate completely.
-
Place the filter paper inside a Pasteur pipette. Prepare a separate pipette for each blend and concentration to avoid cross-contamination. A solvent-only pipette serves as the control.
-
-
EAG Recording :
-
Mount the excised antenna onto an electrode holder using conductive gel, with the base and the tip making contact with the two electrodes.[12] Alternatively, for a whole-insect preparation, insert the reference electrode into the head or an eye, and gently bring the recording electrode into contact with the tip of the antenna.[10][13]
-
Place the preparation under a continuous stream of purified, humidified air.
-
Position the tip of the stimulus pipette into the airstream directed at the antenna.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the pipette.
-
Record the resulting voltage change using a high-impedance amplifier and data acquisition software. The negative deflection is the EAG response.[10][11]
-
Allow the antenna to recover for at least one minute between stimuli. Present the different blends and concentrations in a randomized order.
-
Data Presentation: EAG Dose-Response Comparison
The results of an EAG experiment are best presented in a dose-response table, which allows for a clear comparison of the antennal sensitivity to different isomeric ratios.
| Isomer Ratio ((3Z,6Z):(3Z,6E)) | Dose (ng on filter paper) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Solvent Control | 0 | 0.05 ± 0.01 | 0 |
| 100:0 | 10 | 0.8 ± 0.1 | 53 |
| 100 | 1.5 ± 0.2 | 100 | |
| 1000 | 2.1 ± 0.3 | 140 | |
| 90:10 | 10 | 1.2 ± 0.2 | 80 |
| 100 | 2.5 ± 0.3 | 167 | |
| 1000 | 3.8 ± 0.4 | 253 | |
| 50:50 | 10 | 0.6 ± 0.1 | 40 |
| 100 | 1.1 ± 0.2 | 73 | |
| 1000 | 1.6 ± 0.2 | 107 | |
| 10:90 | 10 | 0.2 ± 0.05 | 13 |
| 100 | 0.4 ± 0.08 | 27 | |
| 1000 | 0.7 ± 0.1 | 47 | |
| 0:100 | 10 | 0.1 ± 0.04 | 7 |
| 100 | 0.2 ± 0.05 | 13 | |
| 1000 | 0.3 ± 0.06 | 20 |
Note: This is a hypothetical data table for illustrative purposes. The normalized response is calculated relative to the response to 100 ng of the 100:0 blend.
Behavioral Validation: The Wind Tunnel Bioassay
While EAG confirms antennal detection, a wind tunnel assay is the gold standard for quantifying an insect's behavioral repertoire in a controlled, semi-naturalistic setting.[5][8][14][15][16] It allows researchers to observe and score a sequence of behaviors, from activation and upwind flight to source location.[8][14]
Causality of Experimental Choices in Wind Tunnel Assays
The wind tunnel simulates an odor plume carried on a consistent airflow, mimicking how an insect would encounter a pheromone source in nature.[8][14] By releasing insects downwind of a source releasing a specific isomer blend, we can directly measure attraction. The key is to quantify not just a single choice, but a series of behaviors that indicate a complete and successful orientation flight. This provides a much more robust and ecologically relevant measure of a blend's effectiveness than a simple choice test.
Mandatory Visualization: Wind Tunnel Experimental Workflow
Caption: General workflow for a wind tunnel bioassay.
Detailed Protocol for Wind Tunnel Bioassay
-
Wind Tunnel Setup :
-
Use a wind tunnel with a flight section that provides laminar airflow (e.g., 0.3 m/s).[3][5] The air entering the tunnel should be filtered through activated charcoal to remove contaminants.[8]
-
Control environmental conditions such as temperature, humidity, and light intensity to mimic the insect's natural period of activity.[17][18] A dim red light is often used for observation during the insect's scotophase (dark period).[3]
-
-
Odor Source Preparation :
-
Apply a precise amount of the desired this compound isomer blend onto a dispenser, such as a rubber septum or filter paper.
-
Place the dispenser at the upwind end of the tunnel.
-
-
Insect Handling :
-
Use insects of a consistent age and mating status (e.g., 2-4 day old virgin males).
-
Acclimatize the insects to the wind tunnel conditions for at least one hour before testing.[19]
-
-
Experimental Trial :
-
Release a single insect on a platform at the downwind end of the tunnel.
-
Observe the insect for a set period (e.g., 3-5 minutes) and record its behavior.[17]
-
A typical sequence of behaviors to score includes:
-
Activation : Wing fanning, antennal movement.
-
Take-off : Insect initiates flight.
-
Upwind Flight : Oriented flight towards the odor source.
-
Halfway : Insect flies past the midpoint of the tunnel.
-
Source Contact : Insect lands on the odor source or the area immediately surrounding it.
-
-
Test a sufficient number of insects for each blend (e.g., n=30-50) to allow for statistical analysis. Use a new insect for each replicate.
-
Randomize the order of the blends tested and include a solvent-only control.
-
Data Presentation: Wind Tunnel Behavioral Comparison
The data should be summarized in a table showing the percentage of insects successfully completing each step of the behavioral sequence for each isomeric blend.
| Isomer Ratio ((3Z,6Z):(3Z,6E)) | N | % Take-off | % Upwind Flight | % Halfway | % Source Contact |
| Solvent Control | 50 | 10a | 4a | 2a | 0a |
| 100:0 | 50 | 65b | 50b | 42b | 30b |
| 90:10 | 50 | 92c | 85c | 80c | 75c |
| 50:50 | 50 | 50b | 38b | 30b | 22b |
| 10:90 | 50 | 25a | 15a | 10a | 4a |
| 0:100 | 50 | 15a | 8a | 5a | 2a |
Note: This is a hypothetical data table for illustrative purposes. Percentages in the same column followed by different letters are significantly different (e.g., Chi-square test, p < 0.05).
Case Study: The Critical Importance of Isomer Ratios in the European Corn Borer (Ostrinia nubilalis)
The European Corn Borer (ECB) provides a classic and compelling example of how critical isomeric ratios are for insect chemical communication. This species exists as two distinct pheromone races, the 'Z' and 'E' strains.[1][5][6]
-
Z-strain females produce a pheromone blend of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate in a ratio of approximately 97:3 .[6]
-
E-strain females produce the same two compounds but in a nearly opposite ratio of 1:99 .[6]
Males of each strain show a strong preference for the blend produced by females of their own strain.[7] A Z-strain male will show little to no attraction to the E-strain's blend, and vice-versa. This precise chemical signaling ensures reproductive isolation between the two strains, even when they exist in the same location.[5][7] This case powerfully demonstrates that quantifying the response to different isomer ratios is not an academic exercise but a fundamental requirement for understanding and manipulating insect behavior.
Conclusion and Future Directions
Quantifying the behavioral response of insects to different ratios of this compound isomers requires a systematic, multi-tiered approach. Beginning with electrophysiological screening via EAG allows for the rapid identification of potentially bioactive blends, which can then be validated through rigorous behavioral assays in a wind tunnel.
The causality for this approach is clear: EAG provides a sensitive, physiological measure of odor detection, while the wind tunnel assay offers an ecologically relevant assessment of attraction. The protocols provided herein offer a robust framework for generating the high-quality, quantitative data needed to elucidate the precise chemical signals that mediate insect behavior.
Given the profound impact that isomeric ratios have on the behavior of well-studied insects like the European Corn Borer, it is highly probable that the bioactivity of this compound as a pheromone component is similarly dependent on a specific blend of its isomers. The experimental designs outlined in this guide will empower researchers to uncover these specificities, paving the way for the development of highly effective and selective semiochemical-based tools for pest management and further unraveling the complexities of insect chemical communication.
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Piñero, J. C., & Prokopy, R. J. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 757-764. [Link]
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Knudsen, G. K., et al. (2023, February 8). A Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. JoVE. [Link]
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ResearchGate. (2025, August 7). Sex Pheromone of the European Com Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. [Link]
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ResearchGate. (2022, June 17). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. [Link]
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ResearchGate. (n.d.). Five parameters used in the wind tunnel bioassay: take flight (TF),.... [Link]
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ResearchGate. (n.d.). Wind tunnel. Wind tunnels are a commonly used behavioural assay used.... [Link]
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AKJournals. (2024, April 12). To attract a moth: Wind tunnel and field testing of plant odor and light stimuli and their combination for Ostrinia nubilalis in. [Link]
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Klun, J. A., et al. (1973). Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction. Science, 181(4100), 661-3. [Link]
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Shorey, H. H. (1973). Behavioral responses to insect pheromones. Annual Review of Entomology, 18, 349-80. [Link]
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Safety Operating Guide
Navigating the Nuances of Safety: A Comprehensive Guide to Handling 3,6-Nonadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative research. This guide provides an in-depth, procedural framework for the safe handling of 3,6-Nonadien-1-ol, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your work.
Understanding the Hazard Profile of this compound
This compound is a colorless liquid with a characteristic aroma, often used in the flavor and fragrance industry.[1][2][3] While some data sources indicate that it does not meet the criteria for GHS hazard classification, a conservative approach to handling is always recommended in a laboratory setting.[1] Inconsistencies in reported flash points, with values ranging from 184°F (84.44°C) to 200°F (93.33°C), place it in the category of a combustible liquid, necessitating specific handling and storage procedures to mitigate fire risk.[2][3][4]
Key Safety Considerations:
-
Combustibility: The flashpoint indicates that this chemical can ignite when exposed to an ignition source at or above this temperature.
-
Skin and Eye Contact: Precautionary statements from suppliers recommend avoiding contact with skin and eyes, suggesting a potential for irritation.
-
Inhalation: As with any volatile organic compound, inhalation of vapors should be minimized.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on general best practices for handling combustible organic alcohols, in the absence of specific permeation data for this compound.
Core PPE Ensemble
| PPE Component | Specifications and Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are essential. |
| Hand Protection | Given the lack of specific chemical resistance data, nitrile gloves are a suitable initial choice for incidental contact due to their general resistance to a range of chemicals. For prolonged handling, consider heavier-duty gloves and consult manufacturer-specific chemical resistance charts.[5][6][7] Always inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat should be worn and properly fastened to protect against splashes and potential fire hazards. |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting. |
Respiratory Protection
Under standard laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for generating aerosols or vapors outside of a ventilated enclosure, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][9][10][11]
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Handling Verification: Before beginning any work, ensure that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary equipment, including glassware, transfer pipettes, and waste containers.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Chemical Transfer: Conduct all transfers of this compound inside a certified chemical fume hood to minimize the inhalation of vapors.
-
Container Management: Keep the container of this compound sealed when not in use to prevent the accumulation of flammable vapors.
-
Ignition Source Control: Ensure that there are no potential ignition sources, such as hot plates, open flames, or non-intrinsically safe electrical equipment, in the immediate vicinity of handling.
-
Post-Handling Decontamination: After handling, thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Waste Segregation: Immediately segregate all waste contaminated with this compound into a designated, properly labeled hazardous waste container.
-
PPE Removal and Disposal: Remove contaminated gloves and other disposable PPE, turning them inside out to avoid skin contact, and dispose of them in the designated solid waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Storage and Disposal: Ensuring a Safe Laboratory Environment
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage Guidelines
Due to its classification as a combustible liquid, this compound must be stored in a designated flammable liquids storage cabinet.[12][13] These cabinets are designed to protect the contents from fire for a specified period. Adhere to OSHA guidelines regarding the maximum allowable quantities of flammable and combustible liquids stored in a laboratory.[12][13][14]
Disposal Plan
Chemical waste disposal must comply with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[15][16]
Waste Disposal Workflow
Caption: Procedural flow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Container: Collect all liquid waste containing this compound in a designated, chemically compatible, and leak-proof container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the date of initial waste accumulation.[17]
-
Container Closure: Keep the waste container tightly sealed at all times, except when adding waste.[17]
-
Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory, with secondary containment to capture any potential leaks.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[15]
-
Documentation: Complete all required hazardous waste manifests accurately to ensure proper tracking and disposal.[17]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18] After rinsing, the container can be disposed of as regular trash after defacing the label.[18]
By integrating these detailed procedures into your daily laboratory operations, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
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CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
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Quest Safety. (2024, August 5). The Top 10 Hazardous Waste Disposal Best Practices. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
